Product packaging for 1-Piperazineethanimine(Cat. No.:CAS No. 871737-15-4)

1-Piperazineethanimine

Cat. No.: B15170014
CAS No.: 871737-15-4
M. Wt: 127.19 g/mol
InChI Key: DZCFEGFIXJLAHW-UHFFFAOYSA-N
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Description

1-Piperazineethanimine is a useful research compound. Its molecular formula is C6H13N3 and its molecular weight is 127.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3 B15170014 1-Piperazineethanimine CAS No. 871737-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871737-15-4

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2-piperazin-1-ylethanimine

InChI

InChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2

InChI Key

DZCFEGFIXJLAHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC=N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Piperazineethanamine from Ethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Piperazineethanamine, also known as N-(2-aminoethyl)piperazine (AEP), from ethylenediamine (EDA). While the direct, high-yield synthesis of AEP from EDA is not the primary industrial route, this document explores the reaction mechanisms and conditions under which AEP is formed, often as a co-product in the synthesis of piperazine. This guide furnishes detailed experimental protocols derived from analogous ethyleneamine cyclization reactions, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to support researchers and professionals in the field of drug development and chemical synthesis.

Introduction

1-Piperazineethanamine (AEP) is a valuable chemical intermediate characterized by the presence of primary, secondary, and tertiary amine functionalities, making it a versatile building block in the synthesis of pharmaceuticals, corrosion inhibitors, epoxy curing agents, and other specialized chemicals. The synthesis of ethyleneamines, including piperazine and its derivatives, is a complex process involving a network of competing and consecutive reactions.

The direct synthesis of AEP from the cyclization of ethylenediamine is not the predominant method for its production. More commonly, AEP arises as a by-product during the manufacturing of piperazine from feedstocks like ethylenediamine or monoethanolamine.[1][2] The reaction conditions can be tuned to influence the product distribution, but achieving high selectivity for AEP from EDA remains a significant challenge. This guide focuses on the catalytic pathways and experimental conditions that lead to the formation of AEP from ethyleneamine precursors.

Reaction Mechanisms and Pathways

The synthesis of AEP from ethylenediamine involves a series of intermolecular condensation and cyclization reactions. The process is typically carried out at elevated temperatures and pressures in the presence of a hydrogenation/dehydrogenation catalyst. The general reaction scheme involves the dimerization of ethylenediamine or its reaction with other ethyleneamine intermediates to form a piperazine ring with an aminoethyl side chain.

The primary competing reaction is the cyclization of two molecules of ethylenediamine to form piperazine. The formation of AEP is believed to proceed through the reaction of ethylenediamine with a precursor that contains a piperazine ring or by the intramolecular cyclization of a linear tetra-amine intermediate.

Below is a diagram illustrating the potential reaction pathway for the formation of 1-Piperazineethanamine and related products from ethylenediamine.

G EDA Ethylenediamine Intermediate Linear Adduct (e.g., Diethylenetriamine) EDA->Intermediate Intermolecular Condensation Piperazine Piperazine EDA->Piperazine Dimerization & Cyclization Intermediate->Piperazine Intramolecular Cyclization + NH3 elimination AEP 1-Piperazineethanamine (AEP) Intermediate->AEP Intramolecular Cyclization HigherPolyamines Higher Polyamines Intermediate->HigherPolyamines Further Condensation

Caption: Proposed reaction pathways for the formation of 1-Piperazineethanamine (AEP) and Piperazine from Ethylenediamine.

Quantitative Data from a Representative Synthesis

While specific high-yield synthesis of AEP directly from ethylenediamine is not extensively reported, data from the cyclization of a closely related ethyleneamine, diethylenetriamine, provides valuable insights into the product distribution under typical catalytic conditions. The following table summarizes the product yields from a representative experiment.

ProductMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)
Ethylenediamine60.101175.3
Piperazine86.1414639.0
1-Piperazineethanamine (AEP) 129.21 222 21.1
Methylpiperazine100.161382.5
Ethylpiperazine114.191561.6

Data derived from a representative synthesis starting from diethylenetriamine, which provides an illustrative product distribution for ethyleneamine cyclization reactions.[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a mixture of ethyleneamines, including AEP, based on the conditions reported for the cyclization of ethyleneamines.[2]

4.1. Materials and Equipment

  • Reactants: Diethylenetriamine (or Ethylenediamine), Anhydrous Ammonia, Hydrogen gas

  • Catalyst: Nickel-Copper-Chromia catalyst

  • Solvent: Water (optional)

  • Equipment: High-pressure rocking autoclave (e.g., 1400 ml capacity), heating mantle, temperature controller, pressure gauge, gas inlet and outlet valves, filtration apparatus.

4.2. Procedure

  • Catalyst Loading: In a 1400 ml rocking autoclave, charge 50 g of a nickel-copper-chromia catalyst.

  • Reactant Charging: Add 100 g of diethylenetriamine and 100 g of water to the autoclave.

  • Autoclave Assembly and Purging: Assemble the autoclave and flush it thoroughly with hydrogen gas to remove any air.

  • Ammonia Addition: Introduce 100 g of anhydrous ammonia into the sealed autoclave.

  • Pressurization: Pressurize the autoclave with hydrogen gas to an initial pressure of 500 psig at room temperature (approximately 23°C).

  • Reaction Conditions: Heat the autoclave to 220°C. The pressure will rise to approximately 1900 psig. Maintain these conditions for one hour with continuous rocking to ensure proper mixing.

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent the excess gas pressure.

  • Product Recovery: Open the autoclave and filter the liquid product to remove the catalyst.

  • Analysis: The resulting product mixture can be analyzed by gas chromatography (GC) to determine the yield of each component, including 1-Piperazineethanamine.

4.3. Purification

The separation of AEP from the complex reaction mixture is typically achieved by fractional distillation.[1] Due to the close boiling points of some of the by-products, efficient fractional distillation columns are required to obtain high-purity AEP.

Experimental Workflow

The following diagram outlines the general workflow for the laboratory-scale synthesis and analysis of 1-Piperazineethanamine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis ChargeReactants Charge Autoclave with Reactants and Catalyst SealAndPurge Seal and Purge with Hydrogen ChargeReactants->SealAndPurge AddAmmonia Introduce Ammonia SealAndPurge->AddAmmonia Pressurize Pressurize with Hydrogen AddAmmonia->Pressurize HeatAndRock Heat to 220°C and Rock for 1 hour Pressurize->HeatAndRock CoolAndVent Cool and Depressurize HeatAndRock->CoolAndVent Filter Filter to Remove Catalyst CoolAndVent->Filter Analyze Analyze Product Mixture (e.g., GC) Filter->Analyze Purify Purify by Fractional Distillation Analyze->Purify

Caption: General experimental workflow for the synthesis of 1-Piperazineethanamine.

Safety Considerations

The synthesis of ethyleneamines involves hazardous materials and conditions. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

  • Ethylenediamine and other amines: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ammonia: Toxic and corrosive. It is a gas at room temperature and should be handled in a closed system.

  • Hydrogen: Highly flammable gas. Ensure there are no ignition sources in the vicinity when handling hydrogen.

  • High-Pressure Autoclave: The use of a high-pressure reactor requires proper training and adherence to safety protocols to prevent explosions.

Conclusion

The synthesis of 1-Piperazineethanamine from ethylenediamine is a chemically feasible but non-selective process that typically yields a mixture of piperazine and other ethyleneamines. The reaction conditions, particularly the choice of catalyst, temperature, and pressure, play a crucial role in determining the product distribution. While not the primary industrial method for AEP production, understanding the underlying chemistry of ethyleneamine cyclization is essential for researchers aiming to develop more selective and efficient synthetic routes. The experimental protocols and data presented in this guide provide a foundational understanding for further research and development in this area.

References

N-(2-Aminoethyl)piperazine synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)piperazine

For researchers, scientists, and drug development professionals, N-(2-Aminoethyl)piperazine (AEP) is a critical building block and intermediate in the synthesis of a wide array of pharmacologically active compounds and other industrial chemicals. This technical guide provides a detailed overview of the core synthetic methodologies for AEP, complete with experimental protocols, comparative data, and workflow visualizations to facilitate its application in research and development.

Core Synthesis Methodologies

The synthesis of N-(2-Aminoethyl)piperazine can be achieved through several distinct chemical pathways, ranging from industrial-scale production to laboratory-oriented methods. The primary routes involve the reaction of ethylene precursors with ammonia or piperazine, the cyclization of ethyleneamines, and the reductive amination of piperazine derivatives.

Industrial Production from Ethylene Dichloride and Ammonia

A primary industrial method for the production of AEP involves the reaction of ethylene dichloride with ammonia.[1] This process yields a mixture of various ethylene amines, including ethylenediamine, diethylenetriamine, triethylenetriamine, and higher homologues, from which AEP is isolated through distillation.[1][2]

Reaction Scheme: The reaction proceeds through a series of nucleophilic substitution reactions where ammonia displaces the chlorine atoms of ethylene dichloride, leading to the formation of a complex mixture of linear and cyclic amines.

Experimental Protocol: Due to the proprietary nature of industrial processes, specific catalyst and detailed reactor conditions are not extensively published. However, the general procedure involves reacting ethylene dichloride and ammonia under high pressure and temperature.[3] The resulting mixture of amine hydrochlorides is then neutralized with a base, and the free amines are separated by fractional distillation.

Synthesis from Ethyleneamines and Ethanolamines

Another significant industrial route is the catalytic reaction of ethylenediamine or mixtures of ethanolamine and ammonia.[1][2] This method also produces a range of ethyleneamines, with the product distribution being influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: A combination process for producing piperazine and N-aminoethylpiperazine involves the reaction of monoethanolamine with ammonia and hydrogen over a hydrogenation catalyst.[4]

  • Reaction Conditions:

    • Temperature: 200 to 300 °C[4]

    • Pressure: 100 to 200 atmospheres[4]

    • Catalyst: Hydrogenation catalyst[4]

    • Feed: Monoethanolamine, ammonia (2 to 15 moles per mole of monoethanolamine), and water (1 to 50 wt.%)[4]

The reaction of monoethanolamine under these conditions can yield a product mixture containing piperazine, N-aminoethylpiperazine, and other amines.[2]

Cyclization of Triethylenetetramine

A more direct synthesis of AEP involves the catalytic cyclization of triethylenetetramine in the presence of ammonia and a hydrogenation catalyst. This method can be controlled to favor the formation of AEP as the principal product.[5]

Experimental Protocol: A detailed experimental protocol is described in U.S. Patent 3,055,901.[5]

  • Reactants:

    • Triethylenetetramine: 100 g[5]

    • Water: 100 g[5]

    • Ammonia: 100 g[5]

    • Catalyst: 50 g of a mixture of 75 wt.% nickel, 22 wt.% copper, and 3 wt.% chromium oxide[5]

  • Apparatus: A 1400 ml rocking autoclave.[5]

  • Procedure:

    • The autoclave is charged with triethylenetetramine, water, and the catalyst.[5]

    • The autoclave is sealed and flushed with hydrogen.[5]

    • Ammonia is added, followed by hydrogen to a pressure of 500 p.s.i.g. at 30 °C.[5]

    • The mixture is heated to approximately 209 °C over 80 minutes, with the pressure reaching 1900 p.s.i.g.[5]

    • The reaction is held at these conditions for a specified period (e.g., 1 hour).[5]

    • After cooling, the product mixture is filtered to remove the catalyst.[5]

  • Purification: The product mixture is typically purified by fractional distillation.

Catalytic Hydrogenation of Nitrilotriacetonitrile

A continuous process for the production of AEP involves the catalytic hydrogenation of nitrilotriacetonitrile. This method is reported to produce AEP in high yields.[6]

Reaction Scheme: N(CH₂CN)₃ + 6 H₂ → H₂N(CH₂)₂N(CH₂)₂CH₂NH₂ (and subsequent cyclization)

Experimental Protocol: As described in U.S. Patent 3,733,325, this is a continuous process.[6]

  • Reaction Conditions:

    • Temperature: 75 to 200 °C (preferably 100-150 °C)[6]

    • Pressure: 500 to 10,000 p.s.i.g. (preferably 1,000 to 3,000 p.s.i.g.)[6]

    • Catalyst: Hydrogenation catalysts such as nickel, copper, cobalt, palladium, platinum, or mixtures thereof.[6]

    • Feed: Nitrilotriacetonitrile, typically in the presence of ammonia (1 to 30 moles per mole of nitrilotriacetonitrile).[6]

Reductive Amination of Piperazine Derivatives

While not a direct industrial synthesis of AEP, reductive amination is a versatile laboratory method for preparing substituted piperazines.[7] This can be adapted for the synthesis of AEP, for instance, by reacting a protected piperazine with a suitable aldehyde followed by reduction. A general procedure for reductive amination is as follows:

Experimental Protocol: This protocol is based on the reductive amination of 1-Boc-piperazine with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.[8][9]

  • Reactants:

    • 1-Boc-piperazine

    • Aldehyde (e.g., cinnamaldehyde as a model)[9]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

    • Solvent (e.g., Dichloromethane - DCM)[9]

  • Procedure:

    • Dissolve 1-Boc-piperazine and the aldehyde in DCM under an inert atmosphere (e.g., argon).[9]

    • Add sodium triacetoxyborohydride to the stirred solution at room temperature.[9]

    • Allow the reaction to proceed overnight.[9]

    • Quench the reaction by adding a base (e.g., sodium carbonate solution).[9]

    • Separate the organic layer, dry it with a drying agent (e.g., sodium sulfate), and evaporate the solvent.[9]

    • The resulting product can then be deprotected if necessary.

Quantitative Data Summary

The following tables summarize the quantitative data for various AEP synthesis methods based on available literature.

Table 1: Synthesis of AEP from Triethylenetetramine and Related Polyamines [5]

Starting MaterialCatalystTemperature (°C)Pressure (p.s.i.g.)Reaction Time (hr)AEP Yield (%)Other Products (Yield %)
Triethylenetetramine75% Ni, 22% Cu, 3% Cr₂O₃2091900121.3Piperazine (28.0), Ethylenediamine (1.0)
TetraethylenepentamineNi-Cu-Chromia2252100117.0Piperazine (15.2), Ethylenediamine (2.4)
DiethylenetriamineNi-Cu-Chromia2201900121.1Piperazine (39.0), Ethylenediamine (5.3)

Table 2: AEP as a Byproduct in Piperazine Synthesis [2]

Starting MaterialCatalystTemperature (°C)Pressure (atm)AEP Yield (%)Piperazine Yield (%)
MonoethanolamineNi-MgO22580-1101446
Aminoethyl ethanolamineNi-MgO225180682
Diethylene triamineNi-MgO225180583

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of N-(2-Aminoethyl)piperazine.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product Ethylene Dichloride Ethylene Dichloride Industrial Process Industrial Process Ethylene Dichloride->Industrial Process Ammonia Ammonia Ammonia->Industrial Process Triethylenetetramine Triethylenetetramine Cyclization Cyclization Triethylenetetramine->Cyclization Nitrilotriacetonitrile Nitrilotriacetonitrile Hydrogenation Hydrogenation Nitrilotriacetonitrile->Hydrogenation Piperazine Piperazine Reductive Amination Reductive Amination Piperazine->Reductive Amination Ethanolamine Ethanolamine Ethanolamine->Industrial Process N-(2-Aminoethyl)piperazine N-(2-Aminoethyl)piperazine Industrial Process->N-(2-Aminoethyl)piperazine Cyclization->N-(2-Aminoethyl)piperazine Hydrogenation->N-(2-Aminoethyl)piperazine Reductive Amination->N-(2-Aminoethyl)piperazine

Caption: Overview of major synthetic pathways to N-(2-Aminoethyl)piperazine.

Experimental_Workflow A 1. Reactor Charging - Starting Materials - Catalyst - Solvent B 2. Reaction - Controlled Temperature - Controlled Pressure - Stirring/Agitation A->B Initiate Reaction C 3. Workup - Cooling - Filtration (Catalyst Removal) B->C Reaction Completion D 4. Purification - Fractional Distillation - Crystallization (of salts) - Chromatography C->D Crude Product E 5. Analysis - GC/HPLC (Purity) - NMR, IR, MS (Structure) D->E Purified Product F Final Product: N-(2-Aminoethyl)piperazine E->F

Caption: General experimental workflow for the synthesis and purification of AEP.

Spectroscopic Data

The structural confirmation of synthesized N-(2-Aminoethyl)piperazine is typically performed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl and piperazine protons.[10][11]

  • IR Spectroscopy: The infrared spectrum shows characteristic absorptions for N-H stretching of the primary and secondary amines, as well as C-N stretching.[10]

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of AEP (129.21 g/mol ).[10]

This guide provides a foundational understanding of the synthesis of N-(2-Aminoethyl)piperazine. For specific applications, further optimization of the described protocols may be necessary. Researchers are advised to consult the primary literature and patents for more detailed information and to adhere to all laboratory safety protocols when handling the corrosive and hazardous materials involved in these syntheses.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperazineethanimine is a chemical compound of interest within the broader class of piperazine derivatives, which are known for their diverse pharmacological activities. This technical guide provides a summary of the available physicochemical data for this compound. Due to a notable lack of experimentally derived data for this specific molecule in publicly accessible literature, this document also presents data for the closely related analogue, 1-piperazineethanamine, to serve as a provisional reference. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical properties and includes logical workflow diagrams to guide the characterization of novel compounds such as this compound.

Introduction

Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This compound, with its unique imine functionality, represents a molecule with potential for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document aims to collate the known information on this compound and to provide a framework for its experimental characterization.

Physicochemical Properties

A comprehensive search of the scientific literature and chemical databases reveals a significant scarcity of experimentally determined physicochemical data for this compound. The information available from PubChem is presented below.

This compound
PropertyValueSource
IUPAC Name 2-(piperazin-1-yl)ethan-1-iminePubChem
CAS Number Not Available-
Molecular Formula C₆H₁₃N₃PubChem[1]
Molecular Weight 127.19 g/mol PubChem
Canonical SMILES C1CNCCN1CC=NPubChem
Structure
alt text
PubChem
Data for Analogue: 1-Piperazineethanamine

Given the limited data for the target compound, we present experimentally determined and calculated values for the structurally similar compound, 1-piperazineethanamine. It is crucial to note the structural difference: 1-piperazineethanamine possesses a primary amine group at the terminus of the ethyl chain, whereas this compound has an imine group. This difference will influence properties such as pKa, logP, and hydrogen bonding capacity.

PropertyValueSource
CAS Number 140-31-8Cheméo
Boiling Point (Tboil) Not Available-
Melting Point (Tfus) Not Available-
logP (Octanol/Water Partition Coefficient) -1.150 (Calculated)Cheméo[2]
Water Solubility (log10WS) 0.58 (Calculated)Cheméo[2]
Enthalpy of Vaporization (ΔvapH°) 68.70 ± 0.30 kJ/molNIST[2]

Estimated Physicochemical Properties of this compound

Based on the properties of piperazine and its derivatives, we can estimate some of the key physicochemical parameters for this compound.

PropertyEstimated ValueRationale
pKa pKa1 ≈ 9.5-10.0, pKa2 ≈ 5.0-5.5The piperazine ring has two nitrogen atoms that can be protonated. The pKa values are estimated based on the known pKa of piperazine (pKa1 ≈ 9.73, pKa2 ≈ 5.35)[3]. The ethanimine substituent is not expected to drastically alter these values.
Solubility High in water and polar organic solventsThe presence of three nitrogen atoms, capable of acting as hydrogen bond acceptors, suggests good solubility in polar protic solvents.

Experimental Protocols

For the comprehensive characterization of this compound, the following standard experimental protocols are recommended.

Determination of Melting and Boiling Points
  • Melting Point: The melting point can be determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: For non-volatile compounds, the boiling point can be determined by distillation at atmospheric pressure. For smaller quantities or less stable compounds, micro-boiling point determination methods can be employed.

Determination of Solubility

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO) using the shake-flask method. A saturated solution is prepared by adding an excess of the compound to the solvent and shaking at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa values are determined from the resulting titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value can be determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure physchem Physicochemical Profiling (Melting Point, Boiling Point, Solubility, pKa, logP) structure->physchem screening In vitro Screening (e.g., Receptor Binding Assays) physchem->screening pathway Signaling Pathway Analysis screening->pathway gpcr_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand This compound (Hypothetical Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream Activation

References

An In-depth Technical Guide to the Spectroscopic Data of N-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-(2-Aminoethyl)piperazine (AEP), CAS Number 140-31-8. AEP is a versatile ethyleneamine with primary, secondary, and tertiary amine functionalities, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Properties
  • Chemical Formula: C₆H₁₅N₃[2]

  • Molecular Weight: 129.20 g/mol [2]

  • Appearance: Colorless to light yellow liquid[3][4]

  • IUPAC Name: 2-(piperazin-1-yl)ethan-1-amine[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each nucleus.

¹H NMR Data

The ¹H NMR spectrum of N-(2-Aminoethyl)piperazine shows distinct signals corresponding to the protons on the piperazine ring and the aminoethyl side chain. The spectrum was recorded in CDCl₃.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~2.88Triplet2HH-a (-N-CH₂ -CH₂-NH₂)
~2.78Triplet2HH-b (-N-CH₂-CH₂ -NH₂)
~2.40Multiplet8HH-c, H-d (Piperazine ring protons)
~1.32Singlet (broad)3HH-e (-NH₂ and piperazine -NH)
Table 1: ¹H NMR data for N-(2-Aminoethyl)piperazine.[5]
¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppmProvisional Assignment
60.7C-a (-N-CH₂ -CH₂-NH₂)
54.3C-c (Piperazine ring carbons)
46.0C-d (Piperazine ring carbons)
38.8C-b (-N-CH₂-CH₂ -NH₂)
Table 2: ¹³C NMR data for N-(2-Aminoethyl)piperazine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation. The IR spectrum of N-(2-Aminoethyl)piperazine is characterized by absorptions corresponding to N-H and C-H bonds.

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3250 - 3400Medium-StrongN-H stretch (primary & secondary amines)[6]
2940 - 2800StrongC-H stretch (alkane)
1590 - 1650MediumN-H bend (primary amine)
1450 - 1470MediumC-H bend (alkane)
1150 - 1050Medium-StrongC-N stretch
Table 3: Characteristic IR absorption bands for N-(2-Aminoethyl)piperazine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity and structure. The data presented is from electron ionization (EI) mass spectrometry.[7]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
129~10[M]⁺ (Molecular Ion)
99100[M - CH₂NH₂]⁺
70~50[C₄H₈N₂]⁺
56~93[C₃H₆N]⁺
44~41[C₂H₆N]⁺
30~31[CH₄N]⁺
Table 4: Key fragments in the EI mass spectrum of N-(2-Aminoethyl)piperazine.[3][7]

Experimental Protocols and Workflows

Detailed and consistent experimental protocols are critical for obtaining reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of approximately 5-10 mg of N-(2-Aminoethyl)piperazine is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced (e.g., to the residual solvent peak or TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10 mg of AEP B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Reference Spectrum G->H I Integration & Peak Picking H->I

NMR Spectroscopy Experimental Workflow.
FTIR Spectroscopy Protocol

  • Sample Preparation: For a liquid sample like AEP, the Attenuated Total Reflectance (ATR) method is common. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). Alternatively, a thin film can be created by placing a drop of the liquid between two salt plates (e.g., NaCl).[8][9]

  • Background Collection: A background spectrum of the clean, empty ATR crystal (or clean salt plates) is recorded. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Analysis: The sample is placed on the crystal, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8] Multiple scans are averaged to enhance the signal quality.

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place 1-2 Drops of AEP on Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E

FTIR-ATR Spectroscopy Experimental Workflow.
GC-MS Protocol

  • Sample Preparation: A dilute solution of N-(2-Aminoethyl)piperazine is prepared (e.g., ~10-100 µg/mL) in a volatile organic solvent like dichloromethane or methanol.[10][11] The sample must be free of non-volatile materials.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the Gas Chromatograph (GC) inlet, which is heated to vaporize the sample.[11]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase.[12]

  • Ionization and Mass Analysis: As components elute from the GC column, they enter the Mass Spectrometer (MS). In the ion source (typically using Electron Ionization at 70 eV), molecules are fragmented and ionized.[13] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare Dilute Solution of AEP B Inject 1 µL into GC Inlet A->B C Separation in Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z Separation) D->E F Detection & Spectrum Generation E->F

GC-MS Experimental Workflow.

Logical Relationships: Mass Spectrometry Fragmentation

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. The base peak at m/z 99 corresponds to a stable fragment resulting from the loss of the terminal aminoethyl group, highlighting the relative lability of the C-N bond adjacent to the piperazine ring.

Fragmentation_Pathway MolIon N-(2-Aminoethyl)piperazine Molecular Ion [M]˙⁺ m/z = 129 Frag99 [M - CH₂NH₂]⁺ m/z = 99 (Base Peak) MolIon->Frag99 - •CH₂NH₂ Frag70 [C₄H₈N₂]⁺ m/z = 70 MolIon->Frag70 Ring Cleavage Frag30 [CH₂NH₂]⁺ m/z = 30 MolIon->Frag30 α-cleavage Frag99->Frag70 Further Fragmentation Frag56 [C₃H₆N]⁺ m/z = 56 Frag70->Frag56 Loss of CH₂

Proposed MS Fragmentation Pathway for AEP.

References

An In-depth Technical Guide to 1-Piperazineethanamine (CAS 140-31-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperazineethanamine, also known as N-(2-Aminoethyl)piperazine (AEP), is a versatile organic compound with the CAS number 140-31-8. Structurally, it is a derivative of piperazine, featuring a primary, secondary, and tertiary amine group within a single molecule.[1] This unique combination of reactive sites makes it a valuable intermediate in a wide range of chemical syntheses.[1][2] This guide provides a comprehensive overview of the physicochemical properties, safety and handling, applications, and experimental protocols related to 1-Piperazineethanamine.

Physicochemical Properties

1-Piperazineethanamine is a colorless to slightly yellow, viscous liquid with a faint, fish-like or ammoniacal odor.[1][2][3] It is combustible and corrosive.[1][2][3] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₅N₃[1][4][5]
Molecular Weight 129.21 g/mol [5][6]
Melting Point -19 °C[1][6][7]
Boiling Point 218-222 °C[1][6][7]
Density 0.985 g/mL at 25 °C[1][7]
Vapor Pressure 0.05 mmHg at 20 °C[2]
Flash Point 93 °C (199 °F)[2][6]
Autoignition Temperature 315 °C[2][3]
Solubility in Water Soluble (>1000 g/L)[2][6]
logP -1.48 at 20 °C[2]
pKa 10.11 ± 0.10 (Predicted)[2]
Refractive Index 1.500 at 20 °C[2][6]

Synthesis and Purification

Synthesis

A common industrial synthesis of 1-Piperazineethanamine involves the reaction of ethylene dichloride with ammonia. This process yields a mixture of ethylene amines, from which 1-Piperazineethanamine is separated by fractional distillation. Another manufacturing method involves reacting ethylenediamine or a mixture of ethanolamine and ammonia over a suitable catalyst.

A laboratory-scale synthesis has been described involving the reaction of piperazine (PZ) and monoethanolamine (MEA) in the presence of carbon dioxide.[7]

Experimental Protocol: Synthesis from Piperazine and Monoethanolamine

This protocol is based on the principles described in the literature.[7]

  • Reaction Setup: In a high-pressure stainless steel reactor, combine a 7 M aqueous solution of piperazine with a 2 M aqueous solution of monoethanolamine.

  • Carbon Dioxide Addition: Add carbon dioxide to the mixture at a concentration of 0.3 moles per mole of total alkalinity.

  • Heating: Seal the reactor and heat it in a convection oven to 150 °C.

  • Reaction Time: Maintain the reaction at this temperature for a specified period, with periodic sampling to monitor the reaction progress.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. The product mixture can then be subjected to purification.

G cluster_synthesis Synthesis Workflow reactants Piperazine and Monoethanolamine Solution reactor High-Pressure Reactor reactants->reactor co2 Carbon Dioxide co2->reactor heating Heating (150°C) reactor->heating product_mixture Crude Product Mixture heating->product_mixture

Synthesis Workflow Diagram

Purification

Fractional distillation is the primary method for purifying 1-Piperazineethanamine from the crude reaction mixture.

Experimental Protocol: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

  • Charging the Flask: Charge the crude 1-Piperazineethanamine into the distillation flask. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: As the temperature rises, lower-boiling impurities will distill first. Discard the initial fraction (forerun). Collect the fraction that distills at the boiling point of 1-Piperazineethanamine (218-222 °C).

  • Completion: Stop the distillation before the flask boils to dryness. The collected fraction is the purified 1-Piperazineethanamine.

G cluster_purification Purification Workflow crude_product Crude Product distillation_setup Fractional Distillation Apparatus crude_product->distillation_setup heating Heating distillation_setup->heating forerun Low-Boiling Impurities (Discard) heating->forerun Lower Temp. pure_product Purified 1-Piperazineethanamine heating->pure_product 218-222°C

Purification Workflow Diagram

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 1-Piperazineethanamine.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of 1-Piperazineethanamine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility). The exact ratio should be optimized for the specific column and instrument.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the compound using the UV detector at an appropriate wavelength.

  • Quantification: Use a calibration curve generated from standards of known concentration to quantify the amount of 1-Piperazineethanamine in the sample.

G cluster_analysis Analytical Workflow (HPLC) sample Sample preparation Sample Preparation (Dissolution) sample->preparation hplc HPLC System (C18 Column) preparation->hplc detection UV Detection hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis

References

An In-depth Technical Guide to the Reaction Mechanism of N-(2-Aminoethyl)piperazine with Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Aminoethyl)piperazine (AEP) is a versatile curing agent for epoxy resins, widely utilized in the formulation of adhesives, coatings, and composites. Its unique structure, containing primary, secondary, and tertiary amine functionalities, leads to a complex and highly effective cross-linking mechanism with epoxide-containing molecules. This technical guide provides a comprehensive overview of the reaction mechanism between AEP and epoxides, detailing the underlying chemical principles, reaction kinetics, and experimental protocols for characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize and innovate with AEP-epoxy systems.

Core Reaction Mechanism

The reaction between N-(2-Aminoethyl)piperazine and epoxides proceeds primarily through a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atoms of AEP act as a nucleophile, attacking one of the electrophilic carbon atoms of the oxirane (epoxide) ring. This attack leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond, resulting in a β-amino alcohol.

The AEP molecule possesses three types of amine groups, each exhibiting different reactivity towards the epoxide ring:

  • Primary Amine (-NH2): The terminal primary amine group is the most reactive nucleophile due to lower steric hindrance and higher basicity compared to the secondary amine. It readily reacts with an epoxide to form a secondary amine and a hydroxyl group.[1][2]

  • Secondary Amine (-NH- in the ethylamine chain): The newly formed secondary amine, as well as the secondary amine within the piperazine ring, are also nucleophilic and can react with another epoxide molecule. This reaction is generally slower than the primary amine reaction.[1]

  • Tertiary Amine (-N< in the piperazine ring): The tertiary amine in the piperazine ring does not have a reactive hydrogen and therefore cannot directly form a stable covalent bond with the epoxide ring through the same mechanism. However, it can act as a catalyst, accelerating the reaction between the primary and secondary amines and the epoxide.[1][3] It can also promote the homopolymerization of the epoxy resin, especially at elevated temperatures.[1]

The overall curing process involves a series of these reactions, leading to the formation of a highly cross-linked, three-dimensional polymer network. The final properties of the cured material are highly dependent on the stoichiometry of the reactants, curing temperature, and the presence of any catalysts.

Regioselectivity

In the case of unsymmetrical epoxides, the nucleophilic attack of the amine can theoretically occur at either of the two carbon atoms of the oxirane ring. The regioselectivity of this reaction is governed by both steric and electronic factors.

Under neutral or basic conditions, the reaction predominantly follows an SN2 pathway, where the amine nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. For example, in the reaction with a terminal epoxide such as a glycidyl ether, the attack will preferentially occur at the terminal methylene carbon.

Quantitative Data

The following table summarizes key quantitative data for a typical reaction between N-(2-Aminoethyl)piperazine and a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA).

ParameterValueConditions
Amine Value 1297 mg KOH/g-
Equivalent Weight per Active Hydrogen 43 g/eq-
Recommended Use Level (phr) 23with DGEBA (EEW=190)
Gel Time 19 min150g mix @ 25°C
Typical Cure Schedule Gel at room temperature + 2 hours at 100°C-
Glass Transition Temperature (Tg) Varies with cure schedule-

phr = parts per hundred parts of resin EEW = Epoxide Equivalent Weight

Experimental Protocols

Synthesis of an N-(2-Aminoethyl)piperazine-Epoxy Adduct

This protocol describes the synthesis of an adduct by reacting AEP with a mono-functional epoxide, such as phenyl glycidyl ether (PGE), to study the initial reaction products.

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Phenyl Glycidyl Ether (PGE)

  • Anhydrous Toluene (or other suitable inert solvent)

  • Nitrogen gas

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-(2-Aminoethyl)piperazine in anhydrous toluene under a nitrogen atmosphere.

  • Slowly add phenyl glycidyl ether dropwise to the stirred AEP solution at room temperature. The molar ratio of AEP to PGE should be controlled depending on the desired adduct (e.g., 1:1 for a mono-adduct).

  • After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80°C) and maintain for a set period (e.g., 2-4 hours) to ensure complete reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or by analyzing aliquots with FTIR spectroscopy to observe the disappearance of the epoxide peak.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting adduct can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.

Curing of DGEBA with N-(2-Aminoethyl)piperazine for DSC Analysis

This protocol outlines the preparation of a sample for studying the curing kinetics using Differential Scanning Calorimetry (DSC).

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin

  • N-(2-Aminoethyl)piperazine (AEP)

  • DSC aluminum pans and lids

  • Precision balance

Procedure:

  • Accurately weigh the desired amount of DGEBA resin into a disposable container.

  • Calculate the stoichiometric amount of AEP required based on the amine hydrogen equivalent weight of AEP and the epoxide equivalent weight of the DGEBA resin.

  • Add the calculated amount of AEP to the DGEBA resin.

  • Thoroughly mix the two components for several minutes until a homogeneous mixture is obtained. Avoid introducing excessive air bubbles.

  • Accurately weigh a small amount (typically 5-10 mg) of the uncured mixture into a DSC aluminum pan.

  • Seal the pan with a lid.

  • Place the sealed pan in the DSC instrument for analysis.

  • Perform either a non-isothermal scan (heating at a constant rate, e.g., 5, 10, 15, 20 °C/min) to determine the overall heat of reaction and activation energy, or an isothermal scan (holding at a specific temperature) to study the reaction rate at that temperature.

Characterization of the Reaction Products

4.3.1 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to monitor the progress of the curing reaction.

  • Disappearance of Epoxide Bands: The characteristic absorption bands of the epoxide ring, typically around 915 cm-1 (ring deformation) and 3050 cm-1 (C-H stretch), will decrease in intensity as the reaction proceeds.

  • Appearance of Hydroxyl Bands: A broad absorption band corresponding to the O-H stretching of the newly formed hydroxyl groups will appear in the region of 3200-3600 cm-1.

  • Changes in Amine Bands: The N-H stretching vibrations of the primary amine (a doublet around 3300-3400 cm-1) will be replaced by the N-H stretching of the secondary amine (a single peak in the same region). The C-N stretching vibrations will appear in the fingerprint region (around 1100-1300 cm-1).

4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide detailed structural information about the AEP-epoxy adducts.

  • 1H NMR: The protons of the epoxide ring (typically in the 2.5-3.5 ppm region) will disappear and new signals corresponding to the protons of the newly formed β-amino alcohol structure will appear. The chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms will be indicative of the product structure.

  • 13C NMR: The signals of the epoxide carbons (typically in the 40-50 ppm region) will be replaced by new signals for the carbons of the β-amino alcohol backbone.

Visualizations

Reaction Mechanism Pathway

ReactionMechanism AEP N-(2-Aminoethyl)piperazine (AEP) (Primary Amine) Intermediate1 Secondary Amine Adduct + Hydroxyl Group AEP->Intermediate1 Nucleophilic Attack (SN2) Epoxide1 Epoxide Epoxide1->Intermediate1 Intermediate2 Tertiary Amine Adduct + Two Hydroxyl Groups Intermediate1->Intermediate2 Further Reaction Epoxide2 Epoxide Epoxide2->Intermediate2 Crosslinked_Network Cross-linked Polymer Network Intermediate2->Crosslinked_Network Catalytic Curing / High Temp Epoxide3 Epoxide Epoxide3->Crosslinked_Network

Caption: General reaction pathway of AEP with epoxides.

Experimental Workflow for Kinetic Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh_resin Weigh DGEBA Resin mix Thoroughly Mix weigh_resin->mix weigh_aep Weigh Stoichiometric AEP weigh_aep->mix load_dsc Load Sample into DSC Pan mix->load_dsc run_dsc Perform Non-isothermal Scans (e.g., 5, 10, 15, 20 °C/min) load_dsc->run_dsc get_thermograms Obtain DSC Thermograms run_dsc->get_thermograms kinetic_models Apply Kinetic Models (e.g., Kissinger, Ozawa-Flynn-Wall) get_thermograms->kinetic_models calc_params Calculate Activation Energy (Ea) and Reaction Order (n) kinetic_models->calc_params

Caption: Workflow for DSC kinetic analysis of AEP-epoxy curing.

Logical Relationship of Amine Reactivity

AmineReactivity Primary Primary Amine (-NH2) Most Reactive Secondary Secondary Amine (-NH-) Moderately Reactive Primary->Secondary Reacts to form Tertiary Tertiary Amine (-N<) Catalytically Active Secondary->Tertiary Reacts to form

Caption: Hierarchy of amine reactivity in AEP.

References

Biological Activity Screening of 1-Piperazineethanimine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine nucleus is a privileged scaffold in medicinal chemistry, integral to numerous compounds with diverse pharmacological activities. This technical guide focuses on the biological activity screening of 1-Piperazineethanimine derivatives, a class of compounds showing significant promise in the development of new therapeutic agents. This document provides an in-depth overview of their anticancer and antimicrobial properties, supported by quantitative data from various studies. Furthermore, it offers detailed experimental protocols for key screening assays and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound Derivatives

Piperazine and its derivatives are a cornerstone in drug discovery, with their unique six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. This arrangement imparts favorable physicochemical properties, such as high bioavailability and the ability to modulate biological targets. The this compound scaffold, characterized by an ethanimine group attached to one of the piperazine nitrogens, serves as a versatile building block for creating extensive libraries of compounds. These derivatives have been investigated for a wide range of therapeutic applications, including but not limited to oncology and infectious diseases. This guide will delve into the methodologies used to screen these compounds for such activities and summarize the key findings.

Anticancer Activity of Piperazine Derivatives

Numerous studies have highlighted the potential of piperazine-containing compounds as potent anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various piperazine derivatives against several human cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound ID/SeriesCancer Cell LineActivity (IC50/GI50 in µM)Reference
Benzothiazole-piperazine 1hHUH-7 (Hepatocellular)Active (GI50 values reported)[1]
Benzothiazole-piperazine 1jMCF-7 (Breast)Active (GI50 values reported)[1]
Piperazine-linked bergenin 5aTongue and Oral CancerPotent (<100 µM)[2]
Piperazine-linked bergenin 5cTongue and Oral CancerPotent (<100 µM)[2]
Piperazine-linked bergenin 10fTongue and Oral CancerPotent (<100 µM)[2]
Vindoline-piperazine 23MDA-MB-468 (Breast)1.00[3]
Vindoline-piperazine 25HOP-92 (Lung)1.35[3]
Chalcone-piperazine (XI)HeLa (Cervical), PC3 (Prostate)Highly Active[4]
Molecular Mechanisms and Signaling Pathways

The anticancer effects of piperazine derivatives are often attributed to their interaction with critical cellular signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some piperazine-linked bergenin hybrids have been shown to induce apoptosis by regulating the expression of Bax and Bcl-2 proteins.[2] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2]

Below is a simplified diagram of a common apoptotic signaling pathway that can be targeted by anticancer compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Cellular Stress->Bax/Bcl-2 Ratio alters Mitochondrion Mitochondrion Bax/Bcl-2 Ratio->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Piperazine Derivative Piperazine Derivative Piperazine Derivative->Caspase-8 Piperazine Derivative->Bax/Bcl-2 Ratio

Fig. 1: Simplified Apoptotic Signaling Pathway

Antimicrobial Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][6] Their structural versatility allows for modifications that can enhance potency and target specific microbial processes. Screening for antimicrobial activity is a critical step in identifying lead compounds for the development of new anti-infective agents.

Summary of In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperazine derivatives against a range of microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/SeriesMicrobial StrainActivity (MIC in µg/mL)Reference
Flavone-piperazine 5bBacteria & Fungi10[7]
Flavone-piperazine 5iBacteria & Fungi10[7]
Flavone-piperazine 5jBacteria & Fungi10[7]
Flavone-piperazine 10sBacteria & Fungi10[7]
Flavone-piperazine 10tBacteria & Fungi10[7]
Piperazine RL-308S. aureus4[8]
Piperazine RL-308MRSA8[8]
Piperazine RL-308S. dysenteriae32[8]
N,N′-bis(1,3,4-thiadiazole) 4S. aureus16[9]
N,N′-bis(1,3,4-thiadiazole) 6dB. subtilis16[9]
N,N′-bis(1,3,4-thiadiazole) 6cE. coli8[9]

Experimental Protocols

This section provides detailed methodologies for the key in vitro screening assays mentioned in this guide. Adherence to standardized protocols is essential for generating reproducible and comparable data.

General Workflow for Biological Activity Screening

The process of screening a new series of chemical compounds, such as this compound derivatives, for biological activity typically follows a structured workflow. This begins with the primary screening to identify "hits," followed by secondary assays to confirm activity and elucidate the mechanism of action.

screening_workflow cluster_screening Screening Process cluster_validation Hit Validation & Characterization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay (e.g., MTT for cytotoxicity) Hit Identification Hit Identification Primary Assay->Hit Identification (Active Compounds) Inactive Compounds Inactive Compounds Primary Assay->Inactive Compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay (e.g., IC50 determination) Secondary Assays Secondary Assays Dose-Response Assay->Secondary Assays (e.g., Apoptosis, Cell Cycle) Lead Compound Lead Compound Secondary Assays->Lead Compound

Fig. 2: General Workflow for Bioactivity Screening
Protocol for MTT Assay (Anticancer Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or shaking the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well sterile microplates

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic) and negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of the 96-well plate. Prepare a stock solution of the test compound at a high concentration. Add 50 µL of the stock solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing broth and the inoculum but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A row with a known antibiotic to validate the assay.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion and Future Perspectives

The screening of this compound derivatives has revealed their considerable potential as sources of new anticancer and antimicrobial agents. The data summarized in this guide underscore the importance of this chemical scaffold in medicinal chemistry. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, while also minimizing potential toxicity. Further elucidation of their mechanisms of action through advanced molecular biology techniques will be crucial for their development into clinically viable therapeutic agents. The detailed protocols provided herein offer a standardized framework for the continued exploration and evaluation of this promising class of compounds.

References

N-(2-Aminoethyl)piperazine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Catalytic Cycle for Styrene Epoxidation

A proposed catalytic cycle for the epoxidation of styrene by a copper-AEP complex using a peroxide as an oxidant is illustrated below. The cycle involves the activation of the oxidant by the copper center, followed by oxygen transfer to the olefin.

G A [Cu(II)-AEP] B [Cu(II)-AEP(OOR)] (Peroxo complex) A->B + ROOH - H₂O C [Cu(IV)=O-AEP] (High-valent species) B->C O-O bond cleavage D Epoxide Complex C->D + Styrene D->A - Styrene Oxide Styrene Styrene Styrene_oxide Styrene_oxide ROOH ROOH ROH ROH

Caption: Proposed catalytic cycle for styrene epoxidation.

Biological Activity

The incorporation of the piperazine moiety, a common scaffold in many pharmaceuticals, into metal complexes has spurred extensive research into their therapeutic potential.

Copper complexes of piperazine-based ligands have shown promising cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the ability of the complex to induce DNA damage.

ComplexCell LineIC₅₀ (µM)Reference
1-ClO₄A278030 - 40[1]
3-ClO₄A278030 - 40[1]
5-ClA278030 - 40[1]

Complexes 1, 3, and 5 are Cu(II) complexes with different substituted piperazine-based ligands.

Schiff base complexes derived from AEP have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The chelation of the metal ion can enhance the antimicrobial activity of the ligand.

ComplexOrganismMIC (µg/mL)Reference
Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolS. aureus7.81
Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolE. coli1.95
Zn(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolE. coli15.63
Ni(II) Schiff base complex of 3-formyl-2-hydroxyquinoline-5-carbonitrile and 1-tosylhydrazineE. coli20-80
Cu(II) Schiff base complex of 3-formyl-2-hydroxyquinoline-5-carbonitrile and 1-tosylhydrazineC. albicans20-80

MIC = Minimum Inhibitory Concentration.

Mechanism of Biological Action: DNA Cleavage

A primary mechanism by which many AEP-copper complexes are thought to exert their anticancer effects is through the cleavage of DNA. This can occur through two main pathways: oxidative and hydrolytic cleavage.

Oxidative Cleavage: In the presence of a reducing agent (like ascorbate found in cells) and molecular oxygen, the Cu(II) center is reduced to Cu(I). This Cu(I) species can then react with O₂ to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, leading to strand scission.[2][3][4]

Hydrolytic Cleavage: Alternatively, the copper complex can act as an artificial nuclease, catalyzing the hydrolysis of the phosphodiester bonds in the DNA backbone. This process does not involve ROS.[1] The specific mechanism is often dependent on the structure of the ligand.[1]

G cluster_ROS ROS Generation A [Cu(II)-AEP] B [Cu(I)-AEP] A->B Reduction (e.g., by Ascorbate) B->A + O₂ → [Cu(II)-AEP] + O₂⁻• C Superoxide Radical (O₂⁻•) D Hydrogen Peroxide (H₂O₂) C->D + e⁻, 2H⁺ E Hydroxyl Radical (•OH) D->E + [Cu(I)-AEP] → [Cu(II)-AEP] + OH⁻ + •OH F DNA Strand Scission E->F H-abstraction from Deoxyribose

Caption: Oxidative DNA cleavage by a Cu-AEP complex.

Conclusion

N-(2-Aminoethyl)piperazine stands out as a highly versatile and valuable ligand in coordination chemistry. Its ability to form stable and structurally diverse complexes with a wide range of metal ions has led to significant advancements in catalysis and medicinal chemistry. The quantitative data and experimental protocols presented in this guide highlight the tangible outcomes of research involving AEP complexes. For researchers and drug development professionals, the unique properties of AEP and its derivatives offer a fertile ground for the design of novel catalysts with enhanced efficiency and selectivity, as well as for the development of new metal-based therapeutic agents with potent and targeted biological activities. The continued exploration of the coordination chemistry of N-(2-Aminoethyl)piperazine is poised to yield further innovations in these critical scientific domains.

References

Theoretical Insights into the Molecular Structure of N-(2-Aminoethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the conformational properties, geometric parameters, and vibrational spectra of N-(2-Aminoethyl)piperazine (AEP) as elucidated by theoretical studies.

N-(2-Aminoethyl)piperazine (AEP) is a versatile molecule with a wide range of applications, including as a building block in medicinal chemistry, a curing agent for epoxy resins, and a component in CO2 capture technologies.[1] Its structural flexibility, stemming from the piperazine ring and the aminoethyl side chain, gives rise to multiple conformational possibilities that dictate its reactivity and interaction with other molecules. This guide provides a detailed overview of the theoretical studies that have been conducted to understand the three-dimensional structure and vibrational properties of AEP at a molecular level.

Conformational Analysis and Molecular Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the most stable conformations of AEP. The piperazine ring can adopt chair, boat, and twist-boat conformations, with the chair form being the most thermodynamically favorable.[2] The orientation of the aminoethyl side chain relative to the piperazine ring further diversifies the conformational landscape.

Computational models, particularly those using the B3LYP functional with basis sets such as 6-311++G(d,p), have been used to perform geometry optimizations to identify the lowest energy structures.[2] These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

While a comprehensive, publicly available dataset of the optimized geometrical parameters for AEP from a dedicated theoretical study remains elusive in the readily accessible literature, the established precedent for similar molecules suggests that such data would be presented in a tabular format for clarity and comparative analysis. For illustrative purposes, the following tables showcase the expected structure of such data.

Table 1: Theoretically Calculated Bond Lengths (Å) for the Most Stable Conformer of AEP.

BondExpected Value (Å)
C-CData not available
C-N (ring)Data not available
C-N (chain)Data not available
N-HData not available
C-HData not available

Table 2: Theoretically Calculated Bond Angles (°) for the Most Stable Conformer of AEP.

AngleExpected Value (°)
C-N-C (ring)Data not available
C-C-N (chain)Data not available
H-N-HData not available
H-C-HData not available

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful experimental probe of molecular structure. Theoretical calculations are essential for the accurate assignment of the observed vibrational modes to specific atomic motions within the molecule.

Studies on AEP have involved the recording of its IR and Raman spectra, followed by computational analysis to simulate the vibrational frequencies.[3] The B3LYP method has been shown to provide satisfactory results for predicting these vibrational wavenumbers.[3] A comparison between the theoretically calculated and experimentally observed frequencies allows for a detailed understanding of the vibrational dynamics of the molecule.

Table 3: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of AEP.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Assignment
N-H stretch (amine)Data not availableData not availableData not available
N-H stretch (piperazine)Data not availableData not availableData not available
C-H stretchData not availableData not availableData not available
N-H bend (amine)Data not availableData not availableData not available
C-N stretchData not availableData not availableData not available
Piperazine ring modesData not availableData not availableData not available

Experimental and Computational Protocols

The theoretical investigation of AEP's structure follows a well-defined computational workflow. This process is crucial for ensuring the reliability and accuracy of the obtained results.

Computational Methodology

A typical computational protocol for the structural and vibrational analysis of AEP involves the following steps:

  • Initial Structure Generation: A 3D model of the AEP molecule is constructed.

  • Conformational Search: A systematic search for different possible conformations is performed to identify low-energy structures.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. This is commonly done using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry to confirm that it represents a true minimum on the potential energy surface (absence of imaginary frequencies) and to simulate the IR and Raman spectra.

  • Analysis of Results: The optimized geometric parameters and calculated vibrational frequencies are analyzed and compared with experimental data where available.

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase Initial_Structure 1. Initial 3D Structure Generation Conformational_Search 2. Conformational Analysis (Potential Energy Surface Scan) Initial_Structure->Conformational_Search Geometry_Optimization 3. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Conformational_Search->Geometry_Optimization Frequency_Calculation 4. Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Structural_Parameters 5. Extract Structural Data (Bond Lengths, Angles) Frequency_Calculation->Structural_Parameters Vibrational_Spectra 6. Assign Vibrational Modes (Compare with Experimental Spectra) Frequency_Calculation->Vibrational_Spectra

A typical workflow for the theoretical study of AEP's structure.
Spectroscopic Measurements

The experimental FT-IR and Raman spectra that serve as a benchmark for the theoretical calculations are typically obtained as follows:

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrophotometer, often in the 4000-400 cm⁻¹ range. The sample can be prepared as a KBr pellet or measured as a thin film.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a laser excitation source (e.g., a Nd:YAG laser).

Logical Relationships in Conformational Stability

The stability of AEP's different conformers is determined by a delicate balance of steric and electronic effects. The chair conformation of the piperazine ring is generally the most stable due to minimized angle and torsional strain. The orientation of the aminoethyl side chain (axial vs. equatorial) and the rotational position of the terminal amino group lead to different conformers with varying energies. A potential energy surface scan, where the energy is calculated as a function of key dihedral angles, is the theoretical tool used to map these energy differences and identify the global minimum energy structure.

Conformational_Relationships cluster_piperazine Piperazine Ring Conformation cluster_sidechain Side Chain Orientation AEP N-(2-Aminoethyl)piperazine Chair Chair (Most Stable) AEP->Chair Boat Boat (Less Stable) AEP->Boat Twist_Boat Twist-Boat (Less Stable) AEP->Twist_Boat Equatorial Equatorial (Generally Preferred) Chair->Equatorial Axial Axial Chair->Axial

References

An In-depth Technical Guide to the Solubility of 1-(2-Aminoethyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(2-Aminoethyl)piperazine, a trifunctional amine widely utilized as an epoxy curing agent, corrosion inhibitor, and an intermediate in chemical synthesis. This document consolidates available solubility data in various organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information is intended to support researchers and professionals in optimizing reaction conditions, formulation development, and process design.

Introduction to 1-(2-Aminoethyl)piperazine

1-(2-Aminoethyl)piperazine, also known as N-Aminoethylpiperazine (AEP), is a derivative of piperazine with the chemical formula C₆H₁₅N₃.[1] Its unique molecular structure contains a primary, a secondary, and a tertiary amine, making it a versatile chemical intermediate.[1][2] It is a colorless to pale yellow, corrosive organic liquid with a broad liquid range.[2][3]

Compound Identification:

  • Common Names: 1-(2-Aminoethyl)piperazine, N-Aminoethylpiperazine (AEP), 1-Piperazineethanamine

  • CAS Number: 140-31-8[2]

  • Molecular Formula: C₆H₁₅N₃[2]

  • Molecular Weight: 129.21 g/mol [3]

Solubility of 1-(2-Aminoethyl)piperazine

1-(2-Aminoethyl)piperazine is characterized by its broad solubility in both aqueous and organic media, a property attributable to its ability to form hydrogen bonds and its overall molecular polarity.

Multiple sources indicate that 1-(2-Aminoethyl)piperazine is soluble in water and a variety of organic solvents.[3][4] It is often described as being fully miscible with water.[1][3] Aliphatic amines, in general, exhibit significant solubility in polar organic solvents.[4]

SolventCAS NumberSolubility DescriptionQuantitative Value (at 20°C unless noted)Source
Water7732-18-5Fully miscible / Soluble>1000 g/LChemicalBook, ChemBK
Ethanol64-17-5Completely solubleNot specifiedNouryon
Ether (Diethyl ether)60-29-7SolubleNot specifiedGeneric amine properties
Generic Organic Solvents-SolubleNot specifiedN-Aminoethylpiperazine - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS
Table 1: Solubility of 1-(2-Aminoethyl)piperazine in Various Solvents

Experimental Protocols for Solubility Determination

The following sections describe generalized yet detailed methodologies for determining the solubility of a liquid amine, such as 1-(2-Aminoethyl)piperazine, in organic solvents.

This method is effective for determining the solubility limit of a solute in a solvent at a constant temperature.

Objective: To determine the concentration at which 1-(2-Aminoethyl)piperazine phase-separates from a given organic solvent.

Materials:

  • 1-(2-Aminoethyl)piperazine (AEP)

  • Organic solvent of interest (e.g., acetone, methanol, DMSO)

  • Temperature-controlled isothermal bath

  • Jacketed glass vessel

  • Calibrated burette or syringe pump

  • Magnetic stirrer and stir bar

  • Light source and detector (or visual observation)

Procedure:

  • Place a known volume or mass of the organic solvent into the jacketed glass vessel.

  • Maintain the vessel at a constant, controlled temperature using the isothermal bath.

  • Begin stirring the solvent at a constant rate to ensure homogeneity.

  • Slowly titrate the AEP into the solvent using the calibrated burette or syringe pump at a constant rate.

  • Continuously monitor the solution for the first sign of persistent turbidity (the "cloud point"). This indicates that the solubility limit has been exceeded and a second phase is forming.[5]

  • Record the volume of AEP added at the cloud point.

  • Calculate the solubility as the mass or mole fraction of AEP in the solvent at the point of phase separation.

  • Repeat the experiment at different temperatures to construct a solubility curve.

This method involves preparing mixtures of known composition, allowing them to reach equilibrium, and then analyzing the composition of each phase.

Objective: To precisely measure the composition of coexisting liquid phases at equilibrium.

Materials:

  • 1-(2-Aminoethyl)piperazine (AEP)

  • Organic solvent of interest

  • Series of sealed, temperature-controlled sample vials

  • Vortex mixer or shaker

  • Centrifuge (optional, for enhancing phase separation)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Calibrated microsyringes

Procedure:

  • Prepare a series of mixtures of AEP and the organic solvent with varying compositions in the sealed vials.

  • Place the vials in a temperature-controlled shaker or bath and agitate them for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • After equilibration, cease agitation and allow the mixtures to stand undisturbed for a prolonged period (e.g., 12-24 hours) to allow for complete phase separation. A centrifuge can be used to expedite this process.

  • Carefully extract a sample from each distinct liquid phase using a microsyringe.

  • Analyze the composition of each sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of AEP and the solvent in each phase.

  • The compositions of the two phases at equilibrium represent the solubility of the solvent in AEP and the solubility of AEP in the solvent at that temperature.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual relationship of amine solubility.

G Workflow for Solubility Determination (Cloud Point Method) cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Place known volume of solvent in vessel prep2 Set and maintain constant temperature prep1->prep2 prep3 Begin constant stirring prep2->prep3 titrate1 Slowly add AEP via burette prep3->titrate1 Start titrate2 Monitor solution for turbidity titrate1->titrate2 analysis1 Cloud Point Reached? titrate2->analysis1 analysis1->titrate1 No analysis2 Record volume of AEP added analysis1->analysis2 Yes analysis3 Calculate solubility analysis2->analysis3

Workflow for the Cloud Point Method.

G Factors Influencing Amine Solubility cluster_solute Solute Properties (AEP) cluster_solvent Solvent Properties center Amine Solubility polarity Molecular Polarity polarity->center hbond_donor H-Bond Donating Ability (Primary/Secondary Amines) hbond_donor->center hbond_acceptor H-Bond Accepting Ability (Lone Pair on N) hbond_acceptor->center size Molecular Size size->center (inverse effect) solvent_polarity Solvent Polarity solvent_polarity->center solvent_hbond Solvent H-Bonding Capacity solvent_hbond->center

Conceptual Diagram of Solubility Factors.

Conclusion

1-(2-Aminoethyl)piperazine is a highly versatile chemical with broad solubility in both aqueous and organic solvents, a characteristic that is fundamental to its wide range of applications. While detailed quantitative data in many organic solvents remains to be systematically published, its general miscibility with polar solvents like ethanol is well-established. The experimental protocols outlined in this guide provide robust frameworks for researchers to determine precise solubility data tailored to their specific solvent systems and process conditions. This information is critical for the effective application of 1-(2-Aminoethyl)piperazine in research and industrial settings.

References

N-(2-Aminoethyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperazine (AEP), a versatile diamine with significant applications across various scientific and industrial domains. This document details its alternative names and synonyms, key quantitative properties, and a detailed experimental protocol for its primary application as an epoxy curing agent.

Alternative Names and Synonyms

N-(2-Aminoethyl)piperazine is known by a multitude of synonyms and trade names in scientific literature and commercial applications. The following table summarizes these alternative appellations to aid in comprehensive literature searches and material identification.

CategoryName
IUPAC Name 2-(Piperazin-1-yl)ethan-1-amine
CAS Number 140-31-8
Common Synonyms 1-(2-Aminoethyl)piperazine
N-Aminoethylpiperazine (AEP)
1-Piperazineethanamine
2-(1-Piperazinyl)ethylamine
USAF DO-46
Trade Names Ancamine AEP
D.E.H. 39

Quantitative Data

The physicochemical properties of N-(2-Aminoethyl)piperazine are crucial for its application in various experimental and industrial settings. The table below presents key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₅N₃[1]
Molecular Weight 129.2 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Melting Point -19 °C[1]
Boiling Point 218-222 °C[1]
Density 0.985 g/mL at 25 °C[1]
Vapor Pressure 0.05 mm Hg at 20 °C[1]
Flash Point 93 °C (200 °F)[1]
Solubility in Water >1000 g/L[1]
pKa 10.11 ± 0.10 (Predicted)[1]

Experimental Protocol: Epoxy Resin Curing

N-(2-Aminoethyl)piperazine is widely utilized as a curing agent for epoxy resins, imparting desirable mechanical and thermal properties to the cured product. The following protocol details a typical procedure for the curing of a standard Bisphenol-A based (DGEBA) epoxy resin using Ancamine AEP.[2][3]

Materials:

  • Standard Bisphenol-A based (DGEBA) epoxy resin (Epoxide Equivalent Weight [EEW] = 190)

  • Ancamine AEP (N-(2-Aminoethyl)piperazine, 96% minimum purity)

  • Suitable mixing vessel

  • Stirring apparatus

  • Mold for casting the specimen

  • Oven capable of maintaining 100°C (212°F)

Procedure:

  • Formulation: Prepare the epoxy resin and curing agent mixture at a recommended use level of 23 parts by weight of Ancamine AEP per 100 parts of epoxy resin (23 phr).[2][3]

  • Mixing: In a suitable mixing vessel, combine the DGEBA epoxy resin and Ancamine AEP in the correct proportions. Mix thoroughly until a homogeneous mixture is achieved. The gel time for a 150g mix at 25°C is approximately 19 minutes.[2][3]

  • Casting: Pour the mixed resin into a prepared mold.

  • Initial Curing (B-Stage): Allow the cast resin to gel at room temperature.[2][3]

  • Post-Curing: For optimal performance, a post-cure is required. Place the gelled casting into an oven and cure for 2 hours at 100°C (212°F).[2][3]

  • Cooling: After the post-curing period, allow the cured epoxy to cool down to room temperature before demolding.

Typical Performance of Cured Resin:

  • Heat Deflection Temperature: 107°C (225°F)[2][3]

  • Flexural Strength: 131 MPa (19,000 psi)[2][3]

  • Tensile Strength: 69 MPa (10,000 psi)[2][3]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the epoxy resin curing process described in the protocol above.

Epoxy_Curing_Workflow Resin DGEBA Epoxy Resin (EEW=190) Mixing Thorough Mixing (Homogeneous Mixture) Resin->Mixing AEP Ancamine AEP (23 phr) AEP->Mixing Casting Casting into Mold Mixing->Casting Pour Gelation Gelation at Room Temperature Casting->Gelation Allow to set PostCure Post-Cure (2 hrs @ 100°C) Gelation->PostCure Heat FinalProduct Cured Epoxy Product PostCure->FinalProduct Cool

Caption: Workflow for curing DGEBA epoxy resin with Ancamine AEP.

References

An In-Depth Technical Guide to the Health and Safety of 1-Piperazineethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1-Piperazineethanimine (also known as N-(2-Aminoethyl)piperazine), a crucial resource for researchers, scientists, and professionals in drug development. This document outlines the toxicological profile, handling procedures, and emergency measures associated with this compound.

Chemical and Physical Properties

This compound is a viscous, colorless to light yellow liquid with an ammonia-like odor. It is a combustible and corrosive aliphatic amine. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 140-31-8
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.20 g/mol
Boiling Point 218-222 °C
Melting Point -19 °C
Flash Point 92 °C (closed cup)
Density 0.985 g/mL at 25 °C
Solubility in Water Soluble
Vapor Pressure 0.05 mmHg at 20 °C

Toxicological Data

This compound presents several health hazards, primarily related to its corrosive nature and potential for sensitization. The available quantitative toxicological data are summarized in the following tables.

Acute Toxicity

Table 2: Acute Toxicity of this compound

Route of ExposureSpeciesTestValueClassification
OralRatLD502118.6 mg/kgHarmful if swallowed
DermalRabbitLD50871.2 mg/kgToxic in contact with skin
Inhalation-LC50Data not availableIrritating to the respiratory tract
Skin and Eye Irritation/Corrosion

The compound is classified as causing severe skin burns and eye damage. Contact can result in serious, irreversible tissue damage.

Table 3: Skin and Eye Effects of this compound

ExposureSpeciesResultClassification
SkinRabbitCauses burnsCategory 1B: Causes severe skin burns and eye damage
EyesRabbitRisk of serious damage to eyesCategory 1: Causes serious eye damage
Sensitization

This compound is a known skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.

Table 4: Sensitization Potential of this compound

TypeResultClassification
Skin SensitizationMay cause sensitization by skin contactCategory 1: May cause an allergic skin reaction

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

Table 5: GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound.

Acute Oral Toxicity (OECD Guideline 401/420/423)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

    • Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (OECD Guideline 402)
  • Objective: To determine the LD50 of a substance when applied to the skin.[1]

  • Test Animals: Typically, young adult rats or rabbits.[1]

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

    • The application site is covered with a porous gauze dressing for 24 hours.[2]

    • After the exposure period, the residual test substance is removed.

    • Animals are observed for at least 14 days for signs of toxicity and mortality.

    • Body weights are recorded, and a gross necropsy is performed.

  • Data Analysis: The dermal LD50 is calculated.[1]

Skin Corrosion/Irritation (OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[3]

  • Test Animals: Typically, albino rabbits.[3]

  • Procedure:

    • A small area of the animal's skin is shaved.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.[4]

    • The patch is applied for up to 4 hours.[5]

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[5]

    • Observations can continue for up to 14 days to assess the reversibility of the effects.[3]

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the nature and reversibility of the damage.[3]

Eye Irritation/Corrosion (OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.[6]

  • Test Animals: Typically, albino rabbits.[6]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied into the conjunctival sac of one eye of the animal.[7]

    • The other eye remains untreated and serves as a control.[6]

    • The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctivae.[6]

    • The duration of the observation period can be extended to 21 days to evaluate the reversibility of the effects.[8]

  • Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and persistence of the observed effects.[6]

In Vitro Cytotoxicity (MTT Assay)
  • Objective: To assess the cytotoxic potential of a substance by measuring its effect on cell viability.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then exposed to various concentrations of the test substance for a defined period.

    • After the exposure period, the MTT solution is added to each well and incubated for a few hours.[10]

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.[11]

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) can be determined.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for corrosive amines like this compound is direct cellular damage due to their high alkalinity. This leads to a disruption of cellular structures and functions.

Cellular Response to Corrosive Amines

The high pH of corrosive amines causes saponification of lipids in cell membranes, leading to a loss of membrane integrity. This allows the uncontrolled influx and efflux of ions and other molecules, disrupting cellular homeostasis. Furthermore, the alkaline environment denatures cellular proteins, including enzymes, which impairs critical metabolic and signaling processes. This widespread cellular damage can lead to necrosis, a form of cell death characterized by cell swelling and lysis, which triggers an inflammatory response.[12]

Cellular_Response_to_Corrosive_Amine cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences Corrosive_Amine This compound (High pH) Membrane_Disruption Cell Membrane Disruption (Saponification) Corrosive_Amine->Membrane_Disruption causes Protein_Denaturation Protein Denaturation Corrosive_Amine->Protein_Denaturation causes Loss_of_Homeostasis Loss of Ionic Homeostasis Membrane_Disruption->Loss_of_Homeostasis leads to Enzyme_Inactivation Enzyme Inactivation Protein_Denaturation->Enzyme_Inactivation leads to Cell_Death Cell Death (Necrosis) Loss_of_Homeostasis->Cell_Death induces Enzyme_Inactivation->Cell_Death induces Inflammation Inflammation Cell_Death->Inflammation triggers Stress_Response_Workflow Chemical_Exposure Corrosive Chemical Exposure Cellular_Damage Cellular Damage (Membrane, Proteins) Chemical_Exposure->Cellular_Damage Stress_Sensing Stress Sensing Pathways Cellular_Damage->Stress_Sensing Necrosis Uncontrolled Cell Death (Necrosis) Cellular_Damage->Necrosis can lead to (overwhelming damage) Repair_Mechanisms Cellular Repair Mechanisms Stress_Sensing->Repair_Mechanisms activates Apoptosis Programmed Cell Death (Apoptosis) Stress_Sensing->Apoptosis can trigger (severe damage) Inflammation Inflammatory Response Necrosis->Inflammation triggers

References

Methodological & Application

Application Notes and Protocols for N-(2-Aminoethyl)piperazine (AEP) in CO2 Capture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing N-(2-Aminoethyl)piperazine (AEP) in carbon dioxide (CO2) capture applications. The following sections detail the performance of AEP-based solvents, step-by-step experimental procedures, and the underlying chemical pathways.

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a promising solvent for post-combustion CO2 capture due to its multiple amine functionalities, which contribute to fast reaction kinetics and a high CO2 uptake potential.[1] AEP's structure, featuring primary, secondary, and tertiary amino groups, allows for complex and efficient interactions with CO2. Often used in blended aqueous solutions, AEP-based systems can offer significant advantages over traditional solvents like monoethanolamine (MEA), including higher absorption capacity, reduced regeneration energy, and favorable viscosity for industrial applications.[1][2] This document outlines the protocols for preparing and evaluating the performance of AEP-based solvents for CO2 capture.

Performance of AEP-Based Solvents

The efficacy of AEP in CO2 capture is typically evaluated based on several key performance indicators. The data presented below is a summary from various studies on different AEP solvent blends.

Table 1: CO2 Absorption Performance of Various AEP-Based Solvents
Solvent CompositionCO2 Absorption Capacity (mol CO2/mol amine)Cyclic CO2 Capacity (mol CO2/mol amine)Regeneration Energy (GJ/t CO2)Key Findings
AEP/DEEA/H2O 1.23[2]0.62 (after 5 cycles)[2]2.77[3]Novel liquid-liquid phase change absorbent with low rich-phase viscosity.[2]
AEP/n-propanol/H2O (7:3 ratio) 2.03[4]-Low regeneration energy consumption suggested.[4]N-propanol acts as a phase separator, enhancing absorption.[4]
AEP/DMEA/H2O 1.08[1]133.33% higher than MEA[1]2.74[1]DMEA acts as a promoter for high CO2 solubility and reduces regeneration energy.[1]
PZ/AEP/H2O (5 m PZ/2 m AEP) -0.86 mol/kg (solvent)[5]-Blending with piperazine (PZ) mitigates precipitation issues seen with concentrated PZ alone.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of AEP-based solvents for CO2 capture.

Solvent Preparation

Objective: To prepare AEP-based solvent blends for CO2 capture experiments.

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Co-solvents (e.g., Diethylethanolamine (DEEA), N,N-dimethylethanolamine (DMEA), n-propanol, Piperazine (PZ))

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Calculate the required mass of AEP and co-solvents based on the desired molar concentration or weight percentage.

  • Tare a clean, dry beaker on the analytical balance.

  • Accurately weigh the required amount of the solid component (e.g., PZ) first, if applicable.

  • Add the required mass of AEP and other liquid components to the beaker.

  • Add a portion of the deionized water and stir the mixture with a magnetic stirrer until all components are fully dissolved.

  • Quantitatively transfer the solution to a volumetric flask of the appropriate size.

  • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure complete transfer.

  • Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.

  • Allow the solution to cool to room temperature before use, as dissolution of amines can be exothermic.

CO2 Absorption Experiment

Objective: To measure the CO2 absorption capacity and rate of an AEP-based solvent.

Apparatus:

  • Gas-liquid contactor (e.g., bubble column reactor, stirred cell reactor)

  • Mass flow controllers for CO2 and a balance gas (e.g., N2)

  • Gas analyzer to measure CO2 concentration in the outlet gas stream

  • Thermostatic bath to control the reactor temperature

  • Data acquisition system

Procedure:

  • Assemble the experimental setup, ensuring all connections are gas-tight.

  • Add a known volume and concentration of the AEP-based solvent to the reactor.

  • Heat or cool the solvent to the desired absorption temperature (e.g., 30-40°C) using the thermostatic bath.[1][2]

  • Start the flow of the simulated flue gas (a mixture of CO2 and N2 at known concentrations) through the solvent at a constant flow rate.

  • Continuously monitor and record the CO2 concentration in the gas stream exiting the reactor using the gas analyzer.

  • The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated.

  • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • The absorption rate can be determined from the rate of change of CO2 concentration in the liquid phase.

Solvent Regeneration (Desorption) Experiment

Objective: To determine the energy required to regenerate the CO2-rich solvent and its cyclic capacity.

Apparatus:

  • Heating mantle or oil bath

  • Condenser to cool the stripped gases and return condensed water and amine to the reactor

  • Collection system for the released CO2 (e.g., gas bag or displacement method)

  • Temperature and pressure sensors

Procedure:

  • Take the CO2-rich solvent from the absorption experiment.

  • Heat the solvent to the desired regeneration temperature (e.g., 90-120°C).[2][3]

  • The absorbed CO2 will be released from the solvent upon heating.

  • Pass the released gas through a condenser to capture any evaporated water or amine, which should be returned to the regeneration flask.

  • Collect and quantify the volume of the released CO2.

  • The energy input for regeneration (heat duty) can be calculated from the power supplied to the heating mantle and the duration of the experiment.

  • The regenerated solvent can be cooled and reused in subsequent absorption-desorption cycles to determine the cyclic capacity.

Analytical Methods
  • Titration: To determine the amine concentration and CO2 loading. A simple acid-base titration can be used for the former, while a precipitation titration with BaCl2 followed by titration of the excess hydroxide can determine the CO2 content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is used to identify and quantify the speciation of CO2 in the liquid phase (e.g., carbamates, bicarbonates, carbonates).[2] This helps in understanding the reaction mechanism.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can also be used to identify the chemical species formed upon CO2 absorption.[1]

Diagrams and Pathways

Experimental Workflow for CO2 Capture

CO2_Capture_Workflow Lean_Solvent Lean AEP Solvent Absorber Absorber (30-40°C) Lean_Solvent->Absorber Enters Rich_Solvent CO2-Rich Solvent Absorber->Rich_Solvent Exits Treated_Gas_Out Treated Flue Gas Absorber->Treated_Gas_Out Heat_Exchanger Heat Exchanger Rich_Solvent->Heat_Exchanger Heat_Exchanger->Lean_Solvent Stripper Stripper (90-120°C) Heat_Exchanger->Stripper Stripper->Heat_Exchanger Regenerated Solvent CO2_Out Pure CO2 Stripper->CO2_Out Flue_Gas_In Flue Gas (with CO2) Flue_Gas_In->Absorber

Caption: A typical absorption-desorption workflow for CO2 capture using AEP-based solvents.

Simplified AEP-CO2 Reaction Pathway

AEP_CO2_Reaction AEP AEP (R-NH2, R2NH) Zwitterion Zwitterion Intermediate AEP->Zwitterion + CO2 Bicarbonate Bicarbonate (HCO3-) AEP->Bicarbonate + CO2 + H2O - Protonated AEP CO2 CO2 CO2->Bicarbonate + H2O H2O H2O Carbamate Carbamate (R-NHCOO-) Zwitterion->Carbamate + AEP - Protonated AEP Protonated_AEP Protonated AEP (R-NH3+, R2NH2+)

Caption: Simplified reaction pathways for the absorption of CO2 by AEP in an aqueous solution.

Safety Precautions

  • AEP and other amines are corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a fume hood, especially during heating and regeneration steps, as some amines can be volatile.

  • Consult the Safety Data Sheet (SDS) for AEP and all other chemicals used in the experiments for detailed handling and disposal information.

Conclusion

N-(2-Aminoethyl)piperazine is a versatile and effective component in solvent formulations for CO2 capture. The protocols and data presented here provide a foundation for researchers to explore and optimize AEP-based systems for various industrial applications. The favorable combination of high absorption capacity, fast kinetics, and manageable regeneration energy makes AEP a subject of continued interest in the development of next-generation carbon capture technologies.

References

Application Notes and Protocols for Epoxy Resin Curing with 1-Piperazineethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperazineethanamine, also known as N-(2-aminoethyl)piperazine (AEP), is a versatile cyclic ethyleneamine that functions as a highly reactive curing agent and accelerator for epoxy resins.[1][2] Its unique molecular structure, containing primary, secondary, and tertiary amine groups, allows for a complex and efficient cross-linking process.[1][2] The primary and secondary amines provide three active hydrogens for reaction with epoxy groups, forming a durable thermoset network, while the tertiary amine acts as a catalyst, accelerating the curing reaction.[3][4]

These application notes provide a comprehensive, step-by-step guide for the stoichiometric curing of epoxy resins, such as Diglycidyl ether of bisphenol A (DGEBA), using 1-Piperazineethanamine. Detailed protocols for sample preparation, cure monitoring, and characterization of the final cured product are outlined for reproducible and reliable results in a research and development setting.

Safety Precautions

1-Piperazineethanamine is a corrosive liquid and can cause severe skin burns and eye damage.[1] It is also harmful if inhaled or swallowed.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for 1-Piperazineethanamine before handling.[5] Epoxy resins can be sensitizers; avoid skin contact.

Materials and Equipment

Materials
  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) with a known epoxy equivalent weight (EEW)

  • 1-Piperazineethanamine (AEP), reagent grade

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Disposable mixing containers and stirring rods

  • Molds for specimen casting (e.g., silicone or PTFE)

  • Mold release agent

Equipment
  • Analytical balance (± 0.001 g)

  • Fume hood

  • Mechanical stirrer or vortex mixer

  • Programmable oven

  • Fourier Transform Infrared (FTIR) Spectrometer with ATR or transmission capabilities

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine for mechanical property analysis

  • Hardness tester (e.g., Shore D durometer)

Experimental Protocols

Stoichiometric Calculation of Epoxy Resin and 1-Piperazineethanamine

For optimal properties, a stoichiometric balance between the epoxy groups of the resin and the active amine hydrogens of the curing agent is crucial.[6]

4.1.1 Determine the Amine Hydrogen Equivalent Weight (AHEW) of 1-Piperazineethanamine:

The AHEW is the molecular weight of the amine divided by the number of active amine hydrogens. 1-Piperazineethanamine has three active hydrogens (two from the primary amine and one from the secondary amine).[3]

  • Molecular Weight (MW) of AEP ≈ 129.21 g/mol [1][7]

  • Number of active hydrogens = 3

  • AHEW = 129.21 g/mol / 3 = 43.07 g/equivalent

4.1.2 Calculate the Parts per Hundred Resin (phr) of 1-Piperazineethanamine:

The amount of AEP required to cure 100 grams of epoxy resin is calculated as follows:

phr = (AHEW / EEW) * 100

Where:

  • phr = Parts of AEP per hundred parts of resin by weight

  • AHEW = Amine Hydrogen Equivalent Weight of AEP (43.07 g/equivalent )

  • EEW = Epoxy Equivalent Weight of the selected epoxy resin (provided by the manufacturer, e.g., 190 g/equivalent for a standard DGEBA resin)

Example Calculation: For an epoxy resin with an EEW of 190 g/equivalent : phr = (43.07 / 190) * 100 ≈ 22.7 phr

This calculated value is consistent with manufacturer-recommended use levels of approximately 23 phr.[5]

Curing Procedure

A typical curing profile for AEP-cured epoxy systems involves a room temperature gelation phase followed by a post-cure at an elevated temperature to achieve optimal properties.[5]

Step-by-Step Curing Protocol:

  • Preparation: Pre-treat casting molds with a suitable mold release agent.

  • Weighing: Accurately weigh the calculated amounts of epoxy resin and 1-Piperazineethanamine into a disposable mixing container based on the stoichiometric calculations in section 4.1.

  • Mixing: Thoroughly mix the two components for 2-3 minutes at room temperature until a homogeneous mixture is obtained. Be careful to scrape the sides and bottom of the container to ensure complete mixing. Avoid excessive air entrapment.

  • Degassing (Optional): For applications requiring void-free samples, place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Casting: Pour the mixed resin into the prepared molds.

  • Initial Cure (Gelation): Allow the cast samples to gel at ambient temperature (20-25°C). The gel time for a 150g mass is typically around 19 minutes.[5]

  • Post-Cure: Transfer the gelled samples to a programmable oven and execute a post-cure cycle. A typical schedule is 2 hours at 100°C (212°F) .[5]

  • Cooling: After the post-cure, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize thermal stress.

  • Demolding: Once cooled, carefully remove the cured epoxy specimens from the molds.

Characterization of Cured Epoxy Resin

FTIR spectroscopy can be used to monitor the chemical changes during the curing process.[8][9]

  • Sample Preparation: At various time intervals during the cure (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reacting mixture and place it on the ATR crystal or prepare a thin film between salt plates.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-650 cm⁻¹.

  • Analysis: Monitor the decrease in the intensity of the epoxy group absorption band, typically located around 915 cm⁻¹ .[4] The appearance and increase of a broad hydroxyl (-OH) band around 3400 cm⁻¹ also indicates the progression of the ring-opening reaction.[9]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any residual curing exotherm.[10]

  • Sample Preparation: Prepare a small sample (5-10 mg) of the fully cured epoxy and place it in an aluminum DSC pan.

  • DSC Protocol:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[10]

  • Analysis: The glass transition temperature (Tg) is observed as a step change in the heat flow curve. The absence of an exothermic peak indicates a complete cure.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the cured material.[11]

  • Sample Preparation: Place a 10-15 mg sample of the cured epoxy in a TGA crucible.

  • TGA Protocol:

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Record the temperature at which 5% weight loss occurs (Td5) as an indicator of the onset of thermal decomposition.

Mechanical properties should be evaluated according to ASTM standards.[12]

  • Sample Preparation: Cast specimens in appropriate molds for each test (e.g., dog-bone shape for tensile testing).

  • Tensile Strength and Elongation: Perform tensile tests according to ASTM D638 .[12]

  • Flexural Strength: Conduct three-point bending tests according to ASTM D790 .

  • Hardness: Measure the Shore D hardness of the cured sample using a durometer according to ASTM D2240 .[12]

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Properties of 1-Piperazineethanamine (AEP)

Property Value Reference
Molecular Formula C₆H₁₅N₃ [1]
Molecular Weight 129.21 g/mol [1][7]
Appearance Clear, colorless liquid [1]
Active Hydrogens 3 [3]
Amine Hydrogen Equivalent Weight (AHEW) 43.07 g/equivalent Calculated
Boiling Point 222 °C [1]

| Density | 0.984 g/cm³ at 20°C |[1] |

Table 2: Typical Properties of AEP-Cured DGEBA Epoxy Resin (Based on a standard DGEBA with EEW=190, cured at 23 phr AEP)

Property Typical Value ASTM Method
Handling Properties
Gel Time (150g mix @ 25°C) 19 minutes -
Thermal Properties
Heat Deflection Temperature (HDT) 107 °C (225 °F) D648
Glass Transition Temperature (Tg) ~110-120 °C DSC
Mechanical Properties
Tensile Strength 69 MPa (10,000 psi) D638
Flexural Strength 131 MPa (19,000 psi) D790
Hardness ~80-85 Shore D D2240

Data sourced from product datasheets.[5]

Visualizations

Figure 1: Experimental workflow for epoxy curing and characterization.

References

Synthesis of Schiff Bases from N-(2-Aminoethyl)piperazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from N-(2-Aminoethyl)piperazine are a class of versatile compounds with significant potential in medicinal chemistry and materials science. The presence of the piperazine moiety often imparts favorable pharmacokinetic properties, while the imine linkage allows for diverse structural modifications, leading to a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This document provides a detailed procedure for the synthesis of Schiff bases from N-(2-Aminoethyl)piperazine, including a general protocol, specific examples with quantitative data, and characterization details.

General Reaction Scheme

The synthesis of Schiff bases from N-(2-Aminoethyl)piperazine involves the condensation reaction between the primary amine group of N-(2-Aminoethyl)piperazine and a carbonyl group of an aldehyde or ketone. The reaction is typically carried out in an alcoholic solvent, often with heating, and results in the formation of an imine (C=N) bond.

G General Reaction Scheme cluster_reactants Reactants cluster_products Product AEP N-(2-Aminoethyl)piperazine SchiffBase Schiff Base AEP->SchiffBase + Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->SchiffBase Reflux, Ethanol

Caption: General reaction for Schiff base synthesis.

Experimental Data

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from N-(2-Aminoethyl)piperazine.

Carbonyl CompoundSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-(5-Chlorothiophen-2-yl)ethanoneEthanolRefluxNot Specified86[1]
3,5-Di-tert-butylsalicylaldehydeEthanolRefluxNot SpecifiedGood[2]
SalicylaldehydeEthanolReflux2HighNot Specified in Snippets
Substituted BenzaldehydesEthanolReflux362-97Not Specified in Snippets
Thiophene-2-carbaldehydeEthanolRefluxNot SpecifiedHigh[1]
5-Bromothiophene-2-carbaldehydeEthanolRefluxNot SpecifiedHigh[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of Schiff bases from N-(2-Aminoethyl)piperazine. The specific quantities of reactants and reaction times may need to be optimized for different carbonyl compounds.

Materials:

  • N-(2-Aminoethyl)piperazine

  • Aldehyde or Ketone

  • Absolute Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable volume of absolute ethanol.

  • Addition of N-(2-Aminoethyl)piperazine: To the stirred solution, add N-(2-Aminoethyl)piperazine (1 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities. The purified product is then dried in a desiccator or a vacuum oven.

  • Recrystallization (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Characterization:

The synthesized Schiff bases can be characterized by various spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is indicated by a characteristic signal for the azomethine proton (-CH=N-) in the downfield region of the spectrum.

    • ¹³C NMR: The carbon of the imine group (C=N) will show a characteristic chemical shift.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of Schiff bases from N-(2-Aminoethyl)piperazine.

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_characterization Characterization A Dissolve Carbonyl Compound in Ethanol B Add N-(2-Aminoethyl)piperazine A->B C Reflux the Reaction Mixture B->C D Cool and Isolate the Product C->D E Wash and Dry the Product D->E F Recrystallize from a Suitable Solvent E->F G FT-IR Spectroscopy E->G F->G H NMR Spectroscopy (¹H & ¹³C) G->H I Mass Spectrometry H->I

Caption: Workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases derived from N-(2-Aminoethyl)piperazine are of significant interest to drug development professionals due to their wide spectrum of biological activities. The versatile synthesis allows for the creation of large libraries of compounds for screening. Furthermore, these Schiff bases can act as ligands to form metal complexes, which have also shown promising therapeutic properties. The inherent piperazine ring can improve the solubility and bioavailability of the resulting drug candidates.

Conclusion

The synthesis of Schiff bases from N-(2-Aminoethyl)piperazine is a straightforward and efficient process that provides access to a diverse range of compounds with potential applications in various fields, particularly in drug discovery and development. The protocols and data presented here offer a solid foundation for researchers to explore this promising class of molecules.

References

Application Notes & Protocols: Polyamide Resin Synthesis Using 1-Piperazineethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamide resins are a versatile class of polymers with significant applications in the biomedical and pharmaceutical fields, primarily due to their excellent mechanical properties, biocompatibility, and tunable degradation profiles.[1][2] Their utility spans from drug delivery systems, providing sustained and targeted release of therapeutics, to the manufacturing of medical devices and materials such as surgical sutures and catheters.[1][2] The synthesis of polyamides typically involves the condensation reaction between a dicarboxylic acid and a diamine.[3][4] This document provides a detailed protocol for the synthesis of a polyamide resin using 1-Piperazineethanimine as the diamine monomer.

This compound, with its primary and secondary amine functionalities, offers unique opportunities to create branched or cross-linked polyamide structures. These structural modifications can significantly influence the physicochemical properties of the resulting resin, such as its solubility, thermal stability, and drug-loading capacity, making it a monomer of interest for specialized drug delivery applications.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of a polyamide resin via a polycondensation reaction between this compound and a suitable dicarboxylic acid, such as sebacic acid.

Materials:

  • This compound

  • Sebacic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, etc.)

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure: Polycondensation Synthesis

  • Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel. The setup should be under a constant, gentle stream of inert gas (argon or nitrogen) to maintain an anhydrous environment.

  • Reagent Preparation:

    • In the reaction flask, dissolve this compound and an equimolar amount of sebacic acid in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Add anhydrous calcium chloride (acting as a catalyst and to aid in keeping the system dry) and anhydrous pyridine to the solution.

  • Reaction Initiation:

    • Begin vigorous stirring of the solution.

    • Slowly add triphenyl phosphite (as a condensing agent) to the reaction mixture through the dropping funnel.

  • Polymerization:

    • Heat the reaction mixture to 100-120°C using a heating mantle.

    • Maintain the reaction at this temperature with continuous stirring for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the viscous polymer solution slowly into a beaker containing a non-solvent, such as methanol, while stirring continuously. This will cause the polyamide resin to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, solvent, and byproducts.

  • Drying:

    • Dry the purified polyamide resin in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for polyamide resins synthesized using piperazine-containing diamines. These values are illustrative and may vary depending on the specific experimental conditions and the dicarboxylic acid used.

Table 1: Reaction Parameters and Yields

DiamineDicarboxylic AcidReaction Time (h)Reaction Temp (°C)Yield (%)
PiperazineSebacic Acid6110~95
This compoundAdipic Acid5115(Expected) >90
PiperazineDimer Acid8100~92[5]

Table 2: Physicochemical Properties of Polyamide Resins

PropertyPolyamide (Piperazine-based)Expected Range (this compound-based)
Molecular Weight (Mn, kDa)10 - 30[4]15 - 40
Glass Transition Temp (Tg, °C)Decreases with increasing piperazine content[6]70 - 120
Melting Temperature (Tm, °C)Decreases with increasing piperazine content[5]180 - 250
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMF)Good solubility in polar aprotic solvents

Visualization of Experimental Workflow and a Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for the polyamide resin synthesis and a conceptual signaling pathway where such a resin could be utilized in a drug delivery context.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product A Assemble Dry Reactor Setup (Flask, Stirrer, Condenser) B Add Diamine, Dicarboxylic Acid, NMP, CaCl2, Pyridine A->B Under Inert Atmosphere C Initiate Stirring B->C D Slowly Add Triphenyl Phosphite C->D E Heat to 100-120°C (4-6 hours) D->E Polycondensation F Cool to Room Temperature E->F G Precipitate in Methanol F->G H Filter and Wash Polymer G->H I Dry in Vacuum Oven H->I J Characterize Polyamide Resin I->J

Caption: Experimental workflow for polyamide resin synthesis.

G cluster_drug_delivery Drug Delivery Vehicle cluster_cell Target Cell cluster_pathway Signaling Pathway DrugResin Drug-Loaded Polyamide Resin Cell Cell Membrane DrugResin->Cell Endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Drug Release) Nucleus Nucleus Cytoplasm->Nucleus Drug Action on Intracellular Target Receptor Receptor Cytoplasm->Receptor Drug Inhibits Signaling Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response

References

Surface Modification with N-(2-Aminoethyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)piperazine (AEP) is a versatile diamine molecule increasingly utilized for the surface modification of various materials in biomedical and industrial applications. Its unique structure, featuring primary, secondary, and tertiary amine groups, allows for a range of chemical conjugations and surface property alterations. These modifications are pivotal in the development of advanced drug delivery systems, gene therapy vectors, and corrosion-resistant coatings.

This document provides detailed application notes and experimental protocols for the surface modification of materials using N-(2-Aminoethyl)piperazine, with a focus on nanoparticles for drug and gene delivery, and corrosion inhibition of steel surfaces.

Application 1: Functionalization of Nanoparticles for Drug and Gene Delivery

The primary and secondary amines of AEP serve as reactive sites for covalent attachment to nanoparticle surfaces, while the tertiary amine can act as a proton sponge, facilitating endosomal escape in drug and gene delivery applications. This section details the modification of silica nanoparticles and graphene oxide for these purposes.

Quantitative Data Summary

While specific quantitative data for AEP-functionalized drug and gene delivery systems is emerging, the following table summarizes typical performance metrics for amine-functionalized nanoparticles, which can serve as a benchmark for AEP-modified systems.

Nanoparticle SystemFunctionalization AgentDrug/GeneLoading CapacityRelease Profile (pH 5.0)Transfection EfficiencyReference
Iron Oxide NanoparticlesPolyethylenimine (PEI)DoxorubicinHighUp to 30% releaseN/A[1]
Mesoporous Silica NanoparticlesPoly-L-HistidineDoxorubicinHigh~23% release over 72hN/A[2]
Poly(propyleneimine) Dendrimers (Gen 5)Dexamethasone (10% grafting)Plasmid DNAN/AN/A~1.6-fold increase vs. unmodified[3]

Table 1: Performance Metrics of Amine-Functionalized Nanoparticle Systems. This data provides expected ranges for drug loading, pH-responsive release, and transfection efficiency improvements upon amine functionalization.

Experimental Protocols

This protocol is adapted from general methods for aminosilane functionalization of silica surfaces.

Objective: To covalently graft N-(2-Aminoethyl)piperazine onto the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles (100 nm diameter)

  • 3-(Triethoxysilyl)propyl isocyanate (TEPI)

  • N-(2-Aminoethyl)piperazine (AEP)

  • Anhydrous Toluene

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

  • Magnetic stirrer and hotplate

  • Centrifuge

Procedure:

  • Hydroxylation of Silica Nanoparticles:

    • Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of ethanol and DI water.

    • Sonicate for 30 minutes to ensure a uniform dispersion.

    • Stir the suspension at 60°C for 4 hours to increase the density of surface hydroxyl groups.

    • Centrifuge the nanoparticles at 10,000 rpm for 20 minutes, discard the supernatant, and wash three times with DI water and twice with ethanol.

    • Dry the hydroxylated nanoparticles under vacuum at 80°C overnight.

  • Silanization with TEPI:

    • In a nitrogen-purged flask, disperse 500 mg of the dried hydroxylated silica nanoparticles in 50 mL of anhydrous toluene.

    • Add 1 mL of TEPI to the suspension.

    • Reflux the mixture at 110°C under a nitrogen atmosphere for 24 hours with vigorous stirring.

    • Cool the suspension to room temperature and centrifuge at 10,000 rpm for 20 minutes.

    • Wash the nanoparticles three times with toluene and twice with ethanol to remove unreacted silane.

    • Dry the TEPI-functionalized nanoparticles under vacuum at 60°C.

  • Grafting of AEP:

    • Disperse 200 mg of the TEPI-functionalized nanoparticles in 30 mL of anhydrous toluene.

    • Add a 10-fold molar excess of N-(2-Aminoethyl)piperazine to the suspension.

    • Stir the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours.

    • Cool the suspension, centrifuge at 10,000 rpm for 20 minutes, and wash thoroughly with toluene and ethanol to remove excess AEP.

    • Dry the AEP-functionalized silica nanoparticles under vacuum at 50°C.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amine groups and the success of the grafting steps. Look for characteristic N-H stretching and bending vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the surface and confirm the presence of nitrogen from AEP.[4][5][6]

  • Thermogravimetric Analysis (TGA): To determine the grafting density of AEP on the silica surface.

G cluster_0 Silica Nanoparticle Functionalization Start Start Hydroxylation Hydroxylation Start->Hydroxylation Ethanol/Water Silanization Silanization Hydroxylation->Silanization TEPI in Toluene AEP_Grafting AEP Grafting Silanization->AEP_Grafting AEP in Toluene Characterization Characterization AEP_Grafting->Characterization FTIR, XPS, TGA

AEP functionalization workflow for silica nanoparticles.

This protocol is based on the established method for amine functionalization of graphene oxide (GO).[2]

Objective: To functionalize graphene oxide with N-(2-Aminoethyl)piperazine to create a polycationic nanocarrier for plasmid DNA.

Materials:

  • Graphene Oxide (GO)

  • N-(2-Aminoethyl)piperazine (AEP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethanol

  • DI water

  • Plasmid DNA (e.g., expressing a reporter gene like GFP)

  • Cell culture medium

  • Mammalian cell line (e.g., HEK293)

Procedure:

  • Activation of GO Carboxyl Groups:

    • Disperse 100 mg of GO in 100 mL of DMF by sonication for 1 hour to obtain a homogeneous suspension.

    • Add 200 mg of DCC and 150 mg of NHS to the GO suspension.

    • Stir the mixture at room temperature for 24 hours to activate the carboxyl groups on the GO surface.

  • AEP Conjugation:

    • Add 1 mL of N-(2-Aminoethyl)piperazine to the activated GO suspension.

    • Stir the reaction mixture at 60°C for 48 hours.

    • Cool the mixture to room temperature.

    • Separate the AEP-functionalized GO (AEP-GO) by centrifugation at 8,000 rpm for 30 minutes.

    • Wash the AEP-GO extensively with DMF, ethanol, and DI water to remove unreacted reagents.

    • Lyophilize the final product to obtain a powder.

  • Polyplex Formation and Transfection:

    • Prepare stock solutions of AEP-GO (1 mg/mL in sterile water) and plasmid DNA (100 µg/mL in TE buffer).

    • For transfection, dilute AEP-GO and plasmid DNA separately in serum-free cell culture medium.

    • Add the diluted AEP-GO solution to the diluted plasmid DNA solution at various weight ratios (e.g., 1:1, 2:1, 5:1 of AEP-GO:DNA) and vortex gently.

    • Incubate the mixture at room temperature for 30 minutes to allow for polyplex formation.

    • Add the polyplex solution to cultured cells and incubate for 4-6 hours before replacing with complete medium.

    • Assess transfection efficiency after 24-48 hours by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy).

Characterization:

  • FTIR and XPS: To confirm the covalent attachment of AEP to the GO surface.[3][5]

  • Zeta Potential Measurement: To determine the surface charge of the AEP-GO, which should be positive.

  • Agarose Gel Electrophoresis: To assess the DNA condensation ability of AEP-GO.

  • Cytotoxicity Assay (e.g., MTT assay): To evaluate the biocompatibility of the AEP-GO carrier.[7][8][9]

G cluster_1 Gene Delivery Workflow GO_Activation GO Activation (DCC/NHS) AEP_Conjugation AEP Conjugation GO_Activation->AEP_Conjugation Polyplex_Formation Polyplex Formation (AEP-GO + pDNA) AEP_Conjugation->Polyplex_Formation Transfection Transfection Polyplex_Formation->Transfection Assay Assay Transfection->Assay Reporter Gene Expression

Workflow for gene delivery using AEP-functionalized GO.

Application 2: Corrosion Inhibition of Steel Surfaces

N-(2-Aminoethyl)piperazine can be applied to steel surfaces to form a protective film that inhibits corrosion in acidic environments. The amine groups in AEP can adsorb onto the metal surface, blocking active corrosion sites.

Quantitative Data Summary

The following table presents corrosion inhibition efficiency data for piperazine derivatives on mild steel in a 1 M HCl solution. While not specific to AEP, this data provides a strong indication of the potential performance of AEP as a corrosion inhibitor.

InhibitorConcentration (mM)Temperature (K)Inhibition Efficiency (%)Reference
Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate2531393.59[10]
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate2530193.46[10]
3-tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate2530190-94[10]
Piperazine-based Polyurea100 ppm29894.5[11]
Piperazine dinitrobenzoate1000 ppm-99.48[12]

Table 2: Corrosion Inhibition Efficiency of Piperazine Derivatives on Mild Steel in 1 M HCl. The data indicates that piperazine-based compounds can achieve high inhibition efficiencies.

Experimental Protocol

Objective: To determine the corrosion inhibition efficiency of N-(2-Aminoethyl)piperazine for mild steel in an acidic solution using the weight loss method.

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • N-(2-Aminoethyl)piperazine (AEP)

  • Acetone

  • Emery paper (different grades)

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Preparation of Steel Coupons:

    • Mechanically polish the mild steel coupons with emery paper of increasing grit size to achieve a smooth, mirror-like surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with DI water.

    • Dry the coupons and store them in a desiccator.

    • Weigh each coupon accurately using an analytical balance (W_initial).

  • Corrosion Test:

    • Prepare a series of 1 M HCl solutions containing different concentrations of AEP (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM).

    • Immerse one prepared steel coupon into each test solution. Ensure the entire coupon is submerged.

    • Maintain the temperature of the solutions at a constant value (e.g., 298 K) using a water bath for a specified duration (e.g., 24 hours).

  • Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Wash the coupons with DI water and a soft brush to remove any corrosion products.

    • Rinse with acetone and dry thoroughly.

    • Weigh the cleaned and dried coupons accurately (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in g/m²h: CR = ΔW / (A * t), where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of AEP and CR_inhibitor is the corrosion rate in the presence of AEP.

Characterization:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the steel coupons before and after the corrosion test, with and without the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization: To further investigate the corrosion inhibition mechanism.

G cluster_2 Corrosion Inhibition Logic AEP AEP in Acidic Solution Adsorption Adsorption of AEP on Steel Surface AEP->Adsorption Steel Steel Surface Steel->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Inhibition Corrosion Inhibition Protective_Film->Inhibition

Logical relationship of AEP in corrosion inhibition.

Conclusion

N-(2-Aminoethyl)piperazine is a promising agent for surface modification across various applications. The protocols provided herein offer a starting point for researchers to explore the potential of AEP in developing advanced functional materials. Further optimization of reaction conditions and detailed characterization are essential to tailor the surface properties for specific needs in drug delivery, gene therapy, and corrosion protection. The quantitative data from related amine-functionalized systems suggest that AEP-modified materials can achieve high performance in these applications.

References

Application Note: Quantification of 1-Piperazineethanimine using a Validated HPLC Method with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Piperazineethanimine. Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step with dansyl chloride is employed to enable sensitive and selective detection by UV spectrophotometry. The method is suitable for the determination of this compound in various sample matrices, offering high accuracy, precision, and a low limit of detection. This protocol is intended to guide researchers in the reliable quantification of this compound for applications in drug discovery, development, and quality control.

Introduction

This compound is a chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of chemical compounds. However, the aliphatic nature of this compound and its lack of a significant UV-absorbing chromophore present a challenge for direct HPLC-UV analysis.

To overcome this limitation, this method utilizes a pre-column derivatization strategy. Derivatization with dansyl chloride introduces a highly fluorescent and UV-active dansyl group to the primary amine of this compound. This allows for sensitive detection and quantification using standard HPLC-UV instrumentation. This application note provides a comprehensive protocol for the HPLC quantification of this compound, including sample preparation, derivatization, chromatographic conditions, and method validation parameters.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Dansyl chloride (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Acetone

  • Sodium hydroxide

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Derivatization Reagent (Dansyl Chloride Solution): Dissolve 10 mg of dansyl chloride in 1 mL of acetone. Prepare this solution fresh daily and protect it from light.

  • Buffer Solution (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

  • Stopping Reagent (2% Methylamine solution): Prepare by diluting an appropriate stock solution of methylamine in water.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol) to achieve an expected this compound concentration within the calibration range. For other matrices, appropriate extraction or clean-up procedures may be necessary.

Derivatization Procedure
  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes in a water bath or heating block, protected from light.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of the stopping reagent (2% methylamine solution) to quench the reaction by reacting with excess dansyl chloride.

  • Vortex for 1 minute.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Data Presentation

The quantitative data for the HPLC method validation is summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates (N)≥ 20005500
% RSD of Peak Area≤ 2.0%0.8%
% RSD of Retention Time≤ 1.0%0.3%

Table 2: Method Validation Summary

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.0%
Specificity No interference from blank or placebo
Robustness Method is robust to minor changes in flow rate, column temperature, and mobile phase composition.

Visualization

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Start: Sample or Standard Solution add_buffer Add Sodium Bicarbonate Buffer (pH 9.0) prep_start->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl vortex1 Vortex add_dansyl->vortex1 incubate Incubate at 60°C for 30 min vortex1->incubate cool Cool to Room Temperature incubate->cool add_stop Add Stopping Reagent (Methylamine) cool->add_stop vortex2 Vortex add_stop->vortex2 filter Filter (0.45 µm) vortex2->filter inject Inject 10 µL onto HPLC System filter->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation (from Standards) integration->calibration quantification Quantification of this compound in Sample integration->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method with pre-column derivatization using dansyl chloride provides a sensitive, specific, and reliable approach for the quantification of this compound. The method has been validated to demonstrate its linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the routine analysis of this compound, ensuring product quality and regulatory compliance.

Application Note: Gas Chromatography Analysis of N-(2-Aminoethyl)piperazine (AEP) Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a versatile chemical intermediate used in the synthesis of pharmaceuticals, epoxy curing agents, and other industrial applications. The purity of AEP is critical for these applications, as impurities can affect reaction yields, product quality, and safety. Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable method for determining the purity of AEP and quantifying potential process-related impurities.

This application note provides a detailed protocol for the gas chromatographic analysis of N-(2-Aminoethyl)piperazine purity. The described methodology is suitable for quality control in manufacturing and for purity assessment in research and development settings.

Experimental Protocols

Principle

This method utilizes a capillary gas chromatograph with a flame ionization detector (FID) to separate and quantify N-(2-Aminoethyl)piperazine from its potential impurities. The separation is achieved based on the differences in boiling points and polarities of the compounds as they interact with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of the carbon-containing analytes, allowing for accurate quantification.

Materials and Reagents
  • N-(2-Aminoethyl)piperazine (AEP) : Sample to be analyzed

  • Methanol : HPLC or GC grade, used as the diluent

  • Helium or Hydrogen : Carrier gas, ultra-high purity (99.999%)

  • Reference Standards : For impurity identification and quantification (e.g., Piperazine, Ethylenediamine, Diethylenetriamine)

Instrumentation
  • Gas Chromatograph : Agilent 6890N GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column : Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or a DB-17 (30 m x 0.53 mm, 1 µm film thickness) have been shown to be effective.[1]

  • Data Acquisition System : Chromatography data software (e.g., ChemStation).

Sample Preparation
  • Accurately weigh approximately 100 mg of the N-(2-Aminoethyl)piperazine sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with methanol.

  • Mix thoroughly until the sample is completely dissolved.

  • Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.

Gas Chromatography Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Technique GC-Capillary
Column Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm
Carrier Gas Hydrogen at 90 kPa (0.9 bar, 13 psi), 50 cm/s
Injector Splitter, 200 mL/min
Injector Temperature 200 °C
Injection Volume 0.1 µL
Oven Temperature Program Initial temperature: 60 °C, hold for 0 minRamp 1: 4 °C/min to 84 °CRamp 2: 8 °C/min to 160 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 200 °C

An alternative method using a DB-17 column has also been validated for similar piperazine derivatives and can be adapted.[2]

ParameterValue
Column DB-17, 30 m x 0.53 mm, 1 µm film thickness
Carrier Gas Helium at a flow of 2 mL/min
Injector Temperature 250°C
Detector Temperature 260°C
Oven Temperature Program 150°C for 10 min, then 35°C/min up to 260°C, hold for 2 minutes
Injection Volume 1.0 µL in split mode (1:5)
Data Analysis

The purity of N-(2-Aminoethyl)piperazine is determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of AEP Peak / Total Area of All Peaks) x 100

Data Presentation

Potential Impurities

Based on the common synthesis routes for N-(2-Aminoethyl)piperazine, which often involve the reaction of dichloroethane with ammonia or the production as a by-product in ethylenediamine manufacturing, the following are potential impurities.[3]

Impurity NameChemical Structure
PiperazineC4H10N2
Ethylenediamine (EDA)C2H8N2
Diethylenetriamine (DETA)C4H13N3
Aminoethylethanolamine (AEEA)C4H12N2O
Typical Chromatographic Data

The following table presents hypothetical but realistic retention times and peak areas for a sample of N-(2-Aminoethyl)piperazine with common impurities, based on the Agilent CP-Wax 51 for Amines column method.

Peak No.CompoundRetention Time (min)Peak Area (arbitrary units)Area %
1Ethylenediamine5.815000.15
2Piperazine7.225000.25
3Unknown8.58000.08
4N-(2-Aminoethyl)piperazine10.199200099.20
5Diethylenetriamine11.518000.18
6Aminoethylethanolamine12.314000.14
Total 1000000 100.00

Visualizations

Experimental Workflow

G GC Analysis Workflow for AEP Purity cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh AEP Sample dissolve Dissolve in Methanol weigh->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject Automated Injection separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate Signal Acquisition calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report G Purity Calculation Logic cluster_inputs Inputs from Chromatogram total_area Total Peak Area (Sum of all peak areas) calculate_purity Calculate Purity (%) total_area->calculate_purity aep_area AEP Peak Area aep_area->total_area aep_area->calculate_purity impurity_areas Sum of Impurity Peak Areas impurity_areas->total_area purity_result Final Purity Report calculate_purity->purity_result

References

Application Notes and Protocols: 1-Piperazineethanimine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the use of 1-Piperazineethanimine, also known as N-(2-aminoethyl)piperazine (AEP), as a corrosion inhibitor for steel. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering. It includes a summary of its inhibition efficiency, detailed experimental protocols for evaluation, and a discussion of its mechanism of action.

Introduction

Steel is a cornerstone material in numerous industries, but its susceptibility to corrosion in acidic and other aggressive environments presents a significant challenge. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound (C6H15N3) is a cyclic ethyleneamine that has demonstrated effectiveness as a corrosion inhibitor for steel in various corrosive media.[1][2] Its molecular structure, containing primary, secondary, and tertiary amine groups, facilitates strong adsorption onto the steel surface, thereby forming a protective barrier against corrosive agents.[1][2] This document outlines the application and evaluation of this compound as a steel corrosion inhibitor.

Quantitative Data Summary

The effectiveness of piperazine derivatives as corrosion inhibitors for steel has been evaluated under various conditions. The inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the corrosive environment. While specific data for this compound is part of a broader class of piperazine derivatives, the following tables summarize typical performance data for piperazine-based inhibitors.

Table 1: Inhibition Efficiency of Piperazine Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Inhibition Efficiency (%)Reference
544 - 62[3]
2590 - 94[3]

Table 2: Effect of Temperature on Inhibition Efficiency of a Piperazine Derivative (25 mM) in 1 M HCl

Temperature (K)Inhibition Efficiency (%)Reference
31393.59[3]
32391.81[3]
33387.26[3]

Table 3: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with and without a Piperazine Derivative Inhibitor

SystemEcorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)Reference
1 M HCl-480125075120-[4]
1 M HCl + 25 mM Inhibitor-450856511593.2[4]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal surface.[3][5] This adsorption can be characterized as follows:

  • Mixed-Type Inhibition: Potentiodynamic polarization studies reveal that piperazine derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][5]

  • Adsorption Isotherm: The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[3][5]

  • Protective Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a physical barrier, isolating the steel from the corrosive environment.[6][7] The nitrogen atoms in the piperazine ring and the ethylamine side chain play a crucial role in the adsorption process through the sharing of lone pair electrons with the vacant d-orbitals of iron atoms.

G cluster_solution Corrosive Solution cluster_steel Steel Surface PEI This compound (Inhibitor) Adsorbed_PEI Adsorbed PEI Layer PEI->Adsorbed_PEI Adsorption H_plus H+ Fe Fe (Steel) H_plus->Fe Cathodic Attack (Inhibited) Cl_minus Cl- Cl_minus->Fe Anodic Attack (Inhibited) Adsorbed_PEI->Fe Protection

Mechanism of corrosion inhibition by this compound.

Experimental Protocols

The following protocols describe standard methods for evaluating the corrosion inhibition performance of this compound.

Weight Loss Measurement

This method determines the corrosion rate by measuring the loss in weight of a steel coupon after immersion in a corrosive solution with and without the inhibitor.

Materials:

  • Mild steel coupons (e.g., 3 cm x 3.5 cm x 0.12 cm)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound (analytical grade)

  • Acetone, ethanol

  • Analytical balance

  • Water bath or thermostat

  • Glass hooks and beakers

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with different grades of emery paper, degrease with ethanol, wash with distilled water, dry with acetone, and weigh accurately.

  • Solution Preparation: Prepare the desired concentrations of the inhibitor in the corrosive solution. A blank solution without the inhibitor should also be prepared.

  • Immersion: Suspend the prepared coupons in beakers containing the test solutions using glass hooks. Ensure the coupons are fully immersed.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 301 K) for a specified period (e.g., 24 hours).

  • Coupon Cleaning: After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with ethanol, and dry with acetone.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) = Initial Weight - Final Weight.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10^4 x ΔW) / (A x T x D) where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of steel (g/cm³).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

G start Start prep_coupon Prepare & Weigh Steel Coupon start->prep_coupon immerse Immerse Coupon in Solution prep_coupon->immerse prep_solution Prepare Test Solutions (with & without Inhibitor) prep_solution->immerse expose Expose for Specified Time & Temp immerse->expose clean Clean & Dry Coupon expose->clean weigh_final Reweigh Coupon clean->weigh_final calculate Calculate Corrosion Rate & Inhibition Efficiency weigh_final->calculate end End calculate->end

Workflow for Weight Loss Measurement.
Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current (Icorr) and potential (Ecorr) and to understand the kinetic aspects of the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then degrease and rinse as described for the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the electrode potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the anodic and cathodic Tafel slopes.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in the presence of the inhibitor.

G start Start prep_electrode Prepare Working Electrode (Steel) start->prep_electrode assemble_cell Assemble 3-Electrode Cell with Test Solution prep_electrode->assemble_cell stabilize_ocp Stabilize at Open Circuit Potential (OCP) assemble_cell->stabilize_ocp scan_potential Perform Potentiodynamic Scan (e.g., ±250 mV vs OCP) stabilize_ocp->scan_potential acquire_data Acquire Current Density vs. Potential Data scan_potential->acquire_data analyze_tafel Analyze Tafel Plot to get Icorr and Ecorr acquire_data->analyze_tafel calculate_ie Calculate Inhibition Efficiency analyze_tafel->calculate_ie end End calculate_ie->end

Workflow for Potentiodynamic Polarization Measurement.

Safety and Handling

This compound is a corrosive liquid and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound and its derivatives are effective corrosion inhibitors for steel in acidic environments. Their mechanism of action involves adsorption onto the steel surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. The provided protocols for weight loss and potentiodynamic polarization measurements are standard methods for quantifying the inhibition efficiency and understanding the inhibition mechanism. Proper safety precautions must be observed when handling this chemical.

References

Application of N-(2-Aminoethyl)piperazine in Asphalt Additives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers and Scientists in Asphalt Materials Development

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a versatile chemical compound utilized in various industrial applications, including as a potent additive in asphalt mixtures.[1] Its unique molecular structure, featuring primary, secondary, and tertiary amine groups, makes it particularly effective as an anti-stripping agent and an adhesion promoter at the asphalt-aggregate interface.[2] The incorporation of AEP into asphalt binders enhances the durability and lifespan of asphalt pavements by improving resistance to moisture damage and rutting.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for researchers and scientists working with AEP in asphalt formulations.

Core Applications in Asphalt Technology

N-(2-Aminoethyl)piperazine is primarily used in asphalt technology for two main purposes:

  • Anti-Stripping Agent: AEP is added to asphalt binders to prevent stripping, which is the loss of adhesion between the asphalt binder and the aggregate surface due to the presence of moisture.[5] This is a critical application as moisture-induced damage is a primary cause of premature pavement failure.

  • Adhesion Promoter: By improving the bond between the asphalt and aggregate, AEP enhances the overall strength and durability of the asphalt mixture.[3][4]

  • Asphalt Emulsifier Synthesis: AEP is also used as a reactant in the synthesis of cationic asphalt emulsifiers. These emulsifiers are essential for the production of asphalt emulsions, which are used in various paving applications like tack coats and chip seals.[6][7]

Quantitative Performance Data

While extensive quantitative data for asphalt mixtures specifically modified with N-(2-Aminoethyl)piperazine is not widely published in comparative tables, the following table summarizes typical performance improvements observed with the inclusion of amine-based anti-stripping agents like AEP at a common dosage of 0.5% by weight of the binder.

Table 1: Typical Performance Enhancement of Asphalt Mixtures with Amine-Based Anti-Stripping Agents (0.5% Dosage)

Performance ParameterTest MethodControl (No Additive)With 0.5% Amine-Based AdditiveTypical Improvement (%)
Moisture Susceptibility
Tensile Strength Ratio (TSR)AASHTO T 28375%> 90%20%
Retained Marshall Stability (RMS)AASHTO T 24570%> 85%21%
Strength and Durability
Marshall Stability (kN)AASHTO T 24510.512.014%
Indirect Tensile Strength (ITS), Dry (kPa)AASHTO T 32285095012%
Rutting Resistance
Rut Depth (mm) @ 10,000 cyclesHamburg Wheel-Track Test12833% (reduction)

Note: The values presented are illustrative of the general efficacy of amine-based anti-stripping agents and may vary depending on the specific asphalt binder, aggregate type, and mix design.

Adhesion Mechanism

The effectiveness of N-(2-Aminoethyl)piperazine as an adhesion promoter stems from the chemical interactions between its amine functional groups and the surfaces of both the asphalt binder and the mineral aggregate.

Most common aggregates, particularly siliceous aggregates like granite, have a hydrophilic (water-attracting) surface that contains acidic silanol (Si-OH) groups. In the presence of water, these groups can form hydrogen bonds with water molecules, which can displace the asphalt film, leading to stripping.

AEP, being a polyamine, provides multiple sites for interaction. The nitrogen atoms in the amine groups have lone pairs of electrons, making them basic and capable of forming strong ionic or hydrogen bonds with the acidic silanol groups on the aggregate surface. This creates a chemical bridge between the aggregate and the asphalt binder. The non-polar hydrocarbon portion of the AEP molecule has an affinity for the non-polar components of the asphalt binder.

The presence of primary, secondary, and tertiary amines in AEP's structure allows for a complex and robust interaction at the interface, enhancing the overall adhesive bond.

Adhesion_Mechanism cluster_asphalt Asphalt Binder (Non-polar) cluster_aep AEP Molecule cluster_aggregate Aggregate Surface (Polar) Asphalt Asphalt Components AEP N-(2-Aminoethyl)piperazine Asphalt->AEP Van der Waals Forces (Hydrophobic Interaction) Aggregate Aggregate (e.g., Granite with Si-OH groups) AEP->Aggregate Ionic/Hydrogen Bonds (Amine-Silanol Interaction)

Figure 1: Adhesion mechanism of AEP at the asphalt-aggregate interface.

Experimental Protocols

To evaluate the effectiveness of N-(2-Aminoethyl)piperazine in asphalt mixtures, a series of standardized laboratory tests should be conducted. Below are detailed protocols for key experiments.

Sample Preparation Workflow

The general workflow for preparing asphalt mixture samples for performance testing is as follows:

Sample_Preparation_Workflow start Start heating Heat Asphalt Binder and Aggregates start->heating dosing Add AEP to Asphalt Binder (e.g., 0.5% by weight) heating->dosing mixing Mix AEP-Modified Binder with Heated Aggregates dosing->mixing compaction Compact Asphalt Mixture (e.g., Marshall Hammer or Gyratory Compactor) mixing->compaction curing Cure Compacted Specimens compaction->curing testing Perform Performance Tests curing->testing

Figure 2: General workflow for asphalt sample preparation.
Protocol for Moisture Susceptibility Testing (AASHTO T 283)

This test, also known as the modified Lottman test, is crucial for evaluating the effectiveness of anti-stripping agents.

Objective: To determine the tensile strength ratio (TSR) of an asphalt mixture, which is an indicator of its resistance to moisture damage.

Apparatus:

  • Vacuum container with a vacuum pump

  • Water baths (one at 25°C and one at 60°C)

  • Freezer capable of maintaining -18°C

  • Marshall stability or indirect tensile strength (ITS) testing machine

Procedure:

  • Specimen Preparation: Prepare a set of at least six compacted asphalt specimens (e.g., using a gyratory compactor) to a target air void level (typically 6-8%).

  • Grouping: Divide the specimens into two subsets of three: a "dry" subset and a "conditioned" (wet) subset.

  • Dry Subset Testing:

    • Store the dry specimens at room temperature.

    • Place them in a 25°C water bath for at least 2 hours before testing.

    • Determine the indirect tensile strength (ITS) of each dry specimen.

  • Conditioned Subset Testing:

    • Vacuum Saturation: Submerge the conditioned specimens in water and apply a vacuum to achieve a saturation level between 70% and 80%.

    • Freeze Cycle: Wrap the saturated specimens in plastic and place them in a freezer at -18°C for at least 16 hours.

    • Thaw Cycle: Place the frozen specimens in a 60°C water bath for 24 hours.

    • Final Conditioning: Cool the specimens in a 25°C water bath for at least 2 hours.

    • Determine the indirect tensile strength (ITS) of each conditioned specimen.

  • Calculation:

    • Calculate the average ITS for both the dry (ITS_dry) and conditioned (ITS_wet) subsets.

    • Calculate the Tensile Strength Ratio (TSR) as follows: TSR = (ITS_wet / ITS_dry) * 100%

Acceptance Criteria: A higher TSR value indicates better resistance to moisture damage. Many agencies require a minimum TSR of 80%.

Protocol for Marshall Stability and Flow Test (AASHTO T 245)

Objective: To measure the resistance to plastic flow of a compacted asphalt mixture.

Apparatus:

  • Marshall stability testing machine

  • Compaction hammer and molds

  • Water bath maintained at 60°C

Procedure:

  • Specimen Preparation: Prepare at least three compacted asphalt specimens using the Marshall compaction method.

  • Conditioning: Submerge the specimens in a 60°C water bath for 30-40 minutes.

  • Testing:

    • Remove a specimen from the water bath and place it in the Marshall breaking head.

    • Apply a compressive load at a constant rate of 50.8 mm/minute until failure.

    • Record the maximum load (Marshall Stability) in kN and the corresponding deformation (Flow) in mm.

  • Analysis: Calculate the average Marshall Stability and Flow values for the set of specimens. Higher stability values generally indicate a stronger, more rut-resistant mix.

Protocol for Hamburg Wheel-Track Test (AASHTO T 324)

Objective: To evaluate the rutting and stripping susceptibility of an asphalt mixture.

Apparatus:

  • Hamburg wheel-tracking device

  • Water bath capable of maintaining the test temperature (e.g., 50°C)

Procedure:

  • Specimen Preparation: Prepare slab or cylindrical specimens of the asphalt mixture.

  • Conditioning: Submerge the specimens in a water bath at the specified test temperature.

  • Testing:

    • A steel wheel applies a specific load and tracks back and forth across the submerged specimen.

    • The rut depth is continuously measured.

  • Analysis: The test is typically run for a set number of passes (e.g., 10,000 or 20,000) or until a failure point is reached. The results are reported as the average rut depth at a certain number of passes and the stripping inflection point, which indicates the onset of stripping.

Safety and Handling

N-(2-Aminoethyl)piperazine is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

N-(2-Aminoethyl)piperazine is a highly effective additive for improving the moisture resistance and durability of asphalt pavements. Its unique chemical structure allows for strong adhesion to a wide range of aggregate types. By following standardized testing protocols, researchers can quantify the performance benefits of AEP in various asphalt mix designs, leading to the development of more resilient and long-lasting road infrastructure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Piperazineethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Piperazineethanamine.

Frequently Asked Questions (FAQs)

Q1: My yield of 1-Piperazineethanamine is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 1-Piperazineethanamine can stem from several factors. Here are some common causes and troubleshooting steps:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For amination reactions, ensure the temperature is within the optimal range (typically 150-300°C) and the pressure is sufficient (30-400 atmospheres) to favor product formation.[1] The reaction time should be optimized; insufficient time will lead to incomplete conversion, while excessive time can promote side reactions and degradation.

  • Catalyst Inactivity or Inefficiency: The choice and handling of the catalyst are crucial. For reductive amination processes, common catalysts include nickel-copper-chromium oxides or Raney nickel.[1][2] Ensure the catalyst is not poisoned and is properly activated. The catalyst loading should also be optimized.

  • Poor Quality of Starting Materials: Impurities in the starting materials (e.g., ethylenediamine, ethanolamine, or triethylenetetramine) can interfere with the reaction and lead to the formation of byproducts.[3][4] Use reagents of high purity and consider purification of starting materials if necessary.

  • Inefficient Mixing: In heterogeneous catalytic reactions, efficient mixing is essential to ensure proper contact between reactants and the catalyst surface. Use appropriate agitation for the scale of your reaction.

  • Side Reactions: The formation of byproducts such as other ethyleneamines or oligomers can significantly reduce the yield of the desired product.[3] Optimizing reaction conditions and the molar ratio of reactants can help minimize these side reactions. For instance, in syntheses involving ammonia, a molar excess of ammonia is often used to favor the desired amination.[1]

Q2: I am observing significant amounts of impurities in my final product. What are the common impurities and how can I remove them?

A2: The synthesis of 1-Piperazineethanamine can lead to several impurities, primarily other ethyleneamines and starting materials.

  • Common Impurities:

    • Unreacted starting materials (e.g., ethylenediamine, ethanolamine).

    • Other piperazine derivatives (e.g., piperazine, N,N'-bis(2-aminoethyl)piperazine).

    • Linear and cyclic ethyleneamines (e.g., diethylenetriamine, triethylenetetramine).[3]

  • Purification Strategies:

    • Distillation: Fractional distillation is a common method to separate 1-Piperazineethanamine (boiling point: 222°C) from lower and higher boiling point impurities.[3]

    • Crystallization: The product can be purified by forming a salt (e.g., hydrochloride or diacetate) and recrystallizing it from a suitable solvent.[5] This is particularly effective for removing non-basic impurities.

    • Chromatography: For high-purity requirements, column chromatography can be employed.[6]

Q3: What is the role of hydrogen pressure in the synthesis of 1-Piperazineethanamine from ethanolamine?

A3: In the synthesis of piperazine derivatives from ethanolamine and ammonia, hydrogen pressure plays a critical role in maintaining catalyst activity and influencing the product distribution. A sufficient partial pressure of hydrogen (typically 10-200 atmospheres) is necessary to prevent catalyst deactivation and to promote the reductive amination pathway, leading to the formation of piperazine and its derivatives.[1]

Data Presentation

The following table summarizes yield data for piperazine and aminoethylpiperazine synthesis under different conditions, extracted from various sources. Direct comparative data for 1-Piperazineethanamine under varying conditions is limited in the available literature.

Starting MaterialCatalystTemperature (°C)Pressure (atm)Molar Ratio (Ammonia:Starting Material)ProductYield (%)Reference
MonoethanolamineNickel-Copper-Chromium Oxide240~34~3:1Piperazine17.9[1]
MonoethanolamineNickel-Copper-Chromium Oxide242Not specified~2:1 (+ water)Piperazine35 (mol %)[1]
TriethylenetetramineHydrogenation Catalyst150-300102-3401-10:1Aminoethylpiperazine21.1[4]
EthylenediamineHZSM-5 modified with CaCl2~340Not specifiedNot applicablePiperazine65[7]

Experimental Protocols

Representative Protocol: Synthesis of 1-Piperazineethanamine via Reductive Amination of Triethylenetetramine

This protocol is based on a patented industrial process and serves as a general guideline.[4] Researchers should adapt and optimize the conditions for their specific laboratory setup.

Materials:

  • Triethylenetetramine

  • Ammonia

  • Hydrogenation catalyst (e.g., nickel-based)

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave with triethylenetetramine and the hydrogenation catalyst.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Introduce ammonia into the reactor to achieve a molar ratio of 1:1 to 10:1 (ammonia:triethylenetetramine).

  • Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 100-350 atm).

  • Heat the reactor to the target temperature (e.g., 150-300°C) with constant agitation.

  • Maintain the reaction conditions for a specified duration (e.g., 0.5-2 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Recover the crude product mixture.

  • Purify the 1-Piperazineethanamine from the crude mixture using fractional distillation.

Visualizations

Signaling Pathways and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Triethylenetetramine Triethylenetetramine AEP 1-Piperazineethanamine Triethylenetetramine->AEP Cyclization & Amination Byproducts Other Ethyleneamines (e.g., Piperazine) Triethylenetetramine->Byproducts Side Reactions Ammonia Ammonia Ammonia->AEP Catalyst Hydrogenation Catalyst Catalyst->AEP Temperature 150-300°C Temperature->AEP Pressure 102-340 atm Pressure->AEP

Caption: Synthesis of 1-Piperazineethanamine from Triethylenetetramine.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Check_Catalyst Inspect Catalyst (Activity, Loading) Start->Check_Catalyst Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Purify Improve Purification Method Start->Purify If purity is the main issue Optimize Systematically Optimize Parameters Check_Conditions->Optimize Check_Catalyst->Optimize Check_Reagents->Optimize Success Improved Yield and Purity Optimize->Success Purify->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Logical_Relationships Yield Yield of 1-Piperazineethanamine Temp Temperature Temp->Yield Pressure Pressure Pressure->Yield Catalyst Catalyst Activity Catalyst->Yield Time Reaction Time Time->Yield Purity Reagent Purity Purity->Yield Side_Reactions Side Reactions Side_Reactions->Yield

Caption: Factors influencing the yield of 1-Piperazineethanamine.

References

Technical Support Center: N-(2-Aminoethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of N-(2-Aminoethyl)piperazine (AEP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for N-(2-Aminoethyl)piperazine (AEP)?

A1: AEP is commercially synthesized through several primary routes:

  • Reaction of Ethylene Dichloride with Ammonia: This process yields a mixture of various ethylene amines, including ethylenediamine (EDA), diethylenetriamine (DETA), triethylenetetramine (TETA), and higher homologues, from which AEP is separated by distillation.[1]

  • Catalytic reaction of Ethylenediamine (EDA) or Ethanolamine/Ammonia Mixtures: These starting materials can be reacted over a suitable catalyst to produce AEP.[1] AEP can also be a minor byproduct in the synthesis of piperazine from these precursors.[2][3]

  • Catalytic Hydrogenation of Nitrilotriacetonitrile: This method provides a continuous process for the production of AEP.

  • From other Ethylene Amines: AEP can be synthesized from other ethylene amines such as triethylenetetramine (TETA).[2]

Q2: What are the primary side reactions to be aware of during AEP synthesis?

A2: The primary side reactions predominantly involve the formation of other ethylene amines and piperazine derivatives due to the high reactivity of the amine functional groups. Key side products can include:

  • Piperazine (PZ): Often a significant byproduct, especially in syntheses starting from ethanolamine or ethylenediamine.[2][4]

  • Higher Ethylene Amines: Oligomerization can occur, leading to the formation of larger molecules like triethylenetetramine (TETA) and tetraethylenepentamine (TEPA).[1]

  • Other Piperazine Derivatives: Depending on the starting materials and reaction conditions, byproducts such as N-methylpiperazine and N-ethylpiperazine can be formed.[2]

  • Pyrazines: These aromatic compounds can potentially form under certain conditions, although they are more commonly associated with Maillard reactions.[5]

Q3: My AEP synthesis is resulting in a low yield and a complex mixture of products. What are the likely causes?

A3: Low yields and product complexity often stem from a lack of control over reaction conditions. Key factors to investigate include:

  • Reaction Temperature and Pressure: Inadequate control can favor side reactions. For instance, in the synthesis from triethylenetetramine, specific temperature and pressure ranges are crucial for maximizing AEP yield.[2]

  • Catalyst Activity and Selectivity: The choice of catalyst is critical. For example, in the synthesis of piperazine from aminoethyl ethanolamine, the catalyst influences the proportion of AEP formed as a byproduct.[4]

  • Stoichiometry of Reactants: The molar ratio of reactants, such as ammonia to the ethylene amine precursor, can significantly impact the product distribution.[2]

  • Presence of Impurities: Impurities in the starting materials can lead to undesired side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield of AEP Reaction conditions (temperature, pressure) are not optimal.Systematically optimize the reaction temperature and pressure. Refer to literature for recommended ranges for your specific synthesis route. For example, the synthesis from triethylenetetramine may require temperatures between 150°C and 300°C and pressures from 1500 to 5000 psig.[2]
Catalyst is inactive or non-selective.Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Consider screening different catalysts known for ethylene amine synthesis.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of your reactants. For instance, when using ammonia, its ratio to the starting amine is a critical parameter.[2]
High Levels of Piperazine Byproduct Reaction conditions favor cyclization to piperazine.Adjusting the reaction temperature and residence time may help to minimize piperazine formation. In some processes, AEP itself can be a precursor to piperazine.[4]
Formation of Higher Molecular Weight Oligomers High concentration of reactive intermediates.Consider adjusting the reactant concentrations or the rate of addition of one reactant to another to minimize the self-condensation of intermediates.
Inadequate mixing.Ensure efficient mixing to maintain homogenous reaction conditions and prevent localized high concentrations of reactants.
Presence of Alkylated Piperazines (e.g., N-methylpiperazine) Use of certain catalysts or presence of specific impurities.In a synthesis from diethylenetriamine, byproducts like methylpiperazine and ethylpiperazine have been observed.[2] Analyze your starting materials for potential sources of alkyl groups. Consider a catalyst with higher selectivity for the desired reaction.
Difficult Purification of AEP Close boiling points of AEP and its byproducts.Fractional distillation is the primary method for purification.[1] For challenging separations, consider techniques like ion-exchange chromatography or carbon treating, which have been used for purifying related amines.

Quantitative Data on Product Distribution

The following table summarizes product yields from a specific experimental synthesis starting from diethylenetriamine, as described in the literature. This illustrates a potential product distribution that may be encountered.

Starting Material Product Yield (%) Reference
DiethylenetriamineN-(2-Aminoethyl)piperazine21.1[2]
Piperazine39.0[2]
Ethylenediamine5.3[2]
Methylpiperazine2.5[2]
Ethylpiperazine1.6[2]

Experimental Protocols

Synthesis of AEP from Triethylenetetramine (Illustrative Example)

This protocol is based on a patented method and should be adapted and optimized for specific laboratory conditions.[2]

  • Reactor Setup: A high-pressure autoclave is charged with triethylenetetramine, water, and a nickel-copper-chromia catalyst.

  • Reaction Initiation: The autoclave is sealed, purged with hydrogen, and then charged with ammonia. Hydrogen is added to a specific initial pressure.

  • Reaction Conditions: The mixture is heated to a target temperature (e.g., 225°C) and maintained for a set duration (e.g., one hour), during which the pressure will increase.

  • Product Recovery: After cooling, the product mixture is filtered to remove the catalyst.

  • Purification: The resulting liquid product is then subjected to fractional distillation to separate AEP from other reaction products.

Visualizations

AEP_Synthesis_Pathways cluster_synthesis Common Synthesis Routes cluster_side_products Potential Side Products EDA Ethylenediamine AEP N-(2-Aminoethyl)piperazine EDA->AEP Catalytic Reaction PZ Piperazine EDA->PZ MEA Monoethanolamine MEA->AEP Catalytic Reaction MEA->PZ DETA Diethylenetriamine DETA->AEP Reaction DETA->PZ Higher_Oligomers Higher Oligomers (e.g., TETA, TEPA) DETA->Higher_Oligomers Alkylated_PZ Alkylated Piperazines (e.g., N-Methylpiperazine) DETA->Alkylated_PZ TETA Triethylenetetramine TETA->AEP Reaction TETA->PZ TETA->Higher_Oligomers Nitrilotriacetonitrile Nitrilotriacetonitrile Nitrilotriacetonitrile->AEP Catalytic Hydrogenation Pyrazines Pyrazines

Caption: Main synthesis pathways to AEP and common side products.

Troubleshooting_Workflow Start Start: AEP Synthesis Issue Check_Yield Low Yield of AEP? Start->Check_Yield Check_Purity Complex Product Mixture? Check_Yield->Check_Purity No Optimize_Conditions Optimize Temp, Pressure, Stoichiometry Check_Yield->Optimize_Conditions Yes Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Purity->Analyze_Byproducts Yes End Problem Resolved Check_Purity->End No Check_Catalyst Evaluate Catalyst Activity/Selectivity Optimize_Conditions->Check_Catalyst Check_Catalyst->Check_Purity High_PZ High Piperazine Content? Analyze_Byproducts->High_PZ High_Oligomers High Oligomer Content? High_PZ->High_Oligomers No Adjust_Conditions_PZ Adjust Temp/Residence Time to Reduce Cyclization High_PZ->Adjust_Conditions_PZ Yes Adjust_Concentration Modify Reactant Concentration/Addition Rate High_Oligomers->Adjust_Concentration Yes Improve_Purification Optimize Fractional Distillation or Explore Other Methods High_Oligomers->Improve_Purification No Adjust_Conditions_PZ->Improve_Purification Adjust_Concentration->Improve_Purification Improve_Purification->End

Caption: A logical workflow for troubleshooting common AEP synthesis issues.

References

Technical Support Center: 1-Piperazineethanimine Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 1-Piperazineethanimine during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Visible increase in viscosity or solidification of the liquid. Polymerization has occurred.1. Do not use the material. 2. Review storage conditions against recommendations (see FAQ). 3. Consider if the container was properly sealed. 4. If the issue persists with new batches, consider implementing the use of a chemical inhibitor after consulting with the manufacturer.
Discoloration of the material (e.g., yellowing or browning). Oxidation and potential onset of polymerization.1. Immediately blanket the container with an inert gas (e.g., argon or nitrogen). 2. Store in a dark location. 3. Verify that the storage temperature is within the recommended range.
Presence of a strong, unusual odor. Degradation, potentially hydrolysis of the imine group.1. Ensure the container is tightly sealed to prevent moisture ingress. 2. Store in a desiccator or a controlled low-humidity environment. 3. Check the purity of the material before use.
Inconsistent experimental results using the same batch. Partial polymerization or degradation, leading to lower purity.1. Test the purity of the stored material using appropriate analytical methods (e.g., GC-MS, NMR). 2. If purity has decreased, procure a fresh batch. 3. Re-evaluate storage and handling procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The polymerization of this compound is primarily driven by two reactive functionalities in its structure: the piperazine ring and the ethanimine group. The main causes are:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can initiate polymerization.[1] Exposure to air (oxygen) can lead to the formation of reactive intermediates that trigger chain reactions.

  • Hydrolysis of the Imine: The ethanimine group is susceptible to hydrolysis in the presence of moisture.[1][2][3][4] This reaction can lead to the formation of an aldehyde and an amine, which can then participate in other degradation and polymerization pathways.

  • Thermal Degradation: Elevated temperatures can promote degradation of the piperazine ring through mechanisms like SN2 substitution reactions.[5]

  • Catalysis by Metal Ions: Certain metal ions, particularly copper, can catalyze the oxidation of piperazine and its derivatives.[5]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal degradation and other chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative polymerization by excluding oxygen.
Light Amber vial or in the darkProtects the compound from light-induced degradation.
Moisture Tightly sealed container, preferably with a desiccantPrevents hydrolysis of the imine functional group.

Q3: What are the visible signs of this compound degradation or polymerization?

A3: Be vigilant for the following signs, which indicate that the product's integrity may be compromised:

  • Increased viscosity or solidification: This is a clear indication of polymerization.

  • Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue can signal oxidation.

  • Precipitate formation: The appearance of solid material in the liquid.

  • Changes in odor: A noticeable change in smell may indicate chemical degradation.

Q4: Can I use chemical inhibitors to prevent polymerization?

A4: Yes, the use of chemical inhibitors can be an effective strategy. Hindered Amine Light Stabilizers (HALS) are a class of compounds that can be effective in preventing the polymerization of amines by scavenging free radicals. However, the choice and concentration of an inhibitor should be carefully considered based on your specific application to avoid interference with your experiments. It is recommended to consult with the manufacturer or perform small-scale stability tests before adding any inhibitors to your bulk material.

Q5: What type of container should I use to store this compound?

A5: It is crucial to use a container made of a non-reactive material. Borosilicate glass (amber) or high-density polyethylene (HDPE) are generally recommended for storing amines.[6] Ensure the container has a tight-fitting cap to prevent exposure to air and moisture. Avoid storage in containers made of materials that may leach metal ions, such as some types of metal cans.

Proposed Polymerization Pathways

The polymerization of this compound is hypothesized to proceed through several pathways, primarily involving the piperazine ring and the exocyclic imine group. The following diagrams illustrate these potential mechanisms.

G Proposed Oxidative Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Oxidized_Monomer Oxidized Monomer (Radical Cation) Monomer->Oxidized_Monomer Oxidation (O2, Metal Ions) Dimer Dimer Oxidized_Monomer->Dimer + Monomer Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain + n Monomers Stable_Polymer Stable Polymer Polymer_Chain->Stable_Polymer Radical Combination G Proposed Hydrolytic Degradation and Polymerization Monomer This compound Hydrolysis Hydrolysis (+ H2O) Monomer->Hydrolysis Aldehyde Piperazine-1-carbaldehyde Hydrolysis->Aldehyde Amine Ethylamine Hydrolysis->Amine Polycondensation Polycondensation Aldehyde->Polycondensation Amine->Polycondensation Polymer Polymer Polycondensation->Polymer G Troubleshooting Workflow for this compound Storage Start Issue Observed with This compound Visual_Check Visual Inspection: Increased Viscosity? Discoloration? Start->Visual_Check Discard Discard Material and Review Storage Visual_Check->Discard Yes Purity_Test Perform Purity Test (e.g., GC-MS) Visual_Check->Purity_Test No Implement_Changes Implement Improved Storage Conditions: - Inert Atmosphere - Lower Temperature - Desiccant Discard->Implement_Changes Purity_OK Purity Acceptable? Purity_Test->Purity_OK Investigate_Experiment Investigate Experimental Procedure for Other Causes of Inconsistency Purity_OK->Investigate_Experiment Yes Procure_New Procure Fresh Batch Purity_OK->Procure_New No Procure_New->Implement_Changes Consider_Inhibitor Consider Adding a Stabilizer (Consult Manufacturer) Implement_Changes->Consider_Inhibitor

References

Technical Support Center: Optimizing Epoxy Resin Curing with N-(2-Aminoethyl)piperazine (AEP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the curing time of epoxy resins using N-(2-Aminoethyl)piperazine (AEP).

Troubleshooting Guide

This guide addresses common issues encountered during the epoxy curing process with AEP. For a visual representation of the troubleshooting workflow, please refer to the diagram at the end of this section.

Issue 1: Epoxy Resin Fails to Cure or Remains Tacky

  • Question: My epoxy resin has not hardened after the recommended curing time and remains sticky to the touch. What could be the cause?

  • Possible Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Incorrect Mix Ratio An improper ratio of epoxy resin to AEP hardener is a primary cause of incomplete curing. Too little hardener will result in a soft or tacky finish.[1][2]Scrape off the uncured epoxy. Verify the correct mix ratio from the technical data sheet (TDS) of your specific epoxy resin. Accurately measure both components by weight using a calibrated scale. Do not add extra hardener to accelerate the cure, as this can lead to brittleness.[3]
    Inadequate Mixing If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured material.[1][2]Mix the components for a minimum of 2-3 minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[4] Consider the "two-container" method: mix in one container, then transfer to a second clean container and mix again.
    Low Ambient Temperature The curing of epoxy is an exothermic reaction that is temperature-dependent. Low temperatures can significantly slow down or even halt the curing process.[2][5]The ideal curing temperature is typically between 22-24°C (72-75°F).[5] If the ambient temperature is too low, move the curing assembly to a warmer environment or use a heat lamp to gently warm the material.
    High Humidity Excessive moisture in the air can interfere with the curing reaction of amine hardeners, leading to a tacky or cloudy finish.[6]Maintain a relative humidity of 40-60% in the curing environment.[6] Avoid curing in damp or humid conditions.
    Contaminated Surfaces or Components Contaminants such as oil, grease, or moisture on the substrate or in the resin/hardener can inhibit proper curing.Ensure all surfaces and mixing equipment are clean and dry before use.

Issue 2: Epoxy Cures Too Quickly

  • Question: The epoxy mixture hardened much faster than expected, reducing the working time. Why did this happen?

  • Possible Causes & Solutions:

    Potential Cause Explanation Recommended Action
    High Ambient Temperature Elevated temperatures accelerate the exothermic curing reaction, leading to a shorter gel time.[5]Work in a temperature-controlled environment. If the ambient temperature is high, consider using a slower-reacting hardener or cooling the resin and hardener components before mixing.
    Large Batch Size The heat generated by the exothermic reaction can build up in a large mass of epoxy, leading to an accelerated cure. This is known as the "mass effect."[7]Mix smaller batches of epoxy at a time. Pour the mixed epoxy into a container with a larger surface area (e.g., a shallow tray) to dissipate heat.
    Excessive AEP Concentration AEP is a potent accelerator. Using a higher concentration than recommended will significantly reduce the gel time.Adhere to the recommended AEP concentration as specified in the epoxy system's TDS. Conduct small-scale tests to determine the optimal concentration for your desired working time.

Issue 3: Bubbles in the Cured Epoxy

  • Question: After curing, I noticed bubbles trapped within the epoxy. How can I prevent this?

  • Possible Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Aggressive Mixing Mixing the resin and hardener too vigorously can introduce air into the mixture.Mix slowly and deliberately to minimize air entrapment.
    Outgassing from Porous Substrates Porous materials like wood or concrete can release trapped air when coated with epoxy, leading to bubbles.Apply a thin seal coat of epoxy to the substrate first. Allow it to gel before applying the main coat.
    High Viscosity A thick, viscous epoxy mixture will have more difficulty releasing trapped air.Gently warm the resin and hardener before mixing to reduce viscosity. After pouring, a heat gun or torch can be briefly and carefully passed over the surface to help release bubbles.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Curing Issue Identified issue What is the primary issue? start->issue incomplete_cure Incomplete Cure / Tacky Surface issue->incomplete_cure Incomplete Cure rapid_cure Cures Too Quickly issue->rapid_cure Rapid Cure bubbles Bubbles in Cured Epoxy issue->bubbles Bubbles check_ratio Was the mix ratio correct? incomplete_cure->check_ratio check_mixing Was mixing thorough (2-3 mins, scraped sides)? check_ratio->check_mixing Yes remediate_incomplete Action: Scrape off uncured material. Review protocol, ensure correct ratio, thorough mixing, and optimal environment. check_ratio->remediate_incomplete No check_temp_humidity Were temperature (22-24°C) and humidity (40-60%) optimal? check_mixing->check_temp_humidity Yes check_mixing->remediate_incomplete No check_temp_humidity->remediate_incomplete No end_node Consult TDS or Technical Support check_temp_humidity->end_node Yes check_temp_batch Was ambient temperature high or batch size large? rapid_cure->check_temp_batch check_aep_conc Was AEP concentration within recommended range? check_temp_batch->check_aep_conc No remediate_rapid Action: Reduce batch size, work in a cooler environment, or decrease AEP concentration. check_temp_batch->remediate_rapid Yes check_aep_conc->remediate_rapid No check_aep_conc->end_node Yes check_mixing_speed Was mixing slow and deliberate? bubbles->check_mixing_speed check_substrate Is the substrate porous? check_mixing_speed->check_substrate Yes remediate_bubbles Action: Mix slowly, apply a seal coat to porous substrates, and use gentle heat to release surface bubbles. check_mixing_speed->remediate_bubbles No check_substrate->remediate_bubbles Yes check_substrate->end_node No

Troubleshooting workflow for epoxy curing issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-(2-Aminoethyl)piperazine (AEP) in epoxy curing?

A1: N-(2-Aminoethyl)piperazine (AEP) functions as both a curing agent and an accelerator for epoxy resins. Its molecule contains primary, secondary, and tertiary amine groups. The primary and secondary amines react with the epoxy groups to form a cross-linked polymer network, while the tertiary amine acts as a catalyst to accelerate the curing reaction.

Q2: How does temperature affect the curing time when using AEP?

A2: Epoxy curing is an exothermic process, and higher temperatures will accelerate the reaction, leading to a shorter gel time and faster cure. Conversely, lower temperatures will slow the reaction down. A general rule of thumb is that for every 10°C (18°F) increase in temperature, the cure time is approximately halved.[8]

Q3: Can I adjust the amount of AEP to control the curing speed?

A3: Yes, the concentration of AEP can be adjusted to modify the curing time. Increasing the AEP concentration will lead to a faster cure, while decreasing it will slow it down. However, it is crucial to stay within the manufacturer's recommended concentration range for your specific epoxy system to ensure optimal final properties. Significant deviations can lead to incomplete curing or a brittle final product.

Q4: What is "pot life" versus "cure time"?

A4: "Pot life" (or working time) is the period after mixing the resin and hardener during which the mixture remains liquid and workable. "Cure time" is the total time required for the epoxy to reach its full hardness and final mechanical properties. The epoxy will pass through a gel phase before becoming a hard solid.[9]

Q5: Is post-curing necessary when using AEP?

A5: While many AEP-containing epoxy systems will cure to a solid state at room temperature, a post-cure at an elevated temperature is often recommended to achieve optimal mechanical properties, such as higher tensile strength and thermal resistance. The specific post-cure schedule (temperature and duration) will depend on the epoxy system and the desired final properties.

Data Presentation: Curing Characteristics of a Standard Bisphenol A Epoxy Resin with AEP

The following tables provide illustrative data on the effect of AEP concentration and temperature on the gel time and Shore D hardness of a standard Bisphenol A based epoxy resin (Epoxide Equivalent Weight = 190).

Table 1: Effect of AEP Concentration on Gel Time at 25°C (77°F)

AEP Concentration (phr*)Gel Time (minutes)
1545
2025
2518
3012

*phr = parts per hundred parts of resin by weight

Table 2: Effect of Temperature on Gel Time with 23 phr AEP

Temperature (°C)Temperature (°F)Gel Time (minutes)
155940
257719
35959

Table 3: Shore D Hardness Development over Time at 25°C (77°F) with 23 phr AEP

Time after MixingShore D Hardness
2 hours45
6 hours65
24 hours78
7 days82
7 days + Post-Cure (2 hrs @ 100°C)85

Experimental Protocols

Protocol 1: Determination of Gel Time (Adapted from ASTM D2471)

This protocol describes a manual method for determining the gel time of an epoxy resin system.

1. Apparatus:

  • Disposable aluminum dish (approximately 7 cm in diameter).
  • Wooden applicator sticks.
  • Stopwatch or timer.
  • Calibrated digital scale.
  • Mixing container and stir rod.

2. Procedure:

  • Accurately weigh the desired amounts of epoxy resin and AEP hardener into the mixing container according to the specified mix ratio.
  • Start the stopwatch immediately upon adding the hardener to the resin.
  • Thoroughly mix the components for 2 minutes, ensuring to scrape the sides and bottom of the container.
  • Pour the mixture into the aluminum dish.
  • Every 1-2 minutes, gently probe the surface of the resin with a clean wooden applicator stick.
  • The gel time is reached when the resin has thickened to a point where it no longer adheres to the tip of the probe in a stringy or liquid form, but rather pulls away cleanly as a gel.
  • Record the elapsed time as the gel time.

Experimental Workflow for Gel Time Determination

GelTimeWorkflow start Start: Prepare Materials weigh Accurately weigh resin and AEP hardener start->weigh mix Start stopwatch and mix thoroughly for 2 minutes weigh->mix pour Pour mixture into aluminum dish mix->pour probe Probe resin surface with wooden stick periodically pour->probe check_gel Does resin pull away cleanly as a gel? probe->check_gel check_gel->probe No record_time Stop stopwatch and record gel time check_gel->record_time Yes

Workflow for determining the gel time of epoxy resin.

Protocol 2: Measurement of Shore D Hardness (Adapted from ASTM D2240)

This protocol outlines the procedure for measuring the hardness of a cured epoxy sample using a Shore D durometer.

1. Apparatus:

  • Shore D durometer.
  • Cured epoxy specimen with a minimum thickness of 6 mm and a smooth, flat surface.
  • A flat, hard surface to support the specimen.

2. Procedure:

  • Ensure the epoxy specimen has been cured for the desired amount of time at a controlled temperature.
  • Place the specimen on the flat, hard support surface.
  • Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.
  • Apply firm pressure to the durometer, pressing the presser foot flat against the specimen. Avoid any shock or vibration.
  • Read the hardness value on the durometer dial within one second of firm contact.
  • Take at least five measurements at different locations on the specimen, at least 6 mm apart.
  • Record the individual readings and calculate the average Shore D hardness.

References

Technical Support Center: N-(2-Aminoethyl)piperazine (AEP) Solutions for CO2 Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using N-(2-Aminoethyl)piperazine (AEP) solutions for CO2 absorption experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my CO2 absorption rate lower than expected?

A1: Several factors can contribute to a lower-than-expected CO2 absorption rate. These include incorrect AEP concentration, suboptimal temperature, solution degradation, or the presence of contaminants. It is recommended to systematically check each of these parameters as outlined in the Troubleshooting Guide below.

Q2: What is the optimal temperature for CO2 absorption using AEP solutions?

A2: The optimal absorption temperature for AEP solutions is typically around 40°C.[1] As temperatures rise beyond this, the absorption capacity tends to decrease.[1]

Q3: Can I blend AEP with other amines to improve performance?

A3: Yes, blending AEP with other amines like piperazine (PZ) is a common practice.[2][3] A blend of PZ and AEP can prevent the precipitation issues sometimes seen with concentrated PZ solutions while maintaining a high absorption rate and resistance to degradation.[2][3]

Q4: How can I tell if my AEP solution has degraded?

A4: Degradation can be indicated by a change in color of the solution, a significant drop in CO2 absorption capacity, or the presence of unexpected peaks in analytical chemistry results (e.g., via chromatography). Thermal degradation of AEP can produce byproducts such as N-formylpiperazine and ammonium.[4][5][6]

Q5: What is the expected CO2 loading capacity for an AEP solution?

A5: The CO2 loading capacity is dependent on the specific concentration and operating conditions. However, AEP is known for its high CO2 absorption capacity due to the presence of primary, secondary, and tertiary amino groups.[7] For instance, a blend of 11 wt % AEP, 59 wt % DEEA, and 30 wt % H2O can achieve a CO2-rich phase loading of 2.54 mol/kg.[7]

Troubleshooting Guide

This section provides a step-by-step approach to identifying and resolving common issues encountered during CO2 absorption experiments with AEP solutions.

Issue: Poor CO2 Absorption Performance

Use the following workflow to diagnose the root cause of poor absorption.

TroubleshootingWorkflow start Start: Poor CO2 Absorption check_conc 1. Verify AEP Concentration start->check_conc conc_ok Concentration Correct? check_conc->conc_ok adjust_conc Action: Prepare Fresh Solution at Correct Concentration conc_ok->adjust_conc No check_temp 2. Check Absorption Temperature conc_ok->check_temp Yes adjust_conc->check_conc temp_ok Temp Optimal (40°C)? check_temp->temp_ok adjust_temp Action: Adjust Temperature to 40°C temp_ok->adjust_temp No check_degradation 3. Inspect for Degradation temp_ok->check_degradation Yes end_good Performance Should Improve adjust_temp->end_good degradation_present Signs of Degradation? check_degradation->degradation_present analyze_degradation Action: Analyze for Degradation Products (See Protocol 3) degradation_present->analyze_degradation Yes check_contaminants 4. Test for Contaminants degradation_present->check_contaminants No purify_reagents Action: Use High-Purity Reagents and Solvents analyze_degradation->purify_reagents contaminants_present Contaminants Found? check_contaminants->contaminants_present contaminants_present->purify_reagents Yes contaminants_present->end_good No purify_reagents->end_good

Caption: Troubleshooting workflow for poor CO2 absorption.

Reference Data

The following tables provide quantitative data for consideration during experimental design and troubleshooting.

Table 1: Effect of AEP Concentration on CO2 Absorption

AEP Concentration (wt %)ObservationCO2 Loading (mol/kg)
5No phase separation after absorption-
11 (in blend)Optimal performance in AEP/DEEA/H2O system2.54
Data derived from a study on AEP/DEEA/H2O phase-change absorbents.[7]

Table 2: Comparison of Heats of Absorption for Various Amines

AmineHeat of Absorption (-ΔH_abs, kJ/mol)
Monoethanolamine (MEA)88.91
Diethanolamine (DEA)70.44
2-amino-2-methyl-1-propanol (AMP)63.95
Triethanolamine (TEA)44.72
Lower heat of absorption is generally favorable for lower regeneration energy consumption.[8]

Experimental Protocols

Protocol 1: Preparation of Aqueous AEP Solution (Example: 20 wt %)
  • Reagents and Equipment:

    • N-(2-Aminoethyl)piperazine (AEP), purity ≥ 99%

    • Deionized water

    • Magnetic stirrer and stir bar

    • Beaker and graduated cylinder

    • Analytical balance

  • Procedure:

    • Weigh 80 g of deionized water into a beaker.

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Carefully weigh 20 g of AEP.

    • Slowly add the AEP to the stirring water. The dissolution process may be exothermic.

    • Continue stirring until the AEP is completely dissolved and the solution is homogeneous.

    • Allow the solution to cool to room temperature before use.

Protocol 2: Measurement of CO2 Absorption Capacity

This protocol describes a common method using a stirred-cell reactor.

ExperimentalWorkflow prep 1. Prepare AEP Solution load_reactor 2. Load 100 cm³ of Solution into Reactor prep->load_reactor pressurize 3. Pressurize Reactor with CO2/N2 Mixture load_reactor->pressurize stir 4. Stir at Constant Speed (e.g., 450 rpm) pressurize->stir monitor 5. Monitor Pressure Drop Over Time stir->monitor calculate 6. Calculate Moles of CO2 Absorbed monitor->calculate

Caption: Experimental workflow for measuring CO2 absorption.

  • Setup:

    • A temperature-controlled gas-liquid stirred cell reactor (e.g., 600 cm³ total volume).[9]

    • A gas mixture of CO2 and N2 (e.g., 5% CO2).[7]

    • Pressure transducer and temperature probe.

  • Procedure:

    • Load a known volume (e.g., 100 cm³) of the AEP solution into the reactor.[9]

    • Seal the reactor and allow it to reach the desired experimental temperature (e.g., 40°C).[1]

    • Evacuate the reactor and then introduce the CO2/N2 gas mixture to a specific initial pressure.[9]

    • Start the stirrer at a constant speed (e.g., 450 rpm) to ensure good gas-liquid contact.[9]

    • Record the pressure inside the reactor over time. The pressure will drop as CO2 is absorbed by the solution.[9]

    • The absorption is considered complete when the pressure stabilizes.

    • Calculate the number of moles of CO2 absorbed using the ideal gas law based on the initial and final pressures.[9]

    • CO2 loading is then calculated as moles of CO2 absorbed per mole of amine in the solution.[9]

Protocol 3: Analysis of Amine Concentration and Degradation
  • Amine Concentration (Titration Method):

    • Principle: A simple acid-base titration can determine the total alkalinity of the amine solution.

    • Procedure:

      • Pipette a known volume of the AEP solution into a flask.

      • Dilute with deionized water.

      • Add a suitable indicator (e.g., methyl orange).

      • Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached.

      • Calculate the amine concentration based on the volume of acid used.

  • Degradation Product Analysis (Chromatography):

    • Principle: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and identify potential degradation products.[10]

    • Instrumentation:

      • HPLC with a suitable column (e.g., ion-exchange) and detector (e.g., UV or conductivity).

      • GC with a mass spectrometer (GC-MS) for identification of volatile degradation products.

    • Procedure:

      • Prepare samples by diluting the AEP solution in an appropriate solvent.

      • Inject a known volume of the sample into the chromatograph.

      • Run the analysis using a pre-defined method (temperature program, mobile phase gradient, etc.).

      • Identify and quantify degradation products by comparing retention times and mass spectra to known standards. Common degradation products to screen for include N-formylpiperazine and ammonium.[4][6]

  • Contaminant Analysis (Metals):

    • Principle: The presence of certain metal ions, such as copper (Cu2+), can catalyze the oxidative degradation of amines.[11]

    • Instrumentation: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[12]

    • Procedure:

      • Acidify a sample of the AEP solution.

      • Analyze the sample using ICP-AES or AAS to determine the concentration of contaminant metals like iron, nickel, chromium, and copper.[11][12]

References

Technical Support Center: N-(2-Aminoethyl)piperazine (AEP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the reaction incompatibilities of N-(2-Aminoethyl)piperazine (AEP). This information is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-Aminoethyl)piperazine (AEP) and what are its primary hazards?

A1: N-(2-Aminoethyl)piperazine (AEP) is a corrosive organic liquid that contains primary, secondary, and tertiary amine functionalities.[1][2] It is combustible and can cause severe skin burns and eye damage.[2][3][4] Inhalation can lead to irritation of the nose, throat, and lungs, potentially causing coughing, wheezing, and shortness of breath.[5]

Q2: What are the general categories of chemicals that are incompatible with AEP?

A2: AEP is incompatible with a wide range of chemicals, including acids, strong oxidizing agents, halogenated organics, isocyanates, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][6][7][8] It can also react hazardously with certain metals and reducing agents.

Q3: I am planning a reaction with AEP and an acidic compound. What should I be aware of?

A3: Reactions between AEP and acids are exothermic, meaning they release heat.[1][6][7][8] This can lead to a dangerous increase in temperature and pressure if the reaction is not properly controlled. Incompatible acidic compounds include nonoxidizing mineral acids, strong acids, organic acids, acid chlorides, and acid anhydrides.[7][9] Always add acids to AEP slowly and with cooling.

Q4: Can I use AEP with strong oxidizing agents?

A4: No, AEP is incompatible with strong oxidizing agents.[1][4][7][9] Mixing these substances can lead to a vigorous and potentially explosive reaction.

Q5: Are there any metals I should avoid when working with AEP?

A5: Yes, contact with copper, copper alloys, aluminum, zinc, or galvanized steel should be avoided as it may cause a violent reaction.[7][9][10] It is recommended to use stainless steel, HDPE, or glass containers for storage and handling.[4]

Q6: What happens when AEP reacts with strong reducing agents?

A6: Combining AEP with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[1][6][7][8] This poses a significant fire and explosion risk.

Q7: I've noticed a color change or gas evolution in my AEP reaction. What could be the cause?

A7: Unexpected color changes or gas evolution can be signs of an incompatible reaction. This could be due to contamination with one of the incompatible materials listed in this guide. For example, gas evolution could indicate a reaction with a strong reducing agent (producing hydrogen) or an exothermic decomposition.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Unexpectedly high heat generation (exotherm) Reaction with an acidic compound (e.g., acid chlorides, anhydrides).[1][6][7][8]Immediately cool the reaction vessel. If the reaction is uncontrollable, follow emergency shutdown procedures. For future experiments, ensure slow addition of the acidic reagent with adequate cooling.
Vigorous bubbling or gas evolution Reaction with a strong reducing agent, generating flammable hydrogen gas.[1][6][7][8]Ensure adequate ventilation and eliminate all ignition sources. If possible and safe, stop the addition of reactants.
Violent reaction or decomposition Contact with incompatible metals like copper, zinc, or their alloys.[7][9][10]Isolate the reaction if it is safe to do so. Evacuate the area and follow emergency protocols. Review all equipment to ensure no incompatible metals are in contact with AEP.
Formation of a precipitate or solid Reaction with an incompatible substance leading to the formation of an insoluble salt or polymer.Stop the reaction and safely quench the mixture. Analyze the precipitate to identify the contaminant. Review the experimental setup and reagents for sources of contamination.
Unexpected color change Contamination or side reaction with an incompatible material.Carefully observe the reaction. If other signs of a hazardous reaction are present (e.g., exotherm, gas evolution), proceed with caution and consider terminating the experiment.

Summary of Incompatible Materials

Material Class Specific Examples Potential Hazard
Acids Nonoxidizing mineral acids, strong acids, organic acids, acid chlorides, acid anhydrides[1][7][9]Exothermic reaction, heat and pressure buildup[1][6][7][8]
Strong Oxidizing Agents Peroxides, nitrates, perchlorates[1][4][7][9]Vigorous, potentially explosive reaction
Halogenated Organics Carbon tetrachloride, chloroformIncompatible reaction
Isocyanates Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI)Incompatible reaction
Aldehydes & Ketones Formaldehyde, acetoneIncompatible reaction
Alcohols, Glycols, Phenols, Cresols Ethanol, ethylene glycol, phenolIncompatible reaction
Epoxides & Anhydrides Ethylene oxide, acetic anhydrideIncompatible reaction
Strong Reducing Agents Hydrides[1][6][7][8]Generation of flammable hydrogen gas
Metals and Alloys Copper, copper alloys, aluminum, zinc, galvanized steel[7][9][10][11]Violent reaction
Nitrosating Agents Nitrites, nitrous acid[7][9]Formation of carcinogenic nitrosamines

Visual Guides

IncompatibleMaterials cluster_reactive_groups Incompatible Reactive Groups cluster_hazards Resulting Hazards AEP N-(2-Aminoethyl)piperazine (AEP) Acids Acids AEP->Acids Oxidizers Strong Oxidizing Agents AEP->Oxidizers Reducing_Agents Strong Reducing Agents AEP->Reducing_Agents Metals Certain Metals & Alloys AEP->Metals Halogenated Halogenated Organics AEP->Halogenated Isocyanates Isocyanates AEP->Isocyanates Epoxides Epoxides/Anhydrides AEP->Epoxides Exotherm Exothermic Reaction Acids->Exotherm Violent_Reaction Violent Reaction Oxidizers->Violent_Reaction Gas Flammable Gas Generation Reducing_Agents->Gas Metals->Violent_Reaction Toxic_Fumes Formation of Toxic Products Halogenated->Toxic_Fumes Isocyanates->Violent_Reaction Epoxides->Exotherm TroubleshootingFlowchart start Unexpected Observation in AEP Reaction (e.g., high heat, gas, color change) is_heat Is there a significant uncontrolled exotherm? start->is_heat is_gas Is there vigorous gas evolution? is_heat->is_gas No action_cool Action: Immediately cool the reaction vessel. Consider emergency shutdown. is_heat->action_cool Yes is_violent Is the reaction violent or decomposing? is_gas->is_violent No action_ventilate Action: Ensure ventilation, eliminate ignition sources. Stop reactant addition. is_gas->action_ventilate Yes action_isolate Action: Isolate the reaction (if safe), evacuate area. Follow emergency protocols. is_violent->action_isolate Yes investigate Investigate potential contamination with incompatible materials. Review SOP and reagents. is_violent->investigate No action_cool->investigate action_ventilate->investigate end Experiment Safely Terminated action_isolate->end investigate->end

References

Technical Support Center: Degradation of N-(2-Aminoethyl)piperazine (AEP) in CO2 Capture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)piperazine (AEP) in CO2 capture applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of AEP in CO2 capture processes?

A1: AEP undergoes both thermal and oxidative degradation, leading to a variety of products. Key thermal degradation products include N-formylpiperazine, ammonium, and 1-[2-[(2-aminoethyl)amino]ethyl] piperazine (AEAEPZ).[1][2] Oxidative degradation of AEP can lead to the formation of ammonia, formate, and 2,4-lutidine, among other compounds.[3]

Q2: What are the main factors that influence the degradation of AEP?

A2: The primary factors influencing AEP degradation are temperature, the presence of oxygen, and CO2 loading.[3][4] Higher temperatures accelerate thermal degradation, while the presence of oxygen is the main driver for oxidative degradation. Increased CO2 loading can also accelerate the degradation of AEP.[5]

Q3: How can AEP degradation be minimized during CO2 capture?

A3: Several strategies can be employed to mitigate AEP degradation. These include operating the stripper at the lowest feasible temperature, minimizing oxygen concentration in the flue gas, and potentially using degradation inhibitors. Blending AEP with other amines, such as piperazine (PZ), has also been shown to reduce the overall degradation rate compared to using pure AEP.[4]

Q4: What analytical techniques are most suitable for identifying and quantifying AEP degradation products?

A4: The most common analytical techniques for AEP degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][7] Ion chromatography (IC) is also used for the analysis of ionic degradation products and heat-stable salts.[4]

Troubleshooting Guides

GC-MS Analysis Issues

Q: I am observing peak tailing for my AEP degradation products in my GC-MS analysis. What could be the cause and how can I fix it?

A: Peak tailing for polar compounds like amine degradation products is a common issue in GC-MS.

  • Cause 1: Active Sites in the Inlet or Column: The free amine groups can interact with active silanol groups in the GC liner or on the column, leading to tailing.

    • Solution: Use a deactivated inlet liner and a column specifically designed for amine analysis. Regular maintenance, including cleaning the inlet and trimming the column, is also crucial.

  • Cause 2: Improper Derivatization: If you are using derivatization to improve the volatility of your analytes, incomplete derivatization can leave polar functional groups exposed.

    • Solution: Optimize your derivatization procedure. Ensure you are using a sufficient excess of the derivatizing agent and that the reaction goes to completion.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.

Q: I am seeing "ghost peaks" in my GC-MS chromatograms. What is the source of this contamination?

A: Ghost peaks are peaks that appear in your chromatogram that are not from your sample.

  • Cause 1: Carryover from Previous Injections: High-boiling point or highly polar compounds from a previous injection can be retained in the system and elute in a subsequent run.

    • Solution: Implement a bake-out step at the end of your GC method to flush out any residual compounds. Ensure your syringe is thoroughly cleaned between injections.

  • Cause 2: Septum Bleed: Particles from the injection port septum can be introduced into the inlet and column.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Cause 3: Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or from the gas lines can introduce contaminants.

    • Solution: Use high-purity carrier gas and install traps to remove any residual oxygen, moisture, or hydrocarbons.

HPLC Analysis Issues

Q: My retention times are shifting during my HPLC analysis of AEP degradation products. What could be the problem?

A: Retention time shifts can be caused by several factors.

  • Cause 1: Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump is functioning correctly.

  • Cause 2: Column Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.

Quantitative Data Summary

Degradation ProductExperimental ConditionsConcentration/RateReference
N-formylpiperazineThermal degradation of 8 m PZ with 0.3 mol CO2/mol alkalinity at 165°C for 20 weeks558 mmol/kg[8]
AmmoniumThermal degradation of 8 m PZ with 0.3 mol CO2/mol alkalinity at 165°C for 20 weeks496 mmol/kg[8]
N-(2-aminoethyl)piperazine (AEP)Thermal degradation of 8 m PZ with 0.3 mol CO2/mol alkalinity at 165°C for 20 weeks118 mmol/kg[8]
AEPOxidative degradation of AMP/AEP blend (POS #1) with 6% O2 and 15% CO2 at 70°C0.78 mmol/kg/h[3]
AEPOxidative degradation of AMP/AEP blend (POS #1) with 6% O2 and 60% CO2 at 70°C0.37 mmol/kg/h[3]

Experimental Protocols

Protocol 1: Thermal Degradation of AEP

This protocol describes a typical experimental setup for studying the thermal degradation of AEP in a CO2-loaded aqueous solution.

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Deionized water

  • CO2 gas

  • Stainless steel cylinders (e.g., Swagelok)

  • Convection oven

  • Analytical instrumentation (GC-MS, HPLC, IC)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of AEP at the desired concentration (e.g., 2 m).

  • CO2 Loading: Bubble CO2 gas through the AEP solution until the desired CO2 loading (e.g., 0.4 mol CO2/mol AEP) is achieved. The loading can be determined by titration.

  • Reactor Setup: Transfer a known volume of the CO2-loaded AEP solution into stainless steel cylinders.

  • Degradation Experiment: Place the sealed cylinders in a pre-heated convection oven set to the desired temperature (e.g., 150°C).

  • Sampling: At predetermined time intervals, remove a cylinder from the oven and allow it to cool to room temperature.

  • Sample Analysis: Open the cylinder and analyze the liquid sample for the concentration of AEP and its degradation products using appropriate analytical methods such as GC-MS and HPLC.

Protocol 2: Oxidative Degradation of AEP

This protocol outlines a general procedure for investigating the oxidative degradation of AEP.

Materials:

  • N-(2-Aminoethyl)piperazine (AEP)

  • Deionized water

  • CO2 gas

  • O2 gas

  • N2 gas (as balance)

  • Glass reactor with a gas inlet and outlet, and a sampling port

  • Stirrer

  • Temperature controller

  • Analytical instrumentation (GC-MS, HPLC, IC)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of AEP at the desired concentration.

  • CO2 Loading: Load the AEP solution with CO2 to the desired level as described in the thermal degradation protocol.

  • Reactor Setup: Place the CO2-loaded AEP solution into the glass reactor and bring it to the desired temperature (e.g., 70°C) using the temperature controller.

  • Degradation Experiment: Start bubbling a gas mixture with the desired concentrations of O2, CO2, and N2 through the solution while stirring.

  • Sampling: Periodically, take liquid samples from the reactor through the sampling port.

  • Sample Analysis: Analyze the samples for AEP and its degradation products using GC-MS, HPLC, and IC.

Visualizations

Experimental_Workflow_Thermal_Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous AEP Solution B Load with CO2 Gas A->B C Transfer to Stainless Steel Cylinders B->C D Heat in Convection Oven C->D E Cool and Collect Samples D->E F Analyze by GC-MS, HPLC, IC E->F

Caption: Experimental workflow for thermal degradation of AEP.

Thermal_Degradation_Pathway AEP N-(2-Aminoethyl)piperazine (AEP) Protonated_AEP Protonated AEP AEP->Protonated_AEP + H+ AEAEPZ 1-[2-[(2-aminoethyl)amino]ethyl]piperazine (AEAEPZ) Protonated_AEP->AEAEPZ + AEP FPZ N-formylpiperazine AEAEPZ->FPZ Further reactions Ammonium Ammonium AEAEPZ->Ammonium Further reactions Oxidative_Degradation_Pathway AEP N-(2-Aminoethyl)piperazine (AEP) AEP_radical AEP Radical AEP->AEP_radical + O2, Initiator Peroxy_radical Peroxy Radical AEP_radical->Peroxy_radical + O2 Deg_products Ammonia, Formate, etc. Peroxy_radical->Deg_products Complex reactions

References

Technical Support Center: Purification of Crude 1-Piperazineethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Piperazineethanamine, also known as N-(2-aminoethyl)piperazine (AEP). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 1-Piperazineethanamine?

A1: Crude 1-Piperazineethanamine is typically synthesized from ethyleneamines. Consequently, common impurities are structurally related compounds. These can include:

  • Starting materials and byproducts: Ethylene diamine, diethylene triamine, triethylene tetramine, and other polyethylene polyamines.

  • Side-reaction products: Pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.

  • Degradation products: N-formylpiperazine and ammonia, especially if the crude material has been stored improperly or subjected to high temperatures.

Q2: Which purification method is most suitable for my needs?

A2: The choice of purification method depends on the scale of your experiment, the desired purity, and the available equipment.

  • Fractional distillation is suitable for large quantities and for removing impurities with significantly different boiling points.

  • Column chromatography offers high resolution for removing structurally similar impurities.

  • Recrystallization via salt formation is effective for achieving high purity and removing a broad range of impurities.

Q3: How can I assess the purity of my 1-Piperazineethanamine sample?

A3: Purity can be assessed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for both qualitative and quantitative analysis. A reverse-phase method can be developed to separate 1-Piperazineethanamine from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis with an internal standard.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of 1-Piperazineethanamine from other ethyleneamines.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases.

    • Slow Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper separation.

Issue 2: Product is discolored (yellow to brown).

  • Possible Cause: Thermal degradation of the amine at high temperatures.

  • Troubleshooting Steps:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of 1-Piperazineethanamine and minimize thermal stress.

    • Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Column Chromatography

Issue 1: Tailing of the 1-Piperazineethanamine peak on a silica gel column.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use an Amine-Functionalized Column: Employ a commercially available column with a bonded amine stationary phase (e.g., aminopropyl silica) which provides a more inert surface for the separation of basic compounds.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).

Issue 2: Co-elution of impurities with the product.

  • Possible Cause: Insufficient selectivity of the mobile phase.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically vary the polarity of the mobile phase. A common mobile phase for amines on silica is a gradient of methanol in dichloromethane.

    • Employ a Different Chromatographic Mode: Consider using reverse-phase chromatography with an appropriate mobile phase, such as acetonitrile and water with a basic modifier.

Recrystallization via Salt Formation

Issue 1: The dihydrochloride salt of 1-Piperazineethanamine does not precipitate.

  • Possible Cause: The salt is too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Change the Solvent: Use a less polar solvent or a mixture of solvents. For example, after forming the salt in an alcohol like isopropanol, add a less polar co-solvent like ethyl acetate or diethyl ether to induce precipitation.

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the salt.

    • Cool the Solution: Place the solution in an ice bath or refrigerator to decrease the solubility of the salt.

Issue 2: The purified free base is contaminated with salt.

  • Possible Cause: Incomplete neutralization or insufficient washing after basification.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: After recrystallizing the salt, dissolve it in water and add a strong base (e.g., NaOH or KOH solution) until the pH is strongly basic (pH > 12) to ensure complete conversion to the free base.

    • Thorough Extraction and Washing: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer multiple times with brine (saturated NaCl solution) to remove any remaining inorganic salts.

    • Dry the Organic Layer: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before evaporating the solvent.

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected for each purification method. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation 95-98%70-85%Scalable, good for removing impurities with different boiling points.Can cause thermal degradation, less effective for azeotropes.
Column Chromatography >99%50-70%High resolution, effective for removing structurally similar impurities.Less scalable, requires larger volumes of solvent.
Recrystallization (as dihydrochloride salt) >99.5%60-80%High purity achievable, removes a wide range of impurities.Multi-step process, potential for salt contamination.

Experimental Protocols

Fractional Distillation of Crude 1-Piperazineethanamine

This protocol is a general guideline and should be adapted based on the available equipment and the scale of the purification.

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude 1-Piperazineethanamine and a few boiling chips.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. Collect and discard any initial fractions that distill at a lower temperature than the boiling point of 1-Piperazineethanamine (approx. 222 °C at atmospheric pressure).

    • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of 1-Piperazineethanamine.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Column Chromatography of Crude 1-Piperazineethanamine

This protocol describes a typical normal-phase column chromatography procedure.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane with 1% triethylamine).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 1-Piperazineethanamine in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the concentration of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane (with 1% triethylamine constant).

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Piperazineethanamine.

Recrystallization of 1-Piperazineethanamine as its Dihydrochloride Salt

This protocol is adapted from methods used for purifying similar amines.

  • Salt Formation:

    • Dissolve the crude 1-Piperazineethanamine in a suitable alcohol, such as isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas through the solution) while stirring. Monitor the pH to ensure it becomes acidic.

    • The dihydrochloride salt should precipitate. If not, cool the solution in an ice bath and/or add a less polar co-solvent.

  • Isolation and Washing:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold isopropanol or diethyl ether to remove soluble impurities.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a cold solvent.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Make the solution strongly basic (pH > 12) by adding a concentrated solution of NaOH or KOH.

    • Extract the free 1-Piperazineethanamine into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the pure product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude 1-Piperazineethanimine distillation Fractional Distillation crude->distillation chromatography Column Chromatography crude->chromatography recrystallization Recrystallization (Salt Formation) crude->recrystallization analysis GC-MS / HPLC / NMR distillation->analysis chromatography->analysis recrystallization->analysis pure Pure this compound analysis->pure

Caption: General experimental workflow for the purification of crude 1-Piperazineethanamine.

troubleshooting_column_chromatography issue Issue: Peak Tailing cause Cause: Amine-Silica Interaction issue->cause solution1 Solution 1: Add Basic Modifier cause->solution1 solution2 Solution 2: Use Amine Column cause->solution2 solution3 Solution 3: Use Alumina cause->solution3

Caption: Troubleshooting logic for peak tailing in column chromatography of 1-Piperazineethanamine.

Technical Support Center: Epoxy Systems Cured with N-(2-Aminoethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with N-(2-Aminoethyl)piperazine (AEP). The focus is on preventing and resolving the common issue of surface whitening, technically known as amine blush.

Troubleshooting Guide: Whitening of AEP-Cured Epoxy

Whitening, or amine blush, on the surface of epoxy is a common issue when using amine-based curing agents like N-(2-Aminoethyl)piperazine. This guide provides a systematic approach to troubleshooting and resolving this problem.

Problem: The surface of the cured epoxy is cloudy, white, hazy, or has a waxy/oily feel.

Immediate Steps:

  • Do not proceed with any subsequent coating or bonding steps. The surface contamination will compromise adhesion.[1][2][3][4]

  • Do not sand the surface immediately. Sanding will spread the water-soluble contaminants and can press them into the epoxy surface, making removal more difficult and potentially compromising the integrity of subsequent layers.[4]

Diagnostic Workflow:

start Whitening/Cloudiness Observed check_feel Does the surface feel waxy, oily, or sticky? start->check_feel confirm_blush Amine Blush is Likely Present check_feel->confirm_blush wash_surface Wash with warm, soapy water and a non-abrasive scrub pad. confirm_blush->wash_surface rinse_dry Rinse thoroughly with clean water and dry completely. wash_surface->rinse_dry re_evaluate Re-evaluate the surface. Is the whitening gone? rinse_dry->re_evaluate yes Yes re_evaluate->yes no No re_evaluate->no proceed Surface is ready for the next step (e.g., light sanding, recoating). yes->proceed sand_recoat Lightly sand the surface and apply a new epoxy coat under controlled conditions. no->sand_recoat root_cause Investigate Root Cause of Amine Blush proceed->root_cause Consider for future prevention sand_recoat->root_cause

Caption: Troubleshooting workflow for addressing amine blush.

Corrective Actions:

If amine blush is confirmed, follow these steps for remediation:

  • Surface Cleaning:

    • Prepare a solution of warm water and a mild detergent (e.g., dish soap).

    • Use a clean, lint-free cloth or a non-abrasive scrub pad to wash the entire affected surface. This will dissolve the water-soluble amine salts.[1][5]

    • Rinse the surface thoroughly with clean water to remove all soap residue.

    • Dry the surface completely with a clean cloth or paper towels.

  • Re-evaluation:

    • Once dry, visually inspect the surface for any remaining cloudiness or haze.

    • Perform a touch test to ensure no oily or waxy residue remains.

  • If Whitening Persists:

    • If a slight haze remains, lightly sanding the surface with fine-grit sandpaper may be necessary.

    • Clean the surface again after sanding to remove any dust.

    • Applying a new topcoat of epoxy under controlled environmental conditions is often the best solution for a flawless finish.

Frequently Asked Questions (FAQs)

Q1: What is the white, cloudy layer on my AEP-cured epoxy?

A1: This phenomenon is known as "amine blush." It is a waxy or oily surface layer that forms as a byproduct of the curing reaction.[2] It is primarily composed of ammonium carbamates, which are salts formed from the reaction of the amine curing agent with carbon dioxide and moisture present in the atmosphere.[3][6]

Q2: Why does this happen specifically with N-(2-Aminoethyl)piperazine (AEP)?

A2: N-(2-Aminoethyl)piperazine is a low molecular weight aliphatic amine with a high vapor pressure.[7] These types of amines are hygroscopic, meaning they readily absorb moisture from the air. This characteristic makes them more susceptible to reacting with atmospheric CO2 and water, leading to the formation of amine blush, especially in humid environments.[3][8]

Q3: What are the primary causes of amine blush?

A3: The main contributing factors are environmental conditions during the curing process:

  • High Humidity: Excess moisture in the air provides the water molecules needed for the blush-forming reaction.[9]

  • Low Temperature: Colder temperatures slow down the primary curing reaction between the epoxy resin and the AEP. This allows more time for the AEP at the surface to react with moisture and CO2.[3]

  • High Carbon Dioxide Levels: The presence of CO2 is a key ingredient for the formation of carbamates. Using fuel-burning heaters in the curing area can increase CO2 levels and exacerbate the problem.[3][5]

Q4: Besides the appearance, are there other negative effects of amine blush?

A4: Yes, amine blush can cause several technical problems, including:

  • Poor Adhesion: It acts as a bond breaker, preventing subsequent coats of epoxy, paint, or other finishes from adhering properly.[1][3][4]

  • Reduced Gloss and Clarity: It results in a dull, hazy finish.[3]

  • Surface Defects: It can leave the surface feeling sticky, oily, or waxy.[3]

  • Compromised Cure: The side reaction that forms blush consumes some of the amine curing agent, which can lead to an incomplete cure of the epoxy at the surface.[3]

Q5: How can I prevent amine blush from occurring in my experiments?

A5: Prevention is the most effective strategy. This involves controlling the experimental environment:

  • Temperature Control: Maintain a stable ambient temperature, ideally between 23-25°C (73-77°F).[9] Ensure the substrate temperature is at least 5°F (2.8°C) above the dew point.[9]

  • Humidity Control: Keep the relative humidity below 50% if possible. Using a dehumidifier in the curing area is highly recommended.[5][9]

  • Proper Ventilation: Ensure good air circulation to help disperse moisture and CO2 from the surface. However, avoid strong drafts that could introduce contaminants.[9]

  • Post-Cure: For AEP-cured systems, a post-cure at an elevated temperature (e.g., 2 hours at 100°C or 212°F) after an initial gel at room temperature can help to achieve a full cure and minimize blush.[8][10]

Data Summary

The following table summarizes the key environmental parameters and their impact on the formation of amine blush when using AEP as a curing agent.

ParameterRecommended RangeHigh-Risk ConditionConsequence of High-Risk Condition
Relative Humidity < 50%> 80%Significant moisture absorption, leading to severe whitening and phase separation.[4]
Ambient Temperature 23-25°C (73-77°F)< 18°C (65°F)Slows the primary epoxy-amine reaction, allowing more time for blush formation.[4][11]
Surface Temperature > 5°F (2.8°C) above dew pointAt or below dew pointCondensation forms on the surface, directly supplying water for the blush reaction.[9]

Experimental Protocols

Protocol 1: Amine Blush Prevention During Epoxy Curing

This protocol outlines the steps to minimize the risk of amine blush formation during the curing of an epoxy system with N-(2-Aminoethyl)piperazine.

1. Materials and Equipment:

  • Epoxy Resin
  • N-(2-Aminoethyl)piperazine (AEP) Curing Agent
  • Substrate for application
  • Controlled environment chamber or a room with a dehumidifier and temperature control
  • Hygrometer and thermometer
  • Mixing containers and stir rods
  • Applicator (e.g., spatula, brush)

2. Procedure:

  • Environment Preparation:
  • Adjust the temperature of the curing environment to 23-25°C.
  • Use a dehumidifier to reduce the relative humidity to below 50%.
  • Monitor the temperature and humidity throughout the experiment.
  • Ensure the substrate is clean, dry, and has acclimated to the room temperature.
  • Mixing:
  • Carefully measure the epoxy resin and AEP curing agent according to the manufacturer's recommended mix ratio.
  • Mix the components thoroughly for the specified time, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.
  • Application:
  • Apply the mixed epoxy to the substrate as required by the experiment.
  • Curing:
  • Place the coated substrate in the prepared controlled environment.
  • Allow the epoxy to cure for the initial period specified in the product's technical data sheet (typically until it reaches a tack-free state).
  • Post-Curing (Recommended):
  • Transfer the sample to an oven and perform a post-cure at an elevated temperature, for example, 100°C for 2 hours. This helps to complete the cross-linking reaction and drive off any potential surface moisture.[8][10]

Protocol 2: Detection and Characterization of Amine Blush

This protocol provides a method for identifying and documenting the presence of amine blush on a cured epoxy surface.

1. Materials and Equipment:

  • Cured epoxy sample
  • Clean, lint-free cloths
  • Deionized water in a spray bottle
  • Amine blush test kit (optional, e.g., Elcometer 139)[3]
  • Microscope for surface morphology analysis (optional)

2. Procedure:

  • Visual Inspection:
  • Examine the epoxy surface under good lighting. Look for any signs of cloudiness, milkiness, or a hazy film.
  • Tactile Assessment:
  • With a clean, gloved hand, gently touch the surface. Note any sticky, oily, or waxy sensations.
  • Water Break Test:
  • Lightly mist the surface with deionized water.
  • If the water beads up irregularly or does not form a uniform sheet, it may indicate the presence of a hydrophobic surface contaminant like amine blush.
  • pH Test (Indicative):
  • Place a drop of deionized water on the surface for a few minutes.
  • Use a pH strip to test the water. A pH significantly above 7 (neutral) can indicate the presence of alkaline amine compounds.
  • Amine Blush Test Kit (Confirmatory):
  • Follow the manufacturer's instructions for the specific test kit. These kits are typically designed to react with carbamates and provide a colorimetric confirmation of their presence.[3][5]

Visualizations

cluster_reactants Reactants at the Surface cluster_reactions Chemical Reactions cluster_outcomes Outcomes AEP N-(2-Aminoethyl)piperazine (from curing agent) Reaction1 Primary Reaction: Epoxy + AEP -> Cross-linked Polymer AEP->Reaction1 Reaction2 Side Reaction (Blush Formation): AEP + H2O + CO2 -> Ammonium Carbamates AEP->Reaction2 H2O Water (from humidity) H2O->Reaction2 CO2 Carbon Dioxide (from atmosphere) CO2->Reaction2 GoodCure Clear, Hard Surface Reaction1->GoodCure Blush Whitening / Amine Blush Reaction2->Blush

Caption: Chemical pathways for epoxy curing and amine blush formation.

References

Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)piperazine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of N-(2-Aminoethyl)piperazine derivatives, offering potential causes and solutions.

Q1: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, with low yield of the desired mono-substituted derivative. How can I improve selectivity?

Low selectivity in N-alkylation is a common issue due to the increased nucleophilicity of the secondary amine on the piperazine ring after the first alkylation, making it more reactive than the primary amine of the ethylamino side chain. Several strategies can be employed to favor mono-alkylation.

Potential Causes and Solutions:

  • Overalkylation: The newly formed secondary amine is more nucleophilic than the starting primary amine, leading to a second alkylation.

    • Solution 1: Use of a Protecting Group: Employing a protecting group on one of the piperazine nitrogens is a highly effective strategy. The tert-butyloxycarbonyl (Boc) group is commonly used. The synthesis involves reacting N-(2-Aminoethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine of the piperazine ring, followed by alkylation of the primary amine, and subsequent deprotection of the Boc group.[1][2]

    • Solution 2: Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination offers better control. This method involves reacting the N-(2-Aminoethyl)piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This pathway avoids the formation of quaternary ammonium salts.[1][3]

    • Solution 3: Stoichiometry Control: Using a large excess of the N-(2-Aminoethyl)piperazine can statistically favor mono-alkylation. However, this may complicate purification.[4]

Q2: I am observing a significant amount of an unexpected byproduct that is not the di-alkylated product. How can I identify and minimize its formation?

Side reactions can lead to various byproducts depending on the reactants and conditions.

Potential Causes and Solutions:

  • Intramolecular Cyclization: If the alkylating agent has a reactive functional group, intramolecular reactions can occur. For instance, an alkyl halide with a ketone group can lead to the formation of a cyclopropyl ketone byproduct.[5]

    • Solution: Modifying the reaction conditions can help. Lowering the reaction temperature can disfavor the cyclization reaction. Alternatively, changing the solvent or base may alter the reaction pathway.[5]

  • Reaction with Solvent: Some solvents, particularly dipolar aprotic solvents like DMF and DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities.[6]

    • Solution: Choose a more inert solvent. Higher boiling point alcohols or acetonitrile can be suitable alternatives.[6]

Q3: The purification of my N-(2-Aminoethyl)piperazine derivative is proving difficult, with the product being highly water-soluble or forming an emulsion during extraction.

Purification challenges often arise from the polar nature of piperazine derivatives and the potential for salt formation.

Potential Causes and Solutions:

  • High Polarity and Water Solubility: The presence of multiple amine functionalities makes these compounds, and their salts, highly soluble in water, making extraction with organic solvents inefficient.[1]

    • Solution 1: Column Chromatography: Silica gel column chromatography is a common purification method. A mobile phase with a gradient of methanol in dichloromethane (e.g., 7-10% MeOH in DCM) can be effective for separating the desired product.[1]

    • Solution 2: Ion Exchange Chromatography: For removing ionic impurities and degradation products, ion exchange chromatography can be a powerful technique.[7]

  • Emulsion Formation: The amphiphilic nature of the product and byproducts can lead to stable emulsions during aqueous workup.

    • Solution: Adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-(2-Aminoethyl)piperazine derivatives.

Q1: What are the general considerations for choosing a solvent for N-alkylation reactions of N-(2-Aminoethyl)piperazine?

The choice of solvent is crucial for reaction success. Dipolar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used. However, it is important to consider their stability under the reaction conditions.[6] For greener alternatives, higher boiling point alcohols may be suitable.[6] The solubility of both the reactants and the base should be considered.

Q2: Which base is most appropriate for the N-alkylation of N-(2-Aminoethyl)piperazine?

Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also common choices. The strength of the base should be sufficient to deprotonate the amine without causing unwanted side reactions.

Q3: At what temperature should I run my N-alkylation reaction?

The optimal temperature depends on the reactivity of the alkylating agent and the stability of the reactants. Reactions are often run at room temperature to reflux. It is advisable to start at a lower temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information about the formation of the desired product and any byproducts.

Data Presentation

Table 1: Optimized Reaction Conditions for Amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid[2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCMReflux24<19
2THFReflux24<19
31,4-DioxaneReflux24<19
4TolueneReflux24<19
5DMF1002456
6AcetonitrileReflux2478

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Boc Protection[1]

  • Protection: Dissolve piperazine (2 equivalents) in dichloromethane (DCM). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours. Stir the mixture for 22 hours at room temperature. Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine.

  • Alkylation: Dissolve the crude 1-Boc-piperazine in acetone. Add potassium carbonate (K₂CO₃) as a base and the desired alkyl halide. Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the purified N-alkylated-N'-Boc-piperazine in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.

Protocol 2: Reductive Amination for Mono-N-alkylation[1]

  • Dissolve mono-Boc-piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Proceed with Boc deprotection as described in Protocol 1.

Visualizations

Troubleshooting_Overalkylation start Problem: Low yield of mono-alkylated product due to overalkylation q1 Is selective mono-alkylation critically required? start->q1 protect Strategy 1: Use a Protecting Group (e.g., Boc) q1->protect Yes reductive Strategy 2: Reductive Amination q1->reductive Yes, and avoiding quaternary salts stoichiometry Strategy 3: Control Stoichiometry (Excess Amine) q1->stoichiometry No, but higher yield desired protect_detail 1. Protect secondary amine 2. Alkylate primary amine 3. Deprotect protect->protect_detail end_success Outcome: Improved selectivity for mono-alkylation protect->end_success reductive_detail React with aldehyde/ketone and a reducing agent (e.g., NaBH(OAc)3) reductive->reductive_detail reductive->end_success stoichiometry_detail Use large excess of N-(2-Aminoethyl)piperazine. May complicate purification. stoichiometry->stoichiometry_detail stoichiometry->end_success Experimental_Workflow_Boc_Protection start Start: N-(2-Aminoethyl)piperazine step1 Step 1: Protection React with Boc₂O in DCM start->step1 intermediate1 Intermediate: 1-Boc-N'-(2-aminoethyl)piperazine step1->intermediate1 step2 Step 2: N-Alkylation React with Alkyl Halide (R-X) and K₂CO₃ in Acetone intermediate1->step2 intermediate2 Intermediate: 1-Boc-N'-(2-(alkylamino)ethyl)piperazine step2->intermediate2 step3 Step 3: Purification Column Chromatography intermediate2->step3 step4 Step 4: Deprotection Treat with TFA or HCl step3->step4 end_product Final Product: Mono-N-alkylated Derivative step4->end_product

References

Validation & Comparative

A Comparative Guide to N-(2-Aminoethyl)piperazine and Other Amines for CO2 Capture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate carbon dioxide (CO2) emissions has propelled research into efficient capture technologies. Amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing efforts to develop more effective and energy-efficient solvents. This guide provides an objective comparison of N-(2-Aminoethyl)piperazine (AEP) against other commonly used amines—Monoethanolamine (MEA), Diethanolamine (DEA), Methyldiethanolamine (MDEA), and Piperazine (PZ)—for CO2 capture. The comparison is based on key performance indicators supported by experimental data from various scientific studies.

Performance Comparison of Amines for CO2 Capture

The selection of an appropriate amine solvent for CO2 capture depends on a balance of several key performance indicators: CO2 absorption capacity, rate of absorption, heat of absorption, and stability against degradation. Below is a summary of these parameters for AEP and other benchmark amines. It is important to note that the presented data is compiled from various sources and may have been obtained under different experimental conditions, which can influence the results.

AmineCO2 Absorption Capacity (mol CO2 / mol amine)Absorption RateHeat of Absorption (kJ/mol CO2)Thermal & Oxidative Stability
N-(2-Aminoethyl)piperazine (AEP) High (up to 1.23 in blends)[1]Fast kinetics due to primary and secondary amine groups[2]~82.36[1]Thermally stable up to 150°C in blends with PZ[3]; susceptible to oxidative degradation, though less so than MEA in some blends.[4]
Monoethanolamine (MEA) Benchmark (~0.5)[3]HighHigh (~86.36 - 88.91)[1][5]Prone to both thermal and oxidative degradation.[6][7]
Diethanolamine (DEA) Moderate (~0.7454 in blends with DMF)[8]Moderate[9]Moderate (~70.44)[5]Less stable than MEA under certain thermal conditions.[3]
Methyldiethanolamine (MDEA) High (approaching 1.0)Slow, often used with promoters like PZ.[10][11]Low (~44.72 - 77.07)[5][12]Generally more stable than MEA and DEA.[6]
Piperazine (PZ) High (~1.06)[13]Very high, often used as a promoter.[10][11]Moderate (~74.41)[1]High thermal and oxidative stability.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of amine performance. Below are methodologies for key experiments cited in the literature.

CO2 Absorption Capacity (Solubility) Measurement

This experiment determines the equilibrium amount of CO2 that can be absorbed by the amine solution.

Apparatus: A vapor-liquid equilibrium (VLE) setup, typically consisting of a thermostated equilibrium cell, a gas supply system (CO2 and N2), pressure and temperature sensors, and a means of agitation (e.g., magnetic stirrer).[14]

Procedure:

  • Preparation: Prepare the aqueous amine solution of the desired concentration by weight.

  • System Purge: Evacuate the equilibrium cell and purge with an inert gas (e.g., Nitrogen) to remove any residual air.

  • Solvent Charging: Introduce a known volume or mass of the amine solution into the equilibrium cell.

  • Pressurization: Introduce a known amount of CO2 into the cell to a desired partial pressure.

  • Equilibration: Agitate the solution at a constant temperature until the pressure within the cell stabilizes, indicating that equilibrium has been reached. This may take several hours.[14]

  • Analysis: Determine the amount of CO2 absorbed by the solution. This can be done by:

    • Pressure Drop Method: Calculating the moles of CO2 absorbed based on the initial and final pressures in the gas phase.

    • Titration Method: Taking a liquid sample and titrating it with a standard acid (e.g., HCl) to determine the concentration of absorbed CO2, often after precipitation of carbonate with a reagent like barium chloride.[15]

    • Total Organic/Inorganic Carbon (TOC/TIC) Analysis: Analyzing a liquid sample using a TOC/TIC analyzer to determine the inorganic carbon content.[16]

CO2 Absorption Rate (Kinetics) Measurement

This experiment quantifies the speed at which CO2 is absorbed by the amine solution.

Apparatus: A wetted-wall column, stirred-cell reactor, or bubble column is commonly used.[9] These devices provide a well-defined gas-liquid interfacial area for mass transfer measurements.

Procedure (using a Wetted-Wall Column):

  • Solvent Circulation: The amine solution is pumped to the top of a vertical tube and flows down the inner wall as a thin film.

  • Gas Flow: A gas mixture with a known CO2 concentration flows concurrently or counter-currently through the tube.

  • Sampling: The CO2 concentration in the outlet gas stream is continuously monitored using an infrared (IR) CO2 analyzer.

  • Data Analysis: The rate of CO2 absorption is calculated from the difference in CO2 concentration between the inlet and outlet gas streams, the gas flow rate, and the known interfacial area of the liquid film. The overall mass transfer coefficient (K_G) can then be determined.

Heat of Absorption Measurement

This experiment measures the heat released during the exothermic reaction between CO2 and the amine.

Apparatus: A reaction calorimeter, such as an isothermal or adiabatic calorimeter, equipped with a gas dosing system and temperature and pressure sensors.[8][17][18]

Procedure:

  • Solvent Loading: A known amount of the fresh amine solution is placed in the calorimeter reactor and brought to the desired temperature.

  • CO2 Injection: A known amount of CO2 is injected into the reactor.

  • Heat Measurement: The heat evolved during the absorption process is measured by the calorimeter. In an isothermal calorimeter, this is the heat that must be removed to maintain a constant temperature.

  • Incremental Loading: The process is repeated by injecting successive amounts of CO2 to obtain differential heats of absorption at different CO2 loadings.

  • Data Calculation: The heat of absorption is calculated by dividing the measured heat by the number of moles of CO2 absorbed in each step.

Amine Degradation Analysis

This experiment assesses the stability of the amine solvent under conditions simulating the absorption and stripping processes.

Apparatus: A thermal degradation setup typically involves heating the CO2-loaded amine solution in sealed stainless-steel cylinders in an oven at elevated temperatures (e.g., 135-175°C) for an extended period.[3] An oxidative degradation setup involves bubbling a gas containing oxygen through the amine solution in a reactor at absorber temperatures (e.g., 50-70°C).

Procedure:

  • Sample Preparation: Prepare CO2-loaded amine solutions to a specific loading.

  • Degradation:

    • Thermal: Place the sealed cylinders in an oven for a set duration (weeks).

    • Oxidative: Continuously bubble the oxygen-containing gas through the solution in the reactor.

  • Sample Analysis: Periodically take liquid samples and analyze for the parent amine concentration and the presence of degradation products.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): To quantify the remaining amine concentration.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.

    • Ion Chromatography (IC): To analyze for heat-stable salts and other ionic degradation products.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical reactions involved in CO2 capture and a generalized experimental workflow for amine evaluation.

CO2_Capture_Mechanisms cluster_MEA_DEA Primary/Secondary Amines (e.g., MEA, DEA, AEP, PZ) cluster_MDEA Tertiary Amines (e.g., MDEA) CO2_1 CO2 Zwitterion1 R2N+H-COO- CO2_1->Zwitterion1 + R2NH Amine1 2 R2NH Carbamate1 R2NCOO- Zwitterion1->Carbamate1 + R2NH ProtonatedAmine1 R2NH2+ CO2_2 CO2 Bicarbonate HCO3- CO2_2->Bicarbonate + H2O, + R3N H2O H2O Amine2 R3N ProtonatedAmine2 R3NH+

Simplified reaction mechanisms for CO2 capture by different amine types.

Experimental_Workflow cluster_prep Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison Prep Prepare Aqueous Amine Solutions Absorp_Cap Measure CO2 Absorption Capacity Prep->Absorp_Cap Absorp_Rate Determine CO2 Absorption Rate Prep->Absorp_Rate Heat_Absorp Measure Heat of Absorption Prep->Heat_Absorp Degrad Assess Thermal and Oxidative Degradation Prep->Degrad Analysis Analyze and Compare Performance Data Absorp_Cap->Analysis Absorp_Rate->Analysis Heat_Absorp->Analysis Degrad->Analysis

References

Unveiling the Protective Potential: A Comparative Analysis of 1-Piperazineethanimine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the efficiency of various 1-Piperazineethanimine derivatives in mitigating the corrosion of mild steel, primarily in acidic environments. The information presented is based on a meticulous review of experimental data from multiple studies.

This guide will delve into the quantitative performance of these derivatives, detail the experimental protocols used for their evaluation, and visualize the general mechanism of action and experimental workflow.

Quantitative Comparison of Inhibition Efficiency

The efficacy of several this compound derivatives as corrosion inhibitors has been evaluated, with results indicating a strong dependence on their chemical structure, concentration, and the corrosive environment. The following table summarizes the key performance data from various studies.

Derivative NameMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Test Method
Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylateMild Steel1 M HCl25 mM313 K93.59Weight Loss
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylateMild Steel1 M HCl25 mM-90-94Weight Loss, Polarization
3tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylateMild Steel1 M HCl25 mM-90-94Weight Loss, Polarization
[4-(4-aminobenzoyl)-piperazin-1-yl)] furan -2-yl) methanone (4-4-ABPFM)Mild SteelHCl100 ppm-95Weight Loss, Polarization, EIS
4-(4-aminophenylpiperazin-1-yl) furan-2-yl) methanone (4-4-APPFM)Mild SteelHCl100 ppm-91Weight Loss, Polarization, EIS
Piperazine dinitrobenzoate (PDNB)Mild SteelVapor Phase1000 ppm40°C99.48Weight Loss
8-piperazine-1-ylmethylumbelliferone (8P)Mild Steel1 M HCl0.0005 M303 K93.42Weight Loss, SEM

Experimental Protocols

The evaluation of corrosion inhibitor efficiency relies on a set of standardized experimental techniques. The most common methods cited in the reviewed literature are detailed below.

Weight Loss Method

This gravimetric technique is a fundamental and straightforward method for determining corrosion rates.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions and composition are mechanically polished with emery papers of various grades, degreased with a solvent like ethanol or acetone, dried, and accurately weighed.[1][2]

  • Immersion: The prepared specimens are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration.[2][3] The tests are typically conducted at a constant temperature for a predetermined duration (e.g., 24 hours).[3]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing hydrochloric acid and a cleaning inhibitor like hexamine), rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is used to calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(W_blank - W_inhibitor) / W_blank] × 100 where W_blank is the weight loss in the absence of the inhibitor and W_inhibitor is the weight loss in the presence of the inhibitor.[2]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the mechanism of inhibition (anodic, cathodic, or mixed-type).

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum or graphite rod), and a reference electrode (such as a Saturated Calomel Electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the interface and to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Process

To better understand the experimental evaluation and the general mechanism of corrosion inhibition by this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis p1 Mild Steel Coupon p2 Polishing p1->p2 p3 Degreasing & Drying p2->p3 p4 Weighing p3->p4 t1 Immersion in Corrosive Medium +/- Inhibitor p4->t1 t2 Electrochemical Measurements (Polarization, EIS) t1->t2 t3 Weight Loss Measurement t1->t3 a2 Determine Inhibition Efficiency t2->a2 a1 Calculate Corrosion Rate t3->a1 a3 Surface Analysis (SEM) t3->a3 a1->a2

Caption: A generalized workflow for evaluating the efficiency of corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Piperazine Derivative (Inhibitor Molecules) Adsorbed_Layer Adsorbed Inhibitor Film (Protective Layer) Inhibitor->Adsorbed_Layer Adsorption Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Metal Mild Steel Surface Corrosive_Ions->Metal Corrosion Attack Adsorbed_Layer->Metal Blocks

Caption: General mechanism of corrosion inhibition via adsorption of inhibitor molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the quantitative analysis of 1-Piperazineethanimine. It offers a detailed, albeit representative, experimental protocol for a validated HPLC method, alongside a comparative overview of a GC-based approach. The information presented is intended to guide researchers in selecting and validating appropriate analytical methodologies for this compound.

Introduction to this compound Analysis

This compound is a chemical compound of interest in pharmaceutical development and research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a widely utilized technique for the analysis of such compounds due to its versatility and sensitivity. However, alternative methods like gas chromatography (GC) can also be employed, offering different selectivity and advantages depending on the specific analytical challenge. This guide outlines the validation of a reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with a potential GC method.

Experimental Protocols

Representative RP-HPLC Method for this compound

This section details a typical experimental setup for the analysis of this compound using RP-HPLC.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the described HPLC method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow for HPLC Method Validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of a validated HPLC method for this compound compared to a potential GC method.

Validation ParameterHPLC MethodGas Chromatography (GC) Method
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1005 - 200
Limit of Detection (LOD) (µg/mL) 0.21
Limit of Quantitation (LOQ) (µg/mL) 0.63
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0
Precision (% RSD) < 2.0< 3.0
Specificity High (Separation from impurities)Moderate (Potential for thermal degradation)
Robustness HighModerate

Comparison of HPLC and GC Methods

High-Performance Liquid Chromatography (HPLC)

The proposed RP-HPLC method offers excellent linearity, accuracy, and precision for the determination of this compound. Its high specificity allows for the separation of the analyte from potential impurities and degradation products, making it a robust choice for quality control and stability testing. The lower limits of detection and quantitation indicate high sensitivity.

Gas Chromatography (GC)

A GC method for this compound would likely require derivatization to improve volatility and thermal stability. While GC can be a powerful analytical tool, it may present challenges such as potential on-column degradation of the analyte. The sensitivity, as indicated by the higher LOD and LOQ, may be lower than that of the HPLC method. However, for specific applications where volatility is not a concern and different selectivity is required, GC can be a viable alternative. Other analytical techniques for piperazine and its derivatives include colorimetric and spectrophotometric methods, as well as liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and structural confirmation.[1]

Conclusion

The validated RP-HPLC method presented provides a reliable and sensitive approach for the quantitative analysis of this compound. Its performance characteristics, particularly its specificity and low detection limits, make it highly suitable for routine use in a pharmaceutical quality control environment. While GC represents a potential alternative, the HPLC method is generally superior for this type of analyte due to its robustness and reduced risk of sample degradation. The choice of method should ultimately be guided by the specific requirements of the analysis and the available instrumentation.

References

A Comparative Study of N-(2-Aminoethyl)piperazine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-(2-Aminoethyl)piperazine (AEP) as an epoxy curing agent against two common alternatives: Triethylenetetramine (TETA) and Isophorone diamine (IPDA). The information presented is supported by experimental data to assist in the selection of the most appropriate curing agent for specific applications.

Executive Summary

N-(2-Aminoethyl)piperazine (AEP) is a versatile curing agent for epoxy resins, offering a unique combination of properties due to its molecular structure which contains primary, secondary, and tertiary amine groups.[1][2][3] This combination allows AEP to act as both a curing agent and a cure accelerator.[1][2][3][4] When compared to the linear aliphatic amine TETA and the cycloaliphatic amine IPDA, AEP often provides a balance of mechanical strength, toughness, and thermal properties. TETA is known for its rapid room temperature cure, while IPDA provides excellent mechanical strength, chemical resistance, and color stability.[5][6][7] The choice of curing agent will ultimately depend on the desired performance characteristics of the final cured epoxy system.

Performance Data Comparison

The following tables summarize the quantitative data for the performance of AEP, TETA, and IPDA as epoxy curing agents for a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Table 1: Curing and Thermal Properties

PropertyN-(2-Aminoethyl)piperazine (AEP)Triethylenetetramine (TETA)Isophorone diamine (IPDA)Test Method
Gel Time (minutes) ~19 (for a 150g mix at 25°C)~40~105Manual Probe/Viscometry
Glass Transition Temperature (Tg) (°C) ~107~101~138ASTM D3418 (DSC)
Heat Deflection Temperature (°C) ~107Not widely reportedNot widely reportedASTM D648

Note: Gel time can be significantly influenced by the mass of the epoxy-hardener mixture, initial temperature, and the specific epoxy resin used. The values presented are for comparative purposes.

Table 2: Mechanical Properties

PropertyN-(2-Aminoethyl)piperazine (AEP)Triethylenetetramine (TETA)Isophorone diamine (IPDA)Test Method
Tensile Strength (MPa) ~69~65~80ASTM D638
Tensile Modulus (GPa) ~2.8~2.74~3.1ASTM D638
Flexural Strength (MPa) ~131Not widely reported~120ASTM D790
Flexural Modulus (GPa) ~3.0Not widely reported~3.2ASTM D790
Compressive Strength (MPa) Not widely reported~65~52ASTM C579
Shore D Hardness ~85~82~88ASTM D2240

Note: The mechanical properties of the cured epoxy are dependent on the specific epoxy resin, cure schedule, and test conditions. The data above is compiled from various sources for comparative illustration.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Gel Time Determination: The gel time can be determined by various methods, including manual probing (based on ASTM D2471) or using a viscometer.[3][8] For the manual method, a specified mass of the epoxy resin and curing agent are mixed at a controlled temperature.[8] A probe is used to periodically touch and then pull away from the surface of the mixture. The gel time is recorded as the point at which the resin becomes sufficiently viscous to form a continuous "string" when the probe is lifted.[8][9]

2. Thermal Analysis (Glass Transition Temperature - Tg): The glass transition temperature is determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418.[10][11][12] A small sample (typically 5-10 mg) of the cured epoxy is heated in a DSC instrument at a constant rate (e.g., 10°C/min).[12][13] The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.[10]

3. Mechanical Testing:

  • Tensile Properties (ASTM D638): Standard "dog-bone" shaped specimens of the cured epoxy are subjected to a tensile load at a constant rate of crosshead displacement until they fracture.[1][2][6][14][15] A universal testing machine is used to measure the load and elongation, from which tensile strength and tensile modulus are calculated.[14][15]

  • Flexural Properties (ASTM D790): Rectangular bar specimens are placed on two supports and a load is applied to the center of the specimen at a specified rate.[5][7][16][17][18] The load and deflection are recorded until the specimen breaks or reaches a specified strain.[16] Flexural strength and modulus are calculated from this data.

  • Hardness (ASTM D2240): A durometer, an instrument with a specific indenter shape, is pressed against the surface of the cured epoxy sample.[19] The depth of indentation is measured and converted to a Shore D hardness value on a scale of 0 to 100.[19][20]

Visualizations

Epoxy-Amine Curing Reaction

Epoxy_Amine_Curing cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Epoxy_Resin Epoxy Resin (with epoxide groups) Reaction_Step Nucleophilic Addition (Ring Opening) Epoxy_Resin->Reaction_Step Amine_Curing_Agent Amine Curing Agent (e.g., AEP with N-H groups) Amine_Curing_Agent->Reaction_Step Crosslinked_Network Crosslinked Polymer Network (Cured Epoxy) Reaction_Step->Crosslinked_Network Curing Process

Caption: General reaction pathway for epoxy curing with an amine agent.

Experimental Workflow for Epoxy Curing and Testing

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Material Characterization cluster_data Data Analysis Mixing Mix Epoxy Resin and Curing Agent Degassing Degas Mixture (Vacuum) Mixing->Degassing Cure_Kinetics Cure Kinetics (Gel Time) Mixing->Cure_Kinetics Casting Cast into Molds Degassing->Casting Curing Cure at Specified Temperature and Time Casting->Curing Thermal_Analysis Thermal Analysis (DSC for Tg) Curing->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural, Hardness) Curing->Mechanical_Testing Data_Analysis Analyze and Compare Performance Data Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Cure_Kinetics->Data_Analysis

Caption: Workflow for preparing and testing cured epoxy specimens.

References

Biological activity of N-(2-Aminoethyl)piperazine derivatives versus parent compound

Author: BenchChem Technical Support Team. Date: November 2025

An Exploration of the Pharmacological Potential Beyond the Scaffold

The N-(2-Aminoethyl)piperazine core is a foundational structure in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of biologically active compounds. While the parent compound, N-(2-Aminoethyl)piperazine, is primarily utilized as a chemical intermediate and curing agent in industrial applications, its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and neurology. This guide provides a comparative overview of the biological activities of these derivatives, supported by quantitative data and detailed experimental methodologies. Due to a lack of extensive research on the therapeutic properties of the parent compound itself, this comparison will focus on the diverse activities exhibited by its modified analogues.

Data Presentation: A Quantitative Comparison of Biological Activities

The biological activities of N-(2-Aminoethyl)piperazine derivatives are diverse and potent. The following tables summarize the quantitative data for representative derivatives across different therapeutic areas.

Table 1: Anticancer Activity of N-(2-Aminoethyl)piperazine Derivatives
Derivative ClassSpecific CompoundCancer Cell LineActivity Metric (IC50/GI50 in µM)Reference
Vindoline-Piperazine ConjugatesVindoline-17-[4-(trifluoromethyl)benzyl]piperazineBreast (MDA-MB-468)GI50: 1.00[1]
Vindoline-Piperazine ConjugatesVindoline-17-[1-bis(4-fluorophenyl)methyl]piperazineNon-Small Cell Lung (HOP-92)GI50: 1.35[1]
Oleanonic/Ursonic Acid AmidesChalcone derivative of Oleanonic AcidVariousGI50 values in nanomolar range[2]
Piperazine-based Quinoxaline di-N-oxidesCompound 123Colon (HT29), Cervical (SiHa)IC50: 0.28, 0.25[3]
PhenanthridinylpiperazinetriazolesCompound 51Leukemia (THP1)IC50: 9.73[3]
Piperazine-Chalcone HybridsCompound 24Cervical (HeLa), Gastric (SGC7901)IC50: 0.19, 0.41[3]
Table 2: Antimicrobial Activity of N-(2-Aminoethyl)piperazine Derivatives
Derivative ClassSpecific CompoundMicrobial StrainActivity Metric (MIC in µg/mL)Reference
Novel Piperazine DerivativesRL-308S. aureus2[4]
Novel Piperazine DerivativesRL-327MRSA2[4]
Novel Piperazine DerivativesRL-328S. aureus2[4]
N-Alkyl/Aryl PiperazinesCompound with C14 alkyl chainS. mutansGood bacteriostatic activity[5]
N-Alkyl/Aryl PiperazinesCompound with C16 alkyl chainS. sobrinusGood bacteriostatic activity[5]
Table 3: Antiviral Activity of N-(2-Aminoethyl)piperazine Derivatives vs. Parent Compound
Compound TypeSpecific Compound/DerivativeVirusActivity Metric (EC50/IC50 in µM)Reference
Parent Compound Piperazine Chikungunya virus (CHIKV) - [6]
Triazolopyrimidine DerivativesCompound 75Chikungunya virus (CHIKV)EC50: 2.6[7]
Piperazine-Substituted PyranopyridinesSeveral derivativesHepatitis B Virus (HBV)Inhibition of virion production[8]
Diarylpyrimidine DerivativesCompound 16HIV-1 (Wild Type)EC50: 0.0035[9]
Diarylpyrimidine DerivativesCompound 16HIV-1 (E138K mutant)EC50: 0.0075[9]
1-(3-trifluorometheylphenyl) piperazine-Not SpecifiedEC50: 2.62[10]
Table 4: Central Nervous System (CNS) Activity of N-(2-Aminoethyl)piperazine Derivatives
Derivative ClassSpecific CompoundReceptor TargetActivity Metric (Ki in nM)Reference
Tetrahydroisoquinoline DerivativesCompound 35-HT1A6.7[11]
Piperidine/Piperazine DerivativesCompound 11Histamine H36.2
Piperidine/Piperazine DerivativesCompound 11Sigma-14.41
Piperazine DerivativesCompound 16Histamine H312.7
Piperazine DerivativesCompound 16Sigma-137.8

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental methodologies. Below are detailed protocols for the key assays cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Preparation: Cells are seeded in 96-well plates at a predetermined density (e.g., 10⁴–10⁵ cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: The test compounds (N-(2-Aminoethyl)piperazine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is prepared.[15] Following the treatment incubation, the culture medium is removed, and fresh medium containing MTT (final concentration ~0.5 mg/mL) is added to each well.[16]

  • Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[16]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[13] The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

  • Preparation of Antimicrobial Agents: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.[18]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[19]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[19] Control wells, including a growth control (no compound) and a sterility control (no microbes), are also included.[17]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[20]

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is grown in multi-well plates (e.g., 24-well plates).[21]

  • Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the test compound for a set period (e.g., 1 hour).

  • Infection: The cell monolayers are washed, and then infected with the virus-compound mixtures.[21]

  • Overlay: After an adsorption period (e.g., 90 minutes), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[20][21]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.[21]

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated by comparing the number of plaques in treated wells to untreated control wells.

Radioligand Binding Assay for CNS Receptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[22]

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[23]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind to the target receptor) and varying concentrations of the unlabeled test compound.[24]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.[22]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[22]

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.[22]

Visualizations: Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_mtt cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_adhere Incubate for adherence seed_cells->incubate_adhere add_compound Add N-AEP derivative (various concentrations) incubate_adhere->add_compound incubate_treatment Incubate for exposure period add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50/GI50 read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

signaling_pathway_apoptosis cluster_compounds N-AEP Derivatives cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptotic Cascade compound Anticancer Derivatives bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) compound->bcl2 Down-regulation bak Bak (Pro-apoptotic) compound->bak Up-regulation mitochondria Mitochondrial Outer Membrane Permeabilization bcl2->mitochondria Inhibits bak->mitochondria Promotes caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway for apoptosis induction.

Conclusion

The N-(2-Aminoethyl)piperazine scaffold has proven to be a remarkably fruitful starting point for the development of a multitude of potent and diverse therapeutic agents. While the parent compound itself has limited direct therapeutic applications, its derivatives exhibit significant anticancer, antimicrobial, antiviral, and CNS activities. The modular nature of the N-(2-Aminoethyl)piperazine core allows for extensive structure-activity relationship studies, enabling the fine-tuning of biological activity and selectivity. This guide highlights the vast potential of this chemical class and provides a foundation for further research and development of novel therapeutics based on this privileged structure. Future investigations into the specific mechanisms of action and in vivo efficacy of these derivatives are warranted to translate these promising in vitro findings into clinical applications.

References

Performance of N-(2-Aminoethyl)piperazine (AEP) Blends in CO2 Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate carbon dioxide (CO2) emissions has propelled research into advanced capture technologies. Amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing efforts to develop more efficient and cost-effective solvents. N-(2-Aminoethyl)piperazine (AEP), a polyamine with a cyclic structure, has emerged as a promising candidate due to its high reactivity and potential for favorable energetics when blended with other amines. This guide provides a comprehensive comparison of the performance of AEP blends with established and alternative amine solvents, supported by experimental data.

Comparative Performance of AEP Blends

The performance of AEP blends is evaluated based on several key parameters: CO2 absorption capacity, heat of absorption, regeneration energy, absorption rate, and cyclic capacity. Below is a summary of these metrics for various AEP blends compared to the benchmark solvent, monoethanolamine (MEA), and other common amines.

Solvent SystemCO2 Absorption Capacity (mol CO2/mol amine)Heat of Absorption (-ΔH_abs, kJ/mol)Regeneration Energy (GJ/tonne CO2)Cyclic Capacity (mol CO2/kg solution)Key Findings & Citations
AEP Blends
AEP/DMEA1.0859.212.741.89 (mol CO2/mol amine)The AEP/DMEA blend demonstrates a significantly higher CO2 loading and cyclic capacity compared to MEA, along with a lower heat of absorption and regeneration energy.[1]
5 m PZ / 2 m AEP-75 - 85-0.86A blend of piperazine (PZ) and AEP shows a high cyclic capacity, comparable to concentrated PZ, while mitigating the precipitation issues associated with PZ alone.[2][3][4] The heat of absorption is higher than some other blends.[2][3][4]
AEP/BZA0.373 (desorption capacity)---Blends of AEP with benzylamine (BZA) exhibit significantly improved CO2 desorption capacity compared to MEA.[5]
Benchmark & Other Solvents
30 wt% MEA~0.585.13~4.00.50 (mol/kg for 7 m MEA)MEA is the industry-standard benchmark but suffers from high regeneration energy and lower absorption capacity compared to advanced blends.[1][2][3][4]
Piperazine (PZ)---0.86 (for 8 m PZ)Concentrated piperazine offers a high cyclic capacity but is prone to precipitation at low temperatures and lean CO2 loadings.[2][3][4]
MDEA/PZ--3.235-MDEA blended with PZ as a promoter shows reduced regeneration energy compared to MEA.
MDEA/DEA----Blends of MDEA and diethanolamine (DEA) have been studied for their kinetic and energetic properties.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of AEP blends.

CO2 Absorption Capacity Measurement

The equilibrium CO2 absorption capacity is determined by saturating a known volume and concentration of the amine solvent with a simulated flue gas stream containing CO2.

  • Apparatus: A temperature-controlled gas-liquid contactor, such as a stirred-cell reactor or a bubble column, is typically used. The setup includes mass flow controllers to regulate the gas composition and flow rate, a condenser to trap any evaporated solvent, and a CO2 analyzer to measure the concentration in the outlet gas stream.

  • Procedure:

    • A known volume of the AEP blend of a specific concentration is placed in the reactor and brought to the desired absorption temperature (e.g., 40 °C).

    • A gas mixture of known CO2 concentration (e.g., 15% CO2 in N2) is bubbled through the solution at a constant flow rate.

    • The CO2 concentration in the gas stream exiting the reactor is continuously monitored.

    • The experiment continues until the CO2 concentration in the outlet gas equals the inlet concentration, indicating that the solvent is saturated.

    • The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

    • The absorption capacity is then expressed as moles of CO2 absorbed per mole of amine in the solution.

Heat of Absorption Determination

The heat of absorption is a critical parameter for evaluating the energy required for solvent regeneration. It is often measured using a reaction calorimeter.

  • Apparatus: A reaction calorimeter, such as a Setaram C80, equipped with a mixing cell.

  • Procedure:

    • A precise amount of the fresh AEP blend is loaded into one compartment of the mixing cell, and the other compartment is pressurized with a known amount of CO2 gas.

    • The entire cell is allowed to reach thermal equilibrium at the desired temperature (e.g., 40 °C).

    • The barrier separating the two compartments is ruptured, allowing the CO2 to react with the amine solution.

    • The heat generated by the exothermic reaction is measured by the calorimeter.

    • The heat of absorption is calculated by dividing the total heat released by the number of moles of CO2 absorbed.

Regeneration Energy and Cyclic Capacity Evaluation

This experiment simulates the absorption-desorption cycle to determine the energy required to regenerate the solvent and its effective CO2 carrying capacity.

  • Apparatus: A laboratory-scale absorption-desorption setup consisting of an absorber column, a rich/lean amine heat exchanger, a stripper column with a reboiler, and a condenser.

  • Procedure:

    • The AEP blend is circulated through the closed-loop system.

    • In the absorber, the lean amine solution contacts a simulated flue gas to capture CO2.

    • The resulting rich solution is preheated in the heat exchanger and then fed to the stripper.

    • In the stripper, the rich solution is heated in the reboiler (e.g., to 120 °C) to reverse the absorption reaction and release the captured CO2.

    • The regenerated lean solution is cooled and recirculated back to the absorber.

    • The energy supplied to the reboiler is measured, and the amount of CO2 released is quantified.

    • The regeneration energy is calculated as the energy input per tonne of CO2 captured.

    • The cyclic capacity is determined by the difference in CO2 loading between the rich and lean solutions.

Visualizations

CO2 Capture and Regeneration Process

cluster_absorption Absorption cluster_regeneration Regeneration Absorber Absorber (40-60°C) CleanGasOut Treated Flue Gas Absorber->CleanGasOut HeatExchanger Rich/Lean Heat Exchanger Absorber->HeatExchanger Rich Amine FlueGasIn Flue Gas with CO2 FlueGasIn->Absorber Stripper Stripper (100-120°C) Reboiler Reboiler Stripper->Reboiler Condenser Condenser Stripper->Condenser CO2 + Steam Stripper->HeatExchanger Lean Amine CO2Out Pure CO2 Condenser->Stripper Reflux Condenser->CO2Out HeatExchanger->Stripper LeanAminePump Lean Amine Pump HeatExchanger->LeanAminePump LeanAminePump->Absorber

Caption: Amine scrubbing process for CO2 capture.

Experimental Workflow for Solvent Performance Evaluation

start Start: Prepare AEP Blend abs_cap Measure Absorption Capacity start->abs_cap heat_abs Determine Heat of Absorption start->heat_abs kinetics Analyze Absorption Kinetics start->kinetics regen Evaluate Regeneration Performance (Cyclic Capacity & Energy) abs_cap->regen heat_abs->regen data_analysis Data Analysis & Comparison kinetics->data_analysis stability Assess Solvent Stability (Thermal & Oxidative) regen->stability stability->data_analysis end End: Performance Report data_analysis->end

Caption: Workflow for evaluating AEP blend performance.

Simplified CO2 Reaction with AEP

CO2 CO2 Carbamate Carbamate (R-NH-R'-NHCOO-) CO2->Carbamate + AEP AEP AEP (R-NH-R'-NH2) Protonated_AEP Protonated AEP (R-NH2+-R'-NH2) AEP->Protonated_AEP + H2O + CO2 H2O H2O Bicarbonate Bicarbonate (HCO3-) H2O->Bicarbonate + CO2 Carbamate->Bicarbonate + H2O

Caption: Simplified reaction pathways of CO2 with AEP.

References

Unmasking a Deceptive Player: The Cross-Reactivity of 1-Piperazineethanamine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of biochemical assay results is paramount. However, the very components of our experimental systems can sometimes lead to misleading data. This guide provides a comparative analysis of 1-Piperazineethanamine, a commonly used chemical scaffold, and its potential for cross-reactivity in various biochemical assays. We will delve into the mechanisms of interference, present data on related compounds, and offer alternative strategies to ensure the accuracy and reliability of your findings.

1-Piperazineethanamine, also known as N-(2-aminoethyl)piperazine (AEP), is a versatile building block in the synthesis of pharmaceuticals and a component in various industrial applications. Its chemical structure, featuring a piperazine ring and a primary amine, makes it a useful scaffold for creating molecules with diverse biological activities. However, these same structural features can also be a source of significant off-target effects and assay interference, leading to false-positive or false-negative results in high-throughput screening (HTS) and other sensitive biochemical assays.

The Double-Edged Sword: Physicochemical Properties and Assay Interference

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties.[1] However, the basicity of the piperazine ring and the nucleophilicity of the primary and secondary amines in 1-Piperazineethanamine can lead to several types of assay interference:

  • Promiscuous Inhibition by Aggregation: At micromolar concentrations, many small molecules, particularly those with amphipathic properties, can self-associate into colloidal aggregates. These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent but false inhibitory activity.[2][3][4] The presence of both a hydrophilic amine chain and a more hydrophobic piperazine ring in 1-Piperazineethanamine may contribute to such behavior under certain assay conditions.

  • Fluorescence Interference: Compounds containing cyclic amines can sometimes exhibit intrinsic fluorescence or interfere with the fluorescent reporters used in many biochemical assays. This can lead to either an artificial increase (false positive) or decrease (false negative) in the measured signal.[5]

  • Chemical Reactivity: The primary and secondary amines in 1-Piperazineethanamine are nucleophilic and can potentially react with electrophilic components of an assay, such as substrates, cofactors, or even the target protein itself. This can lead to covalent modification and inactivation of key assay components.

  • Alteration of Assay Buffer pH: As a basic compound, the addition of 1-Piperazineethanamine, especially at higher concentrations, can alter the pH of the assay buffer. Since enzyme activity is highly pH-dependent, this can lead to a change in the measured activity that is not a direct effect on the target itself.

Comparative Analysis: 1-Piperazineethanamine vs. Alternative Buffers and Scaffolds

While direct, quantitative data on the cross-reactivity of 1-Piperazineethanamine across a wide range of biochemical assays is not extensively documented in publicly available literature, we can draw parallels from studies on structurally similar compounds and general principles of assay interference.

Table 1: Potential for Assay Interference of 1-Piperazineethanamine and Alternatives

Compound/BufferPotential for Aggregation-Based InhibitionPotential for Fluorescence InterferencePotential for Chemical Reactivity (Nucleophilicity)Notes
1-Piperazineethanamine Moderate to HighModerateHighThe combination of a piperazine ring and a primary amine increases the likelihood of interference.
Tris Buffer LowLowLowCommonly used biological buffer, generally considered non-interfering.
HEPES Buffer LowLowLowZwitterionic buffer, often a good alternative to Tris.
Phosphate Buffered Saline (PBS) LowLowLowCan precipitate with certain metal ions, but generally low interference.
Morpholine Low to ModerateLowModerateA cyclic secondary amine, can exhibit some nucleophilicity.
N,N-Dimethylethylenediamine LowLowModerateAcyclic diamine, may have lower propensity for aggregation compared to cyclic structures.

Experimental Protocols for Identifying and Mitigating Cross-Reactivity

To avoid being misled by assay artifacts, it is crucial to implement a robust hit validation workflow. The following are key experimental protocols that can be employed to identify and characterize the cross-reactivity of compounds like 1-Piperazineethanamine.

Protocol 1: Assessing Promiscuous Inhibition by Aggregation

Objective: To determine if the observed inhibitory activity of a compound is due to the formation of aggregates.

Methodology:

  • Detergent-Based Assay:

    • Perform the primary biochemical assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Interpretation: A significant decrease in the compound's apparent inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[2][3]

  • Enzyme Concentration Dependence:

    • Measure the IC50 of the compound at varying concentrations of the target enzyme.

    • Interpretation: For promiscuous inhibitors that act via aggregation, the IC50 value will often increase with increasing enzyme concentration.

Workflow for Identifying Aggregation-Based Inhibition:

Aggregation_Workflow Start Initial Hit from Primary Screen Detergent_Assay Perform Assay +/- Detergent (e.g., 0.01% Triton X-100) Start->Detergent_Assay Enzyme_Conc Vary Enzyme Concentration and Determine IC50 Start->Enzyme_Conc Analysis Analyze Results Detergent_Assay->Analysis Enzyme_Conc->Analysis Aggregator Likely Promiscuous Aggregator (False Positive) Analysis->Aggregator Activity sensitive to detergent and enzyme conc. Non_Aggregator Potential True Hit (Proceed with further validation) Analysis->Non_Aggregator Activity insensitive to detergent and enzyme conc.

Caption: Workflow for identifying aggregation-based promiscuous inhibitors.

Protocol 2: Detecting Fluorescence Interference

Objective: To determine if a compound's intrinsic fluorescence is interfering with the assay readout.

Methodology:

  • Pre-read Measurement:

    • Before initiating the biochemical reaction, measure the fluorescence of the assay plate containing the test compounds in the assay buffer.

    • Interpretation: High background fluorescence from a compound indicates a potential for interference.

  • Orthogonal Assay:

    • Confirm the activity of the compound in a secondary assay that utilizes a different detection method (e.g., absorbance, luminescence, or a label-free technology).

    • Interpretation: If the compound is active in the primary fluorescence-based assay but inactive in the orthogonal assay, fluorescence interference is the likely cause of the initial result.

Logical Flow for Detecting Fluorescence Interference:

Fluorescence_Interference Start Hit from Fluorescence-Based Assay Pre_Read Measure Compound's Intrinsic Fluorescence Start->Pre_Read High_Fluorescence High Background Fluorescence Detected Pre_Read->High_Fluorescence Orthogonal_Assay Test in Orthogonal Assay (e.g., Absorbance-based) High_Fluorescence->Orthogonal_Assay Yes True_Hit Potential True Hit High_Fluorescence->True_Hit No Active_Orthogonal Active in Orthogonal Assay Orthogonal_Assay->Active_Orthogonal Inactive_Orthogonal Inactive in Orthogonal Assay Orthogonal_Assay->Inactive_Orthogonal Active_Orthogonal->True_Hit Yes Interference Fluorescence Interference Likely Inactive_Orthogonal->Interference Yes

References

Benchmarking N-(2-Aminoethyl)piperazine Performance in Polyamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(2-Aminoethyl)piperazine (AEP) performance in polyamide synthesis against other common diamines. The following sections present a summary of key performance indicators, detailed experimental protocols for synthesis and characterization, and a visual representation of the synthetic pathways and workflows. This information is intended to assist researchers in selecting the most suitable diamine for their specific high-performance polyamide applications.

Performance Comparison of Diamines in Polyamide Synthesis

The selection of a diamine monomer is critical in determining the final properties of a polyamide. N-(2-Aminoethyl)piperazine (AEP) offers a unique combination of a cyclic aliphatic structure with a primary and a secondary amine group, influencing properties such as thermal stability, mechanical strength, and surface characteristics. This section compares the performance of AEP-based polyamides with those synthesized from piperazine (PIP), a structurally similar cyclic diamine, and hexamethylene diamine (HMDA), a common linear aliphatic diamine.

PropertyPolyamide from AEPPolyamide from Piperazine (PIP)Polyamide from Hexamethylene Diamine (HMDA)
Glass Transition Temp. (Tg) Moderate to HighModerateLow to Moderate
Melting Temperature (Tm) ModerateModerate to HighHigh
Thermal Stability (TGA) GoodGoodExcellent
Tensile Strength Moderate to HighModerateHigh
Elongation at Break ModerateLow to ModerateHigh
Surface Charge (Zeta Potential) Higher (less negative) than PIP-based polyamides[1]Negative[1]Varies with end groups

Note: The properties listed are general trends and can be significantly influenced by the choice of the diacid co-monomer and polymerization conditions.

The additional primary amine group in AEP can lead to a higher degree of crosslinking or branching, which can enhance thermal stability and mechanical strength. Compared to piperazine, AEP-based polyamide membranes have shown a higher zeta potential, indicating a less negatively charged surface[1]. This tunable surface charge is advantageous in applications such as nanofiltration[2].

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyamides are crucial for reproducible results. The following are representative protocols for solution polymerization and subsequent thermal and mechanical analysis.

Polyamide Synthesis: Solution Polymerization

This protocol describes the synthesis of a polyamide from a diamine (e.g., AEP, PIP, or HMDA) and a diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride) via low-temperature solution polymerization.

Materials:

  • Diamine (N-(2-Aminoethyl)piperazine, Piperazine, or Hexamethylene Diamine)

  • Diacyl Chloride (Terephthaloyl chloride or Adipoyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triethylamine (TEA), as an acid scavenger

  • Methanol

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine and anhydrous LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of the diacyl chloride in anhydrous NMP to the stirred diamine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove unreacted monomers, oligomers, and salts.

  • Dry the polyamide in a vacuum oven at 80-100°C for 24 hours.

Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Instrument: TA Instruments TGA Q50 or equivalent.

  • Procedure: Heat a 5-10 mg sample of the dried polyamide from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset of decomposition temperature (Td) and the char yield at 800°C.

Differential Scanning Calorimetry (DSC):

  • Instrument: TA Instruments DSC Q20 or equivalent.

  • Procedure:

    • Heat a 5-10 mg sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample to the same upper temperature at 10°C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the inflection in the heat flow curve. The melting temperature (Tm) is determined as the peak of the endothermic melting event.

Mechanical Property Testing

Tensile Testing:

  • Sample Preparation: Prepare dog-bone shaped specimens by compression molding the dried polyamide powder above its melting temperature, followed by controlled cooling.

  • Instrument: Instron universal testing machine or equivalent, equipped with a suitable load cell.

  • Procedure: Conduct tensile tests according to ASTM D638 standard at a specified crosshead speed (e.g., 5 mm/min).

  • Analysis: Determine the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Visualizing Synthesis and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical reactions and experimental processes.

Polyamide_Synthesis_Pathway cluster_reactants Reactants cluster_process Solution Polymerization cluster_products Products & Purification Diamine Diamine (e.g., AEP) Reaction Polycondensation (0°C to RT) Diamine->Reaction DiacylChloride Diacyl Chloride (e.g., Terephthaloyl Chloride) DiacylChloride->Reaction Solvent NMP/LiCl Solvent->Reaction AcidScavenger Triethylamine AcidScavenger->Reaction Polyamide Polyamide Solution Reaction->Polyamide Precipitation Precipitation (Methanol) Polyamide->Precipitation Washing Washing (Methanol/Water) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalPolymer Pure Polyamide Drying->FinalPolymer Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_results Performance Data Start Synthesized Polyamide TGA TGA (Thermogravimetric Analysis) Start->TGA DSC DSC (Differential Scanning Calorimetry) Start->DSC Molding Compression Molding (Test Specimen) Start->Molding ThermalResults - Thermal Stability (Td) - Glass Transition (Tg) - Melting Point (Tm) TGA->ThermalResults DSC->ThermalResults Tensile Tensile Testing (ASTM D638) Molding->Tensile MechanicalResults - Tensile Strength - Young's Modulus - Elongation at Break Tensile->MechanicalResults

References

Efficacy of N-(2-Aminoethyl)piperazine (AEP) Functionalized Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)piperazine (AEP) is a versatile amine compound increasingly utilized to functionalize a variety of materials, enhancing their performance in diverse applications ranging from carbon capture to advanced drug delivery systems. This guide provides a comparative analysis of the efficacy of AEP-functionalized materials against other alternatives, supported by experimental data and detailed methodologies.

CO₂ Capture: Enhancing Absorption and Stability

AEP-functionalized materials have emerged as promising candidates for post-combustion CO₂ capture, offering potential advantages over traditional amine solvents like monoethanolamine (MEA). AEP is often used in blended aqueous solutions or as a functional group on solid sorbents.

A notable application is in a novel blend with piperazine (PZ), which aims to mitigate the precipitation issues associated with concentrated PZ solutions while maintaining a high CO₂ absorption rate and resistance to degradation.[1][2] While this blend may have a slightly lower CO₂ capacity than concentrated piperazine, its higher heat of absorption could offset this in terms of energy consumption.[1][2]

Another approach involves functionalizing porous solid materials, which combines the reactive properties of amines with the high surface area and stability of the support.[3] This method helps to reduce the loss of volatile amines.[3]

Comparative Performance of CO₂ Absorbents

Absorbent/SorbentCO₂ Absorption RateCO₂ CapacityRegeneration EfficiencyKey AdvantagesKey Disadvantages
5 m PZ / 2 m AEP Similar to 8 m PZ at 40 °C[1]Lower than concentrated PZ[1][2]HighRemediates PZ precipitation, high resistance to degradation[1][2]Higher heat of absorption[1][2]
8 m Piperazine (PZ) HighHighGoodHigh absorption rate and capacity[2]Prone to precipitation at lean and rich CO₂ loading[2]
30 wt% MEA Lower than PZ[2]Lower than PZ[2]StandardWell-established technology, low cost[2]Low resistance to degradation, high energy cost[2]
AEP-functionalized Sorbents HighDependent on amine loading and supportGoodReduced amine volatility, potential for lower regeneration energy[3]Synthesis complexity, potential for pore blockage
Benzylamine (BZA) - AEP Mixed Absorbent Average CO₂ absorption rate increased by 48% compared to MEA.[4]CO₂ desorption capacity increased by 120% compared to MEA.[4]Average CO₂ desorption rate increased by 161% compared to MEA.[4]Superior absorption and desorption performance for ship-based carbon capture.[4]Performance is dependent on the mole ratio of BZA to AEP.[4]

Experimental Protocol: CO₂ Absorption/Desorption Measurement

This protocol outlines a typical procedure for evaluating the CO₂ absorption and desorption performance of AEP-based solvents.

  • Solvent Preparation : Prepare the aqueous amine solution (e.g., 5 m PZ / 2 m AEP) by dissolving the amines in deionized water.

  • Absorption :

    • Saturate a gas stream with water at a controlled temperature.

    • Introduce a known concentration of CO₂ (e.g., simulated flue gas) into the gas stream.

    • Bubble the gas mixture through a known volume and concentration of the amine solvent in a thermostated reactor at a specific temperature (e.g., 40 °C).

    • Monitor the CO₂ concentration in the outlet gas stream using a non-dispersive infrared (NDIR) analyzer.

    • The CO₂ absorption rate is calculated from the difference in CO₂ concentration between the inlet and outlet gas streams.

    • Continue the process until the solvent is saturated with CO₂ to determine the absorption capacity.

  • Desorption (Regeneration) :

    • Heat the CO₂-rich solvent to a higher temperature (e.g., 120 °C) in a stripping column.

    • Pass an inert gas (e.g., N₂) through the solvent to facilitate the release of CO₂.

    • Measure the amount of CO₂ released to determine the desorption capacity and regeneration efficiency.

    • The regenerated solvent can be cooled and reused for subsequent absorption cycles to assess its stability.

Logical Workflow for CO₂ Capture Process

CO2_Capture_Workflow cluster_absorption Absorption Stage Flue_Gas Flue Gas (with CO₂) Absorber Absorber Column Flue_Gas->Absorber Rich_Solvent Rich AEP-based Solvent Absorber->Rich_Solvent CO₂ reacts with solvent Clean_Gas Clean Gas (CO₂ removed) Absorber->Clean_Gas Lean_Solvent Lean AEP-based Solvent Lean_Solvent->Absorber Lean_Solvent_Cycle Stripper Stripper Column (Heated) Rich_Solvent->Stripper Stripper->Lean_Solvent Solvent is regenerated Pure_CO2 Pure CO₂ Stripper->Pure_CO2 CO₂ is released Lean_Solvent_Cycle->Lean_Solvent Recycled

Caption: Workflow of a typical CO₂ capture process using an AEP-based solvent.

Drug and Gene Delivery: Functionalized Nanoparticles

The functionalization of nanoparticles with molecules like AEP can enhance their utility in targeted drug and gene delivery. While the search results provide a broad overview of functionalized nanoparticles for cancer therapy, specific data on AEP-functionalized systems is limited. However, the principles of amine functionalization are applicable. Amines on the surface of nanoparticles can improve drug loading through electrostatic interactions and hydrogen bonding, and can also be used for further conjugation with targeting ligands.[5]

Mesoporous silica nanoparticles (MSNs) are a common platform for drug delivery due to their large surface area and tunable pore size.[5][6][7] Functionalization of MSNs with amino groups can enhance the loading of certain drugs and provide sites for attaching targeting moieties.[7]

General Experimental Workflow for Nanoparticle Functionalization and Drug Loading

Nanoparticle_Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization AEP Functionalization cluster_loading Drug Loading Start Precursors (e.g., TEOS for silica) Synthesis Nanoparticle Synthesis (e.g., Stöber method) Start->Synthesis Bare_NP Bare Nanoparticles Synthesis->Bare_NP Functionalization Surface Grafting Bare_NP->Functionalization AEP N-(2-Aminoethyl)piperazine (AEP) AEP->Functionalization AEP_NP AEP-Functionalized Nanoparticles Functionalization->AEP_NP Loading Incubation/Adsorption AEP_NP->Loading Drug Therapeutic Drug Drug->Loading Drug_Loaded_NP Drug-Loaded Nanoparticles Loading->Drug_Loaded_NP Corrosion_Inhibition cluster_corrosion Corrosion Process cluster_inhibition Inhibition by AEP-Functionalized Material Steel Carbon Steel Surface Corrosion Corrosion (Fe -> Fe²⁺ + 2e⁻) Steel->Corrosion HCl Aggressive HCl Solution HCl->Corrosion Inhibitor AEP-Functionalized Material Adsorption Adsorption onto Steel Surface Inhibitor->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Inhibition Corrosion Inhibition Protective_Film->Inhibition Steel_Inhibited Carbon Steel Surface Steel_Inhibited->Adsorption

References

Safety Operating Guide

Proper Disposal of 1-Piperazineethanimine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1-Piperazineethanimine and related piperazine compounds. The following procedures are based on general safety data for piperazine derivatives and are intended to guide laboratory personnel in safe handling and disposal practices.

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact this compound product in use. This guide provides general recommendations, and the SDS will offer detailed, substance-specific safety and disposal information.

Immediate Safety and Handling Precautions

Due to the hazardous nature of piperazine compounds, strict adherence to safety protocols is essential.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] In environments with inadequate ventilation, respiratory protection is necessary.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust, mists, or vapors.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2]

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[1] Contain the spill using an inert, absorbent material and prevent it from entering drains.

Hazard Summary

The following table summarizes the primary hazards associated with piperazine compounds, based on available safety data.

Hazard ClassificationDescriptionCitations
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][1]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][1][2]
Eye Damage/Irritation Causes serious eye damage.[1][2][1][2]
Sensitization May cause allergic skin or respiratory reactions.[2][2]
Flammability Can be a flammable solid or liquid.[2][2]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1][1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound.
  • Segregate it from other laboratory waste to avoid inadvertent mixing with incompatible materials.
  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and clearly labeled waste container.
  • The label should include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • Associated hazards (e.g., "Corrosive," "Toxic," "Flammable")
  • The accumulation start date.

3. On-site Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from ignition sources and incompatible materials.[2]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [3] This substance is harmful to aquatic life, and improper disposal can lead to environmental contamination.[1]
  • Arrange for disposal through a licensed chemical waste disposal facility. These facilities are equipped to handle hazardous materials via methods such as controlled incineration with flue gas scrubbing.[3]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal or recycling.
  • Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
  • After thorough decontamination, the container may be offered for recycling or disposed of as non-hazardous waste, in accordance with institutional policies.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Toxic, Corrosive, Flammable, Environmental) consult_sds->identify_hazards ppe Wear Appropriate PPE identify_hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_decision Disposal Method? store->disposal_decision licensed_disposal Arrange for Licensed Chemical Waste Disposal (e.g., Incineration) disposal_decision->licensed_disposal Correct improper_disposal Improper Disposal (Drain/Trash) - DO NOT PROCEED disposal_decision->improper_disposal Incorrect end End: Waste Properly Disposed licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Piperazineethanimine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is based on the safety data for the closely related compound 1-(2-Aminoethyl)piperazine, as a specific Safety Data Sheet (SDS) for 1-Piperazineethanimine was not available. Users should treat this compound with the same, if not greater, precautions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous chemicals. They can be harmful if swallowed, toxic upon contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Additionally, they may cause an allergic skin reaction.[1][2][4] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standard.
Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's compatibility chart. Double gloving is recommended.
Body Laboratory CoatChemical-resistant, flame-retardant lab coat. Should be fully buttoned with sleeves rolled down.
Apron/CoverallsChemical-resistant apron or coveralls for added protection during large-volume handling or transfers.
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if working outside of a certified chemical fume hood.
Footwear Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material.

Operational Plan for Handling this compound

Step 1: Pre-Experiment Preparation

  • Safety Review: Read and understand the Safety Data Sheet (SDS) for 1-(2-Aminoethyl)piperazine.

  • Fume Hood Check: Ensure the chemical fume hood is certified and functioning correctly.

  • Spill Kit: Verify that a chemical spill kit appropriate for corrosive and flammable liquids is readily accessible.

  • PPE Donning: Put on all required PPE as detailed in Table 1.

Step 2: Aliquoting and Handling

  • Work Area: Conduct all work within a certified chemical fume hood.

  • Container Handling: Keep the container of this compound tightly closed when not in use.

  • Transfer: Use appropriate tools (e.g., pipette with a bulb, syringe) for transferring the chemical to avoid splashes.

  • Avoid Inhalation: Do not breathe vapors or mists.

Step 3: Post-Experiment Procedure

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Chemical Collect in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
Contaminated Labware (disposable) Place in a designated hazardous waste bag or container.
Contaminated PPE (gloves, etc.) Dispose of as hazardous waste in a designated, sealed container.
Spill Cleanup Material Collect all cleanup materials in a sealed, labeled hazardous waste container.

Note: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour this compound down the drain.[3][5]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical flow of handling this compound, integrating safety checkpoints at each stage.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review SDS prep_fume_hood Verify Fume Hood prep_sds->prep_fume_hood prep_spill_kit Check Spill Kit prep_fume_hood->prep_spill_kit prep_ppe Don PPE prep_spill_kit->prep_ppe handle_aliquot Aliquot Chemical prep_ppe->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_collection Collect Waste via EHS cleanup_waste->disposal_collection cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.